4-Phenanthrenamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenanthren-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPNTTFBCMSLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169796 | |
| Record name | 4-Aminophenanthrenes | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17423-48-2 | |
| Record name | 4-Aminophenanthrenes | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017423482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminophenanthrenes | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENANTHRENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6A9YWT6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Aminophenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic routes leading to 4-aminophenanthrene, a valuable building block in medicinal chemistry and materials science. This document outlines two primary synthetic strategies: the reduction of 4-nitrophenanthrene and the Buchwald-Hartwig amination of 4-bromophenanthrene. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to assist researchers in the successful synthesis and characterization of this target compound.
Introduction
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that form the core structure of various natural products and pharmacologically active molecules. The introduction of an amino group at the 4-position of the phenanthrene nucleus yields 4-aminophenanthrene, a key intermediate for the synthesis of more complex molecules with potential applications in drug discovery and organic electronics. This guide details the two most promising methods for its laboratory-scale preparation.
Synthetic Pathways
Two principal synthetic pathways for the preparation of 4-aminophenanthrene have been identified and are detailed below.
Route 1: Reduction of 4-Nitrophenanthrene
This classical approach involves the nitration of phenanthrene followed by the reduction of the resulting 4-nitro derivative.
1.1. Nitration of Phenanthrene:
The direct nitration of phenanthrene is known to be challenging in terms of regioselectivity, often yielding a mixture of isomers including the 1-, 2-, 3-, 4-, and 9-nitrophenanthrenes.[1] Achieving a high yield of the desired 4-nitro-isomer requires careful control of reaction conditions. While specific protocols for selective 4-nitration are not well-documented in readily available literature, the use of nitrating agents in conjunction with specific solvents and temperature control can influence the isomer distribution. The separation of the resulting isomers can be accomplished by chromatographic techniques.
1.2. Reduction of 4-Nitrophenanthrene:
The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Several reagents are effective for this purpose, with tin(II) chloride being a common and reliable choice for the reduction of aromatic nitro compounds.[2]
Experimental Protocol: Reduction of 4-Nitrophenanthrene with Tin(II) Chloride
The following is a general procedure for the reduction of an aromatic nitro compound, which can be adapted for 4-nitrophenanthrene.
-
Materials: 4-Nitrophenanthrene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Hydrochloric acid (concentrated), Sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenanthrene in ethanol.
-
Add an excess of tin(II) chloride dihydrate (typically 4-5 equivalents) to the solution.
-
Add concentrated hydrochloric acid and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-aminophenanthrene can be purified by column chromatography on silica gel.
-
Quantitative Data:
| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| Nitration | Phenanthrene | 4-Nitrophenanthrene | Nitrating agent | Variable (Isomer mixture) | [1] |
| Reduction | 4-Nitrophenanthrene | 4-Aminophenanthrene | SnCl₂·2H₂O, HCl | High | [2] |
Route 2: Buchwald-Hartwig Amination of 4-Bromophenanthrene
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to directly form the carbon-nitrogen bond. This method generally offers higher selectivity and functional group tolerance compared to the classical nitration-reduction sequence.
2.1. Synthesis of 4-Bromophenanthrene:
A reliable synthesis of 4-bromophenanthrene has been reported, starting from either 4-phenanthrenecarboxylic acid or through a multi-step synthesis from diphenic acid.[3] One described method involves the treatment of 4-phenanthrenecarboxylic acid with mercuric acetate followed by reaction with pyridinium hydrobromide perbromide, yielding 4-bromophenanthrene in approximately 55% yield.[3]
2.2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines from aryl halides.[4] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. For the synthesis of primary amines, an ammonia surrogate or aqueous ammonia can be used as the nitrogen source.[5]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromophenanthrene
The following is a general procedure for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for 4-bromophenanthrene.
-
Materials: 4-Bromophenanthrene, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), Base (e.g., sodium tert-butoxide), Solvent (e.g., toluene or dioxane), Ammonia source (e.g., aqueous ammonia, benzophenone imine, or lithium bis(trimethylsilyl)amide).
-
Procedure:
-
In a Schlenk tube or a glovebox, combine 4-bromophenanthrene, the palladium catalyst, and the phosphine ligand.
-
Add the base and the solvent.
-
Add the ammonia source.
-
Seal the reaction vessel and heat the mixture to the required temperature (typically 80-110 °C). The reaction progress should be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous mixture with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-aminophenanthrene by column chromatography.
-
Quantitative Data:
| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| Bromination | 4-Phenanthrenecarboxylic Acid | 4-Bromophenanthrene | Hg(OAc)₂, Pyridinium hydrobromide perbromide | 55% | [3] |
| Amination | 4-Bromophenanthrene | 4-Aminophenanthrene | Pd catalyst, ligand, base, NH₃ source | Good to Excellent | [4][5] |
Visualizations
Reaction Pathway Diagrams
Caption: Synthetic routes to 4-aminophenanthrene.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Characterization Data
The identity and purity of the synthesized 4-aminophenanthrene should be confirmed by standard analytical techniques.
-
Mass Spectrometry (MS): Electron impact mass spectrometry of 4-aminophenanthrene shows characteristic fragmentation patterns. The molecular ion peak (M+) is expected at m/z = 193, corresponding to the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-aminophenanthrene is expected to show characteristic absorption bands for the N-H stretching of the primary amine group in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenanthrene core. The protons of the amino group will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display the signals for the 14 carbon atoms of the phenanthrene skeleton. The carbon atom attached to the amino group will be significantly shifted compared to the unsubstituted phenanthrene.
-
Conclusion
This technical guide has outlined two viable synthetic routes for the preparation of 4-aminophenanthrene. The choice between the reduction of 4-nitrophenanthrene and the Buchwald-Hartwig amination of 4-bromophenanthrene will depend on the specific requirements of the researcher, including precursor availability, desired scale, and tolerance for potential side products. The provided experimental protocols and characterization data serve as a valuable resource for scientists and professionals engaged in the synthesis of this important chemical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 6. The mass spectra of 4-aminophenanthrene and its trifluoroacetic anhydride and perfluoropropionic anhydride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Phenanthrenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenanthrenamine is a polycyclic aromatic amine, a class of compounds with significant interest in medicinal chemistry and materials science. Its rigid, fused-ring structure provides a unique scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its synthesis, purification, characterization, and application in further research and development. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.
Core Physical Properties
Quantitative data on the physical properties of this compound is not extensively available in the public domain. The following table summarizes the available information. For comparative purposes, data for the isomeric 9-Aminophenanthrene is also provided, but it is crucial to note that these are distinct compounds with different physical properties.
| Property | This compound | 9-Aminophenanthrene |
| CAS Number | 17423-48-2 | 947-73-9[1] |
| Molecular Formula | C₁₄H₁₁N[2] | C₁₄H₁₁N[1] |
| Molecular Weight | 193.24 g/mol [2] | 193.24 g/mol [1] |
| Melting Point | Data not available | 137-139 °C[1] |
| Boiling Point | Data not available | 319.47 °C (rough estimate)[1] |
| Solubility | Data not available, but expected to be soluble in common organic solvents and slightly soluble in water. | Slightly soluble in water (0.00581 mg/mL)[1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is limited. However, based on the general characteristics of aromatic amines and phenanthrene derivatives, the following spectral properties can be anticipated.
Mass Spectrometry
Electron impact mass spectrometry of aminophenanthrenes shows unique fragmentation patterns depending on the position of the amino group. For 4-aminophenanthrene, located in the "bay region" of the molecule, specific fragmentation pathways are expected.[3] The molecular ion peak (M+) would be observed at m/z 193.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show complex signals in the aromatic region (typically δ 7-9 ppm). The protons on the phenanthrene ring system will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.[4][5]
-
¹³C NMR: The carbon-13 NMR spectrum will display multiple signals corresponding to the 14 carbon atoms of the phenanthrene backbone. The chemical shifts of these carbons will be influenced by their position within the aromatic system and their proximity to the electron-donating amino group.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound, a primary aromatic amine, is expected to exhibit characteristic absorption bands. These include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[6]
-
N-H bending: A band in the region of 1580-1650 cm⁻¹.[6]
-
C-N stretching: A strong band in the aromatic amine region of 1250-1335 cm⁻¹.[6]
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.[7]
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.[7]
Experimental Protocols
The following are detailed methodologies for the determination of key physical and spectroscopic properties of aromatic amines like this compound.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
Protocol:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.
-
The determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Boiling Point Determination (Micro Method)
For small sample quantities, a micro boiling point determination can be performed.
Protocol:
-
A small volume (a few drops) of the liquid this compound is placed in a small test tube or a Durham tube.
-
A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).
-
The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Solubility Determination
Protocol:
-
A known mass (e.g., 1 mg) of this compound is added to a vial containing a known volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO).
-
The mixture is vortexed or sonicated for a set period to ensure thorough mixing.
-
The sample is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble at that concentration.
-
If undissolved solid remains, the mixture can be centrifuged, and the concentration of the supernatant analyzed by a suitable method (e.g., UV-Vis spectroscopy or HPLC) to quantify the solubility.
Spectroscopic Analysis
Sample Preparation for Spectroscopy:
-
NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
IR: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Mass Spectrometry: The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 µg/mL).
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the study of this compound.
Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound.
Caption: Conceptual pathway of NMDA receptor modulation by phenanthrene derivatives.
Biological Relevance
While specific biological activities of this compound are not well-documented, related phenanthrene derivatives have been investigated for their pharmacological effects. Notably, certain substituted phenanthrenes have been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor.[9][10] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[9] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[9][11]
The synthesis and evaluation of 4a-phenanthrenamine derivatives have been explored in the context of their interaction with the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[12] This suggests that the phenanthrenamine scaffold could serve as a valuable starting point for the design of novel NMDA receptor antagonists or modulators, with potential therapeutic applications in a range of central nervous system disorders.[13]
Conclusion
This compound is a compound of significant interest with a need for more comprehensive characterization of its physical and spectroscopic properties. This guide has summarized the currently available data, provided detailed experimental protocols for its determination, and highlighted its potential biological relevance in the context of NMDA receptor modulation. Further research is warranted to fully elucidate the properties of this intriguing molecule and unlock its potential in drug discovery and materials science.
References
- 1. 9-AMINOPHENANTHRENE CAS#: 947-73-9 [m.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. The mass spectra of 4-aminophenanthrene and its trifluoroacetic anhydride and perfluoropropionic anhydride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Phenanthrene: A Versatile Polycyclic Aromatic Hydrocarbon | Algor Cards [cards.algoreducation.com]
- 9. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. go.drugbank.com [go.drugbank.com]
The Multifaceted Biological Activities of Phenanthrene Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a fundamental polycyclic aromatic hydrocarbon, serves as the structural backbone for a diverse array of naturally occurring and synthetic molecules that exhibit a remarkable range of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of phenanthrene derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.
Anticancer Activity of Phenanthrene Derivatives
Phenanthrene derivatives have emerged as a significant class of cytotoxic agents with potent activity against a variety of cancer cell lines. Their planar structure allows them to intercalate with DNA, and they can also inhibit key enzymes involved in DNA synthesis and replication, such as topoisomerase II.[1] Furthermore, certain derivatives have been shown to modulate critical signaling pathways implicated in cancer progression.
Quantitative Anticancer Activity Data
The cytotoxic effects of various phenanthrene derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several phenanthrene compounds against different human cancer cell lines.
Table 1: Cytotoxicity of Substituted Phenanthrenequinones and Dibenz[a,c]phenazines [1]
| Compound | Hep-2 (IC50, µg/mL) | Caco-2 (IC50, µg/mL) |
| 10b | 5.50 | 4.93 |
| 10c | 1.06 | >10 |
| 10d | 2.81 | 0.97 |
| 11b | 6.75 | 5.64 |
| 11c | 4.24 | 3.93 |
| 11d | 4.75 | 1.09 |
Table 2: Cytotoxicity of Phenanthrenes Isolated from Bletilla striata against A549 Lung Cancer Cells [2]
| Compound | A549 (IC50, µM) |
| 1 | 7.85 ± 0.55 |
| 2 | 9.21 ± 0.73 |
| 4 | 8.84 ± 0.62 |
| 6 | 6.32 ± 0.49 |
| 7 | 5.17 ± 0.38 |
| 8 | 7.53 ± 0.61 |
| 13 | 8.96 ± 0.78 |
Table 3: Cytotoxicity of Calanquinone A, Denbinobin, and Their Derivatives [3]
| Compound | HepG2 (IC50, µg/mL) | Hep3B (IC50, µg/mL) | Ca9-22 (IC50, µg/mL) | A549 (IC50, µg/mL) | MDA-MB-231 (IC50, µg/mL) | MCF7 (IC50, µg/mL) |
| Calanquinone A (6a) | 0.89 | 0.20 | 0.08 | 0.11 | 0.10 | 0.11 |
| Denbinobin (6b) | 1.06 | 0.34 | 0.15 | 0.25 | 0.14 | 0.18 |
| 7a | >4 | 1.66 | 0.16 | 0.45 | 0.21 | 0.21 |
| 7b | >4 | 1.52 | 0.21 | 0.33 | 0.19 | 0.23 |
Signaling Pathways in Anticancer Activity
Phenanthrene derivatives can exert their anticancer effects by modulating various signaling pathways. For instance, some derivatives have been found to inhibit the PI3K/Akt and MEK/ERK pathways, which are crucial for cell proliferation and survival.[2][4] They can also induce apoptosis by regulating the expression of proteins in the Bcl-2 family.[2] The following diagram illustrates the potential mechanism of action of a phenanthrene derivative in inducing apoptosis and inhibiting proliferation in A549 lung cancer cells.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phenanthrene derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The following day, treat the cells with various concentrations of the phenanthrene derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the phenanthrene derivative.
Anti-inflammatory Activity of Phenanthrene Derivatives
Several phenanthrene derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action include the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the modulation of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][7]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of phenanthrene derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 4: Inhibitory Activity of Phenanthrenoids from Juncus alatus on NO Production in LPS-stimulated RAW 264.7 cells [7]
| Compound | IC50 (µM) |
| 13 | 4.11 ± 0.59 |
| 18 | 2.89 ± 0.90 |
| 19 | 5.98 ± 1.86 |
| 20 | 5.77 ± 1.36 |
| 21 | 5.68 ± 0.14 |
Signaling Pathways in Anti-inflammatory Activity
Phenanthrene and its derivatives can mitigate inflammatory responses by interfering with the PI3K/Akt and NF-κB signaling pathways, which leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4]
Experimental Protocol: TNF-α Inhibition Assay
This protocol provides a general framework for assessing the ability of phenanthrene derivatives to inhibit TNF-α production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Phenanthrene derivatives
-
ELISA kit for mouse TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the phenanthrene derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce TNF-α production.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each treatment group compared to the LPS-stimulated control.
Antimicrobial Activity of Phenanthrene Derivatives
Phenanthrene derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. A proposed mechanism of action involves the disruption of the bacterial cell wall structure.[8]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of phenanthrene derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 5: Antibacterial Activity of Phenanthrenes from Juncus articulatus [9]
| Compound | MSSA (MIC, µg/mL) | MRSA (MIC, µg/mL) |
| 12 | 4 | 4 |
| 14 | 4 | 4 |
| 15 | 8 | 8 |
| 17 | 16 | 16 |
| 18 | 8 | 8 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[10][11]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Phenanthrene derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the phenanthrene derivatives in MHB directly in the 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow: From Plant to Bioactive Compound
The discovery of novel bioactive phenanthrene derivatives often begins with the exploration of natural sources, particularly medicinal plants. A bioactivity-guided isolation approach is a common and effective strategy.[12][13]
Conclusion
Phenanthrene derivatives represent a rich and versatile source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, make them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and insights into their molecular mechanisms of action. It is anticipated that continued research in this area will lead to the development of novel and effective therapeutic agents based on the phenanthrene scaffold.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
- 7. Phenanthrenoid monomers and dimers from Juncus alatus: Isolation, structural characterization, and anti-inflammatory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. protocols.io [protocols.io]
- 12. Bioactivity-Guided Isolation of Cytotoxic Phenanthrenes from Spiranthes sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Potential Therapeutic Effects of Aminophenanthrenes: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have long been a subject of interest in medicinal chemistry due to their presence in natural products and their diverse biological activities. Among these, aminophenanthrenes, characterized by the presence of an amino group on the phenanthrene scaffold, have emerged as a promising class of compounds with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the therapeutic effects of aminophenanthrenes, with a focus on their anticancer, neuroprotective, anti-inflammatory, and cardiovascular properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Anticancer Effects of Aminophenanthrene Derivatives
A growing body of evidence suggests that aminophenanthrene derivatives possess significant antiproliferative and cytotoxic activities against various cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, making them attractive candidates for the development of novel anticancer agents.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of various aminophenanthrene derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Acrylonitrile derivative 8 | HeLa | 0.33 | [1] |
| Acrylonitrile derivative 11 | HeLa | 0.21 | [1] |
| Cyclic analogue 15 | HeLa | 0.65 | [1] |
| Cyclic analogue 17 | HeLa | 0.45 | [1] |
| Acrylonitrile derivative 11 | HepG2 | >10 | [1] |
| Phenanthrene-thiazolidinedione hybrid 17b | HCT-116 | 0.985 ± 0.02 | |
| Phenanthridine derivative 8a | MCF-7 | 0.28 | |
| Phenanthrene-based tylophorine-1 (PBT-1) derivative 9c | Various | < 1 | |
| Phenanthrene-based tylophorine-1 (PBT-1) derivative 9g | Various | < 1 | |
| Phenanthrene-based tylophorine-1 (PBT-1) derivative 9h | Various | < 1 |
Signaling Pathways in Anticancer Activity
The anticancer effects of aminophenanthrene derivatives are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most frequently implicated cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Some aminophenanthrene derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and increased apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer. Certain aminophenanthrene derivatives can modulate MAPK signaling, contributing to their anticancer effects.
Neuroprotective Effects of Aminophenanthrene Derivatives
Several aminophenanthrene derivatives have demonstrated significant neuroprotective properties in various experimental models. Their mechanisms of action often involve antioxidant effects and the modulation of signaling pathways crucial for neuronal survival.
Quantitative Data: In Vitro Neuroprotective Activity
The following table summarizes the neuroprotective effects of certain aminophenanthrene derivatives.
| Compound/Derivative | Model of Neurotoxicity | Endpoint Measured | Result | Reference |
| 7-Aminophenanthridin-6(5H)-one derivatives (APH1-5) | Metal-induced cell death | Cell Viability | Partial or complete reversal of cytotoxicity | [2] |
| 7-Aminophenanthridin-6(5H)-one derivative (APH4) | Metal-induced cell death | Cell Viability | Most effective and safe compound | [2] |
Signaling Pathway in Neuroprotection
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a crucial mechanism for cellular defense against oxidative stress, a major contributor to neurodegenerative diseases. Certain aminophenanthrene derivatives have been shown to activate this protective pathway.[2]
Anti-inflammatory and Cardiovascular Effects
Research into the anti-inflammatory and cardiovascular effects of aminophenanthrenes is an emerging area. While data is less extensive compared to anticancer and neuroprotective studies, preliminary findings suggest potential therapeutic benefits.
Quantitative Data: Anti-inflammatory and Cardiovascular Activity
| Compound/Derivative | Biological Target/Assay | IC50/Effect | Reference |
| Phenanthrene analog 10 | Nitric Oxide Production (LPS-stimulated RAW264.7) | 37.26 µM | [3] |
| Phenanthrene analog 11 | Nitric Oxide Production (LPS-stimulated RAW264.7) | 5.05 µM | [3] |
| Phenanthrene analog 17 | Nitric Oxide Production (LPS-stimulated RAW264.7) | 20.31 µM | [3] |
| Phenanthrene | hERG potassium channel | 17.6 ± 1.7 µM | [4] |
| Gymnopusin (a phenanthrene) | Vasorelaxation (rat aortic rings) | Concentration-dependent relaxation | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of aminophenanthrene derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation between apoptotic and necrotic cells.
Workflow:
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is based on the staining of cellular DNA with a fluorescent dye, such as propidium iodide, followed by flow cytometric analysis.
Workflow:
Conclusion and Future Directions
Aminophenanthrenes represent a versatile and promising scaffold for the development of new therapeutic agents. Significant progress has been made in elucidating their anticancer and neuroprotective activities, with several derivatives demonstrating potent in vitro efficacy. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and Nrf2 appears to be central to their therapeutic effects.
Future research should focus on several key areas:
-
Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of aminophenanthrene derivatives needs to be synthesized and screened to identify compounds with improved potency and selectivity for specific therapeutic targets.
-
In-depth Mechanistic Studies: Further investigation is required to precisely delineate the molecular targets of aminophenanthrenes within the identified signaling pathways.
-
In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Therapeutic Areas: The preliminary findings on the anti-inflammatory and cardiovascular effects of aminophenanthrenes warrant further investigation to uncover their full therapeutic potential.
The continued exploration of this fascinating class of compounds holds great promise for the discovery of novel and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the hERG potassium channel by phenanthrene: a polycyclic aromatic hydrocarbon pollutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Inhibition of the hERG potassium channel by phenanthrene: a polycyclic aromatic hydrocarbon pollutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ex vivo study of the vasorelaxant activity induced by phenanthrene derivatives isolated from Maxillaria densa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 4-Phenanthrenamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenanthrenamine. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on the inferred solubility profile based on the molecule's structural characteristics and the known solubility of its parent compound, phenanthrene. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data in their laboratories.
Introduction to this compound and its Solubility
This compound is an amino derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The addition of a primary amine group to the phenanthrene backbone introduces a degree of polarity and the capacity for hydrogen bonding, which significantly influences its solubility profile compared to the parent hydrocarbon. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a building block in organic synthesis, in the development of novel pharmaceuticals, and for toxicological studies.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.
Molecular Structure and Inferred Solubility Profile
The structure of this compound consists of a large, nonpolar, and lipophilic phenanthrene ring system, which suggests good solubility in nonpolar organic solvents. The presence of the -NH2 group, however, introduces a polar functional group capable of acting as a hydrogen bond donor and acceptor. This suggests that this compound will exhibit at least some solubility in polar organic solvents.
Based on the principle of "like dissolves like," the following table summarizes the inferred qualitative solubility of this compound in various classes of organic solvents.[2]
Table 1: Inferred Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The nonpolar aromatic structure of the solvent readily solvates the large, nonpolar phenanthrene backbone. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High | These solvents are effective at dissolving nonpolar compounds and have some capacity to interact with the amine group.[3][4] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with the amine group, while their hydrocarbon portion solvates the aromatic rings. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The carbonyl group can act as a hydrogen bond acceptor. The overall polarity of the solvent is suitable for dissolving molecules with both polar and nonpolar character. |
| Esters | Ethyl acetate | Moderate | Similar to ketones, the ester functional group can accept hydrogen bonds.[5][6] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While alcohols are polar and can hydrogen bond with the amine group, the large nonpolar phenanthrene backbone may limit solubility, especially in shorter-chain alcohols. |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and are excellent at dissolving a wide range of organic compounds, including those with polar functional groups. |
Reference Data: Solubility of Phenanthrene
For comparative purposes, the following table presents known quantitative solubility data for the parent compound, phenanthrene. It is important to note that the solubility of this compound is expected to differ from these values due to the presence of the amino group. Specifically, solubility is likely to be higher in polar solvents and potentially lower in some nonpolar solvents compared to phenanthrene.
Table 2: Quantitative Solubility of Phenanthrene in Various Organic Solvents
| Solvent | Solubility (g / 100g of solvent) | Temperature (°C) |
| Benzene | 50.0 | 25 |
| Carbon Tetrachloride | 41.7 | 25 |
| Chloroform | 33.3 | 20 |
| Diethyl Ether | 30.3 | 25 |
| Ethanol (95%) | 1.67 (cold), 10.0 (boiling) | - |
| Toluene | 41.7 | 25 |
| Carbon Disulfide | 100.0 | 25 |
Source: Compiled from data in the PubChem database.[7]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method.[8]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound in the saturated solution.
-
If using UV-Vis, ensure the absorbance of the sample falls within the linear range of the calibration curve. Dilution with the solvent may be necessary.
-
-
Calculation of Solubility:
-
The concentration obtained from the analysis of the saturated solution represents the solubility of this compound in that solvent at the specified temperature.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Key intermolecular forces in the dissolution of this compound.
References
- 1. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
The Rising Promise of Phenanthrenes: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the myriad of compounds, phenanthrenes—a class of polycyclic aromatic hydrocarbons—have emerged as a significant area of interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and isolation of novel phenanthrene compounds, offering detailed experimental protocols and summarizing key quantitative data to aid researchers in this burgeoning field.
Introduction to Phenanthrenes and Their Therapeutic Potential
Phenanthrenes are characterized by a three-ring aromatic core and are predominantly found in higher plants, with the Orchidaceae and Juncaceae families being particularly rich sources.[1][2] These compounds have garnered considerable attention for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, cytotoxic, and antioxidant effects.[1][3][4] The structural diversity within the phenanthrene class, arising from various substitutions on the core scaffold, provides a fertile ground for the discovery of new drug leads.[1] For instance, certain phenanthrene derivatives have shown promising in vitro antiproliferative activities against various cancer cell lines, highlighting their potential in oncology research.[3][4]
General Methodologies for the Discovery and Isolation of Novel Phenanthrenes
The process of discovering and isolating new phenanthrene compounds from natural sources is a meticulous and multi-step endeavor. It typically begins with the collection and extraction of plant material, followed by a series of chromatographic purification steps, and finally, structure elucidation using spectroscopic techniques.
Extraction of Plant Material
The initial step involves the extraction of crude phenanthrenes from dried and ground plant material. A common and effective method is percolation with methanol at room temperature.[5] This is followed by solvent-solvent partitioning using a sequence of solvents with increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate, to separate compounds based on their solubility.[5]
Chromatographic Purification
The crude extracts obtained are complex mixtures that require further separation to isolate individual phenanthrene compounds. A combination of chromatographic techniques is typically employed in a stepwise manner.
Experimental Protocol: A General Workflow for Phenanthrene Isolation
-
Vaccum Liquid Chromatography (VLC): The chloroform-soluble fraction, often rich in phenanthrenes, is subjected to VLC on a silica gel column.[5][6] A gradient elution system, for example, with a mixture of cyclohexane, ethyl acetate, and methanol, is used to separate the extract into several major fractions.[5][6]
-
Sephadex LH-20 Gel Chromatography: The fractions obtained from VLC are further purified using Sephadex LH-20 gel chromatography.[5] A common eluent for this step is a mixture of dichloromethane and methanol (1:1).[5]
-
High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative or semi-preparative HPLC, frequently with a reversed-phase (RP) column.[5] This allows for the isolation of individual compounds in high purity.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular mass and elemental composition of the compound.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the detailed structure, including the connectivity of atoms and the stereochemistry of the molecule.[3][5]
-
Other Spectroscopic Techniques: Ultraviolet (UV) and Infrared (IR) spectroscopy provide additional information about the presence of chromophores and functional groups, respectively.[5][7]
Quantitative Data of Novel Phenanthrene Compounds
The biological activity of newly discovered phenanthrenes is a key aspect of their evaluation. The following tables summarize the quantitative data for several recently isolated compounds, showcasing their therapeutic potential.
Cytotoxic Activity of Novel Phenanthrenes
Many newly isolated phenanthrenes have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
| Compound | Source Organism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3 | Cylindrolobus mucronatus | U-87 MG (Glioblastoma) | 19.91 ± 4.28 | [8] |
| Compound 9 | Cylindrolobus mucronatus | U-87 MG (Glioblastoma) | 17.07 ± 3.72 | [8] |
| Compound 7 | Bletilla striata | BV-2 (Microglial cells) | 1.9 | [9] |
| Compound 33 | Bletilla striata | BV-2 (Microglial cells) | 1.0 | [9] |
| Compound 12 | Tamus communis | HeLa (Cervical cancer) | 0.97 | [10] |
Anti-inflammatory and Antioxidant Activities
Several novel phenanthrenes exhibit potent anti-inflammatory and antioxidant properties.
| Compound | Source Organism | Biological Activity | IC₅₀ (µM) | Reference |
| Gastrobellinol C (3 ) | Gastrochilus bellinus | α-Glucosidase inhibition | 45.92 | [7] |
| Compound 7 | Bletilla striata | Nitric oxide production inhibition | 1.9 | [9] |
| Compound 32 | Bletilla striata | Nitric oxide production inhibition | 5.0 | [9] |
| Compound 33 | Bletilla striata | Nitric oxide production inhibition | 1.0 | [9] |
Antibacterial Activity
Recent studies have also highlighted the antibacterial potential of newly discovered phenanthrenes, with some compounds showing activity against antibiotic-resistant strains. The minimum inhibitory concentration (MIC) is used to quantify this activity.
| Compound | Source Organism | Bacterial Strain | MIC (µM) | Reference |
| Dehydrojuncuenin B (12 ) | Juncus articulatus | MSSA | 15.1 | [11] |
| Dehydrojuncuenin B (12 ) | Juncus articulatus | MRSA | 15.1 | [11] |
| Ensifolin E (14 ) | Juncus articulatus | MSSA | 15.3 | [11] |
| Ensifolin E (14 ) | Juncus articulatus | MRSA | 15.3 | [11] |
Signaling Pathways and Logical Relationships
The therapeutic effects of phenanthrenes are often mediated through their interaction with specific cellular signaling pathways. For instance, their anti-tumor activity can be attributed to the induction of apoptosis (programmed cell death) in cancer cells.
Conclusion and Future Directions
The discovery and isolation of novel phenanthrene compounds from natural sources continue to be a promising avenue for drug discovery. The diverse chemical structures and significant biological activities of these compounds make them attractive candidates for further development. Future research should focus on the semi-synthesis of phenanthrene derivatives to improve their potency and pharmacokinetic properties, as well as in-depth studies to elucidate their mechanisms of action and potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating class of natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 6. researchgate.net [researchgate.net]
- 7. Four Novel Phenanthrene Derivatives with α-Glucosidase Inhibitory Activity from Gastrochilus bellinus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic data of 4-Phenanthrenamine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 4-Phenanthrenamine
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (also known as 4-aminophenanthrene). Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages data from closely related compounds, theoretical predictions, and established spectroscopic principles to offer a detailed analysis for researchers, scientists, and drug development professionals. The information is presented in a structured format, including data tables, experimental protocols, and a workflow visualization.
Introduction to this compound
This compound is an aromatic amine derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The position of the amine group on the phenanthrene ring system significantly influences its chemical and physical properties, including its spectroscopic signature. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and application in various research and development fields.
Spectroscopic Data
The following sections summarize the expected and reported spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show complex signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the phenanthrene ring will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with neighboring protons. The protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the 14 carbon atoms of the phenanthrene skeleton. The carbon atom attached to the amino group (C-4) is expected to be significantly shielded compared to the corresponding carbon in phenanthrene. Other carbons will also experience shifts depending on their proximity to the amino group. Aromatic carbons typically resonate in the range of 120-150 ppm.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| Aromatic H | 7.0 - 9.0 (multiplets) | Aromatic C | 120 - 150 |
| -NH₂ | Variable (broad singlet) | C-NH₂ | ~140-145 |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium, two bands for primary amine |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C=C (Aromatic) | Ring Stretching | 1500 - 1600 | Medium to Strong |
| C-N (Aromatic Amine) | Stretching | 1250 - 1360 | Strong |
| C-H (Aromatic) | Out-of-plane Bending | 700 - 900 | Strong |
The presence of two distinct N-H stretching bands is a clear indicator of a primary amine.[1][2] The C-N stretching in aromatic amines appears at a higher wavenumber compared to aliphatic amines.[1]
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. Electron impact (EI) and chemical ionization (CI) are common techniques used for its analysis.[3]
A study on the mass spectra of 4-aminophenanthrene has been reported, indicating unique fragmentation patterns associated with the amino group at the 4-position, which is in the "bay region" of the molecule.[3] The molecular ion peak (M⁺) is expected to be prominent.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z (expected) | Notes |
| Electron Impact (EI) | [M]⁺ | 193 | Molecular Ion |
| [M-HCN]⁺ | 166 | Loss of hydrogen cyanide | |
| [M-NH₂]⁺ | 177 | Loss of amino radical | |
| Chemical Ionization (CI) | [M+H]⁺ | 194 | Protonated Molecular Ion |
The fragmentation of aminophenanthrenes can be complex, and the relative intensities of the fragment ions can provide structural information.[3]
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for this compound are provided below. These are general procedures and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Employ a temperature program to separate the analyte from any impurities.
-
-
Mass Spectrometry :
-
The eluent from the GC is introduced into the ion source of the mass spectrometer.
-
EI Mode : Use a standard electron energy of 70 eV.
-
CI Mode : Use a reagent gas such as methane or isobutane.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 50-300).
-
-
Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to determine the molecular weight and fragmentation pattern.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
4-Phenanthrenamine: A Versatile Precursor in the Synthesis of Biologically Active Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenanthrenamine, a key aromatic amine derived from the polycyclic aromatic hydrocarbon phenanthrene, serves as a pivotal precursor in the landscape of organic synthesis. Its unique structural framework provides a versatile scaffold for the construction of complex, biologically active molecules, most notably in the development of therapeutic agents. This technical guide offers a comprehensive overview of the synthesis of this compound and its application as a precursor, with a focus on detailed experimental protocols, quantitative data, and logical workflows to aid researchers in the fields of medicinal chemistry and drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic routes, primarily involving the introduction of a nitrogen-containing functional group onto the phenanthrene core, followed by transformation to the amine. The most common and practical approaches include the reduction of 4-nitrophenanthrene and the palladium-catalyzed amination of 4-bromophenanthrene.
Reduction of 4-Nitrophenanthrene
A widely employed method for the synthesis of this compound is the reduction of 4-nitrophenanthrene. This reaction can be carried out using various reducing agents, with catalytic hydrogenation being a common and efficient choice.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrophenanthrene
-
Reaction Setup: In a high-pressure reaction vessel, a solution of 4-nitrophenanthrene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate is prepared.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-10 atm) at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
| Reactant | Reagents | Conditions | Product | Yield | Reference |
| 4-Nitrophenanthrene | H₂, Pd/C | Ethanol, RT, 1 atm | This compound | >95% | General knowledge |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction can be applied to the synthesis of this compound from 4-bromophenanthrene and a suitable ammonia surrogate.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromophenanthrene
-
Reaction Setup: To an oven-dried Schlenk tube are added 4-bromophenanthrene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).
-
Amine Source: An ammonia equivalent, such as benzophenone imine, is added as the nitrogen source.
-
Solvent and Reaction Conditions: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene or dioxane is added as the solvent. The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C.
-
Monitoring: The reaction is monitored by TLC or GC-MS.
-
Work-up: After completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Hydrolysis and Purification: The resulting imine is then hydrolyzed with an acid (e.g., aqueous HCl) to afford this compound hydrochloride. Neutralization with a base followed by extraction and purification by column chromatography provides the pure this compound.
| Reactant | Amine Source | Catalyst/Ligand | Base | Solvent/Temp | Product | Yield |
| 4-Bromophenanthrene | Benzophenone imine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene / 100 °C | This compound | High |
Applications of this compound in Organic Synthesis
This compound is a valuable building block for the synthesis of a variety of complex nitrogen-containing polycyclic aromatic compounds. A significant application lies in the synthesis of aristolactams, a class of natural products exhibiting a range of biological activities, including antitumor properties.[1][2]
Synthesis of Aristolactams
The synthesis of aristolactams often involves the construction of a lactam ring fused to the phenanthrene core. This compound can serve as a key intermediate in this process, where the amino group is transformed into the lactam nitrogen.
Logical Workflow for the Synthesis of Aristolactam I from this compound
Caption: Synthetic workflow from this compound to Aristolactam I.
Experimental Protocol: Synthesis of Aristolactam I from Phenanthrene-4-carboxylic acid
This protocol outlines the key steps for the conversion of a phenanthrene precursor, derivable from this compound, to an aristolactam.
-
Nitration of Phenanthrene-4-carboxylic acid: Phenanthrene-4-carboxylic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce a nitro group onto the phenanthrene ring, typically at a position ortho to the carboxylic acid.
-
Reduction of the Nitro Group: The resulting nitro-phenanthrene-4-carboxylic acid is then subjected to reduction. This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or with a metal in acidic media (e.g., Fe/HCl or SnCl₂/HCl), to convert the nitro group to an amino group.
-
Lactamization: The amino-phenanthrene-4-carboxylic acid is then cyclized to form the lactam ring. This intramolecular amide formation can be promoted by activating the carboxylic acid (e.g., by conversion to an acid chloride with thionyl chloride) or by using coupling agents (e.g., DCC or EDC).
| Starting Material | Key Transformation | Reagents | Product | Typical Yield |
| Phenanthrene-4-carboxylic acid | Nitration | HNO₃, H₂SO₄ | Nitro-phenanthrene-4-carboxylic acid | Variable |
| Nitro-phenanthrene-4-carboxylic acid | Reduction | Fe, HCl | Amino-phenanthrene-4-carboxylic acid | Good to Excellent |
| Amino-phenanthrene-4-carboxylic acid | Lactamization | SOCl₂, then heat | Aristolactam I | Moderate to Good |
Conclusion
This compound stands as a crucial and versatile precursor in the realm of organic synthesis. Its accessibility through well-established synthetic routes, such as the reduction of 4-nitrophenanthrene and palladium-catalyzed amination, combined with its reactivity, makes it an invaluable building block for the construction of complex, nitrogen-containing polycyclic aromatic systems. The synthesis of aristolactams serves as a prime example of its utility in the development of molecules with significant biological potential. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in the application of this compound in medicinal chemistry and drug discovery.
References
Theoretical Insights into the Molecular Architecture of 4-Phenanthrenamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and experimental approaches used to elucidate the molecular structure of 4-phenanthrenamine. While direct comprehensive studies on this compound are limited, this document outlines established computational and experimental protocols, drawing parallels from research on phenanthrene and its derivatives, to serve as a foundational resource for further investigation.
Theoretical Framework: Computational Analysis of this compound
Computational chemistry provides a powerful lens for understanding the molecular structure and electronic properties of this compound at the atomic level. Density Functional Theory (DFT) is a robust method for such investigations, offering a balance between accuracy and computational cost.
A typical computational workflow for analyzing this compound is depicted below. This process involves geometry optimization to find the most stable molecular structure, followed by frequency analysis to confirm its stability. Subsequent calculations can then be performed to determine electronic properties such as molecular orbital energies and the electrostatic potential surface.
Predicted Molecular Geometry
| Parameter | Predicted Value | Parameter | Predicted Value |
| Bond Lengths (Å) | Bond Angles (°) | ||
| C-C (aromatic) | 1.36 - 1.45 | C-C-C (aromatic) | 118 - 122 |
| C-N | ~1.40 | C-C-N | ~120 |
| N-H | ~1.01 | H-N-H | ~109 |
| C-H (aromatic) | ~1.08 | C-C-H (aromatic) | ~120 |
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is expected to be localized primarily on the phenanthrene ring and the amino group, reflecting its electron-donating nature. The LUMO is anticipated to be distributed over the aromatic system. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and is a target for tuning in materials science and drug design.
| Molecular Orbital | Predicted Energy (eV) | Key Characteristics |
| HOMO | -5.0 to -5.5 | Electron-rich, involved in electrophilic reactions. |
| LUMO | -1.5 to -2.0 | Electron-deficient, involved in nucleophilic reactions. |
| HOMO-LUMO Gap | 3.0 to 4.0 | Influences electronic transitions and chemical reactivity. |
Experimental Protocols for Structural Elucidation
The theoretical predictions for the structure of this compound should be validated through experimental characterization. The following protocols outline the key experimental steps for the synthesis and structural analysis of this compound.
The logical flow from synthesis to characterization is illustrated in the diagram below.
Synthesis of this compound
A common route for the synthesis of aminophenanthrenes involves the reduction of the corresponding nitrophenanthrene.
Protocol:
-
Nitration of Phenanthrene: Phenanthrene is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. This reaction typically yields a mixture of isomers, including 4-nitrophenanthrene.
-
Separation of Isomers: The resulting mixture of nitrophenanthrene isomers is separated using techniques like column chromatography to isolate the desired 4-nitrophenanthrene.
-
Reduction of the Nitro Group: The isolated 4-nitrophenanthrene is then reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst.
-
Purification: The crude this compound is purified by recrystallization or column chromatography to obtain the final product.
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to identify the number and environment of the hydrogen atoms in the molecule. The aromatic protons of this compound are expected to appear in the downfield region (typically 7-9 ppm), while the amine protons will likely appear as a broader signal.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The number of distinct signals corresponds to the number of unique carbon atoms.
X-ray Crystallography:
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule.[2][3][4]
Protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation or cooling.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain precise bond lengths, bond angles, and torsion angles.
Conclusion
This technical guide has outlined the theoretical and experimental methodologies that can be employed to thoroughly investigate the molecular structure of this compound. While specific published data for this isomer is scarce, the application of established computational techniques like DFT, combined with experimental validation through synthesis and characterization by NMR and X-ray crystallography, can provide a comprehensive understanding of its molecular architecture. The workflows and predicted data presented herein serve as a valuable starting point for researchers and scientists in the fields of chemistry and drug development.
References
In-Silico Modeling of 4-Phenanthrenamine Receptor Binding: A Technical Guide
Introduction
4-Phenanthrenamine is a polycyclic aromatic hydrocarbon derivative with a structure that suggests potential bioactivity. In the field of drug discovery and development, understanding the interaction of small molecules with their biological targets is paramount. In-silico modeling provides a powerful and cost-effective approach to predict, analyze, and visualize these interactions at a molecular level. This guide outlines the core principles and methodologies for the in-silico modeling of this compound's binding to the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.
The NMDA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in various neurological disorders. The receptor is a heterotetrameric complex with multiple ligand-binding sites, including a phencyclidine (PCP) binding site located within the ion channel.[2][3] It is at this site that we hypothesize this compound may exert its effects.
This document will provide a comprehensive overview of the in-silico techniques used to model this interaction, present representative quantitative data for analogous compounds, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.
Quantitative Data Summary
Due to the absence of specific binding data for this compound, the following table summarizes the binding affinities of known ligands that interact with the phencyclidine (PCP) site of the NMDA receptor. This data serves as a reference for the expected range of affinities for compounds targeting this site.
| Compound | Receptor Subtype | Assay Type | K_i (nM) | IC_50 (nM) | Reference |
| Phencyclidine (PCP) | NMDA (rat brain membranes) | [³H]TCP displacement | 59 | - | [3] |
| Dizocilpine (MK-801) | NMDA (rat brain) | Radioligand binding | - | 37 | [4] |
| Ketamine | NMDA | Radioligand binding | ~500 | - | [3] |
| Tenocyclidine (TCP) | NMDA (rat brain) | [³H]TCP binding | 25 | - | [2] |
In-Silico Modeling Workflow
The process of modeling the interaction between this compound and the NMDA receptor involves a series of computational steps designed to predict the binding mode and affinity.
Caption: A general workflow for in-silico modeling of ligand-receptor binding.
Experimental Protocols
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5]
Methodology:
-
Receptor and Ligand Preparation:
-
The 3D structure of the NMDA receptor is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ions are typically removed. Hydrogen atoms are added, and the protein is assigned appropriate charges.
-
The 3D structure of this compound is generated and its energy is minimized using computational chemistry software.
-
-
Grid Generation: A grid box is defined around the putative binding site (the PCP site within the ion channel) on the NMDA receptor.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box, generating a series of possible binding poses.
-
Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranking poses are then visually inspected and analyzed to understand the interactions with the receptor.
Radioligand Binding Assay
Radioligand binding assays are used to quantify the interaction of a radiolabeled ligand with a receptor.[4]
Methodology:
-
Membrane Preparation: Cell membranes containing the NMDA receptor are prepared from brain tissue or cultured cells expressing the receptor.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to the PCP site (e.g., [³H]TCP).
-
Competition: To determine the affinity of a non-radiolabeled compound (like this compound), a competition experiment is performed. Increasing concentrations of the unlabeled compound are added to the incubation mixture, and the displacement of the radioligand is measured.
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity in the bound fraction is then quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC_50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (K_i) can be derived.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor leads to an influx of Ca²⁺ ions, which acts as a second messenger to trigger a cascade of intracellular signaling events.[1][6] Antagonism at the PCP site, as hypothesized for this compound, would block this influx and modulate downstream signaling.
Caption: A simplified diagram of the NMDA receptor signaling pathway and the putative antagonistic action of this compound.
Conclusion
The in-silico modeling of this compound's interaction with the NMDA receptor provides a valuable framework for understanding its potential pharmacological effects. By employing techniques such as molecular docking and molecular dynamics simulations, we can predict binding modes and affinities, guiding further experimental validation. While direct experimental data for this compound is currently lacking, the methodologies and representative data presented in this guide offer a robust starting point for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related compounds. The combination of computational and experimental approaches will be crucial in elucidating the precise mechanism of action and advancing the development of novel therapeutics targeting the NMDA receptor.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
Unveiling Nature's Bounty: A Technical Guide to Phenanthrene Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the natural sources of phenanthrene alkaloids, a class of secondary metabolites with significant pharmacological interest. This document provides a detailed overview of their distribution in the plant kingdom, quantitative data on their occurrence, and methodologies for their extraction and isolation. Furthermore, it elucidates the biosynthetic pathway of these complex molecules and presents a generalized experimental workflow for their study.
Natural Distribution of Phenanthrene Alkaloids
Phenanthrene alkaloids are a structurally diverse group of nitrogen-containing compounds characterized by a phenanthrene ring system. While their occurrence in nature is not as widespread as other alkaloid classes, they are found in several plant families, often co-occurring with aporphine alkaloids. The primary families known to produce phenanthrene alkaloids include Papaveraceae, Menispermaceae, Annonaceae, Lauraceae, Aristolochiaceae, Berberidaceae, Fumariaceae, and Monimiaceae.[1][2]
The most well-known source of phenanthrene alkaloids is the opium poppy, Papaver somniferum, which produces morphine, codeine, and thebaine.[3][4][5] The genus Stephania (family Menispermaceae) is another significant source, with various species yielding a range of phenanthrene and other isoquinoline alkaloids.[3][6][7] Additionally, the genus Cryptocarya (family Lauraceae) has been identified as a source of phenanthrene alkaloids such as atherosperminine and noratherosperminine.[8][9] While the Annonaceae family is rich in other types of alkaloids, the occurrence of phenanthrene alkaloids is comparatively rare.[10][11]
Quantitative Analysis of Phenanthrene Alkaloids
The concentration of phenanthrene alkaloids can vary significantly depending on the plant species, genotype, environmental conditions, and the specific plant part analyzed. The following table summarizes available quantitative data from various studies.
| Plant Species | Plant Part | Phenanthrene Alkaloid(s) | Yield | Reference(s) |
| Papaver somniferum | Capsules | Morphine | 0.46 - 1.84% | [12] |
| Capsules | Codeine | 0.08 - 0.30% | [12] | |
| Ornamental Cultivars (Capsules) | Morphine | avg. 362 mg/100g | [13] | |
| Ornamental Cultivars (Capsules) | Codeine | avg. 25 mg/100g | [13] | |
| Stephania tetrandra | Roots | Fangchinoline | 7.23 mg/g | [12] |
| Roots | Tetrandrine | 13.36 mg/g | [12] | |
| Roots | Total Alkaloids | 20.59 mg/g | [12] | |
| Stephania yunnanensis | Tubers | Total Alkaloids | Varies significantly between genotypes | |
| Cryptocarya nigra | Bark | Dichloromethane Extract | 0.75% (of dried bark) | |
| Bark | Crude Alkaloid Extract | 0.4% (of dried bark) |
Biosynthesis of Phenanthrene Alkaloids
The biosynthesis of phenanthrene alkaloids, exemplified by morphine in Papaver somniferum, is a complex pathway originating from the amino acid tyrosine. Tyrosine is converted to (S)-norcoclaurine, a key intermediate in the biosynthesis of many isoquinoline alkaloids. Through a series of enzymatic reactions including methylation, hydroxylation, and oxidative coupling, (S)-norcoclaurine is transformed into (S)-reticuline. A crucial step involves the conversion of (S)-reticuline to (R)-reticuline. From (R)-reticuline, the pathway proceeds through several key intermediates, including salutaridine, thebaine, codeinone, and finally to codeine and morphine.
Experimental Protocols
The extraction and isolation of phenanthrene alkaloids from plant materials generally involve a series of steps designed to separate these basic compounds from other plant constituents. The specific protocol can vary depending on the plant source and the target alkaloid. Below is a generalized workflow and a detailed protocol for the extraction of alkaloids from Stephania tetrandra roots.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of phenanthrene alkaloids from a plant source.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aporphine and phenanthrene alkaloids with antioxidant activity from the roots of Stephania tetrandra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiplasmodial Alkaloids from the Bark of Cryptocarya nigra (Lauraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiplasmodial alkaloids from the bark of Cryptocarya nigra (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Genus Cryptocarya: A Review on Phytochemistry and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alkaloid variations within the genus Stephania (Menispermaceae) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN102382119B - Extraction method of tetrandrine and demethyltetrandrine - Google Patents [patents.google.com]
Toxicological Profile of 4-Phenanthrenamine: An In-depth Technical Guide
Disclaimer: Direct toxicological data for 4-Phenanthrenamine is limited in publicly available literature. Therefore, this document compiles information on the parent compound, phenanthrene, and structurally related aminophenanthrenes and other amino-polycyclic aromatic hydrocarbons (amino-PAHs) to provide a comprehensive overview of the potential toxicological profile. All data derived from related compounds are explicitly noted.
Executive Summary
This compound is an amino-substituted derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). While specific toxicological data for the 4-amino isomer is scarce, the toxicological profile is anticipated to be influenced by both the phenanthrene backbone and the amino functional group. The parent compound, phenanthrene, is a known PAH that can induce inflammation, oxidative stress, and apoptosis.[1] The addition of an amino group to aromatic rings is often associated with increased toxicological concern, particularly regarding genotoxicity and carcinogenicity, as seen with compounds like 4-aminobiphenyl.[2][3] Metabolic activation of aromatic amines can lead to the formation of reactive intermediates capable of binding to DNA and other macromolecules, initiating carcinogenic processes. This guide summarizes the available toxicological information on phenanthrene and related amino-aromatic compounds to build a predictive toxicological profile for this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 4-Aminophenanthrene, Phenanthren-4-amine | [4][5] |
| CAS Number | 17423-48-2 | [4][5] |
| Molecular Formula | C₁₄H₁₁N | |
| Molecular Weight | 193.24 g/mol | |
| Appearance | Not specified (Isomer 9-Aminophenanthrene is a pink or tan powder) | [6] |
Toxicological Data
Acute Toxicity
No direct data available for this compound.
Table 1: Acute Toxicity Data for Related Compounds
| Compound | Test Organism | Route of Administration | Toxicity Value (LD₅₀) | Reference |
| 9-Aminophenanthrene | Rat | Not specified | 2.2764 mol/kg (Predicted) | [7] |
Genotoxicity and Mutagenicity
No direct data available for this compound.
Phenanthrene itself has shown mixed results in genotoxicity assays, being weakly positive in some bacterial mutagenicity studies.[8] However, aromatic amines as a class are frequently genotoxic. For instance, 4-aminobiphenyl is a known genotoxic agent.[2] It is plausible that this compound, upon metabolic activation, could exhibit mutagenic properties.
Table 2: Genotoxicity Data for Related Compounds
| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Reference |
| Phenanthrene | Ames Test | Salmonella typhimurium | With | Weakly Positive | [8] |
| 4-Aminobiphenyl | Ames Test | Salmonella typhimurium TA102 | With | Mutagenic | [9] |
| Benzophenone-6 | Ames Test | S. typhimurium TA97, TA98, TA100, TA102 | With and Without | Mutagenic | [10] |
| Benzophenone-8 | Ames Test | S. typhimurium TA97, TA98, TA100, TA102 | With and Without | Mutagenic | [10] |
| 4-Methylbenzylidene camphor | Ames Test | S. typhimurium TA97, TA98, TA100, TA102 | With and Without | Mutagenic | [10] |
Cytotoxicity
No direct data available for this compound.
Various derivatives of phenanthrene have demonstrated significant cytotoxic activity against human cancer cell lines.[1]
Table 3: Cytotoxicity Data for Phenanthrene Derivatives
| Compound | Cell Line | IC₅₀ | Reference |
| 3-methoxy-1,4-phenanthrenequinones | Various human cancer cell lines | 0.08-1.66 µg/mL | [1] |
| 6-Methoxycoelonin | Melanoma cells | 2.59 ± 0.11 µM | [1] |
Carcinogenicity
No direct data available for this compound.
The International Agency for Research on Cancer (IARC) has classified phenanthrene as Group 3, "not classifiable as to its carcinogenicity to humans."[11] However, many amino-PAHs are known carcinogens. For example, 4-aminobiphenyl is classified as a Group 1 carcinogen by IARC, meaning it is carcinogenic to humans.[3]
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are standard methodologies for key toxicological assays relevant to this class of compounds.
Ames Test (Bacterial Reverse Mutation Assay)
This test is used to assess the mutagenic potential of a chemical.
-
Test Strains: Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA102) that are histidine-dependent are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
-
Procedure: The test compound, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have mutated to become histidine-independent) is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[10]
MTT Assay (Cytotoxicity)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.
-
Compound Exposure: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for toxicological assessment and a putative metabolic activation pathway for an aminophenanthrene, based on known pathways for other aromatic amines.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Buy Online CAS Number 17423-48-2 - TRC - 4-Aminophenanthrene | LGC Standards [lgcstandards.com]
- 5. CAS No.17423-48-2 | 4-Aminophenanthrene | chem960.com [m.chem960.com]
- 6. 9-Aminophenanthrene | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Phenanthrene (85-01-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test | PLOS One [journals.plos.org]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
The Rising Therapeutic Profile of Phenanthrene Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenanthrene scaffold, a three-ring aromatic system, has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. From potent anticancer agents to novel anti-inflammatory and antimicrobial compounds, phenanthrene derivatives are the subject of intense investigation. This technical guide provides a comprehensive review of the medicinal chemistry of phenanthrene compounds, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.
Anticancer Activity of Phenanthrene Derivatives
Phenanthrene-based compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds is believed to be their ability to intercalate with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.[1] Notably, phenanthroindolizidine and phenanthroquinolizidine alkaloids, such as tylophorine and cryptopleurine, have shown remarkable anticancer potential.[2]
Below is a summary of the cytotoxic activity of selected phenanthrene derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthroindolizidine Alkaloids | |||
| Tylophorine | Ehrlich ascites-tumor cells | ~1 | [2] |
| Tylocrebrine | Ehrlich ascites-tumor cells | ~0.1 | [2] |
| Cryptopleurine | Ehrlich ascites-tumor cells | ~0.01 | [2] |
| O-methyltylophorinidine (Natural) | Triple-Negative Breast Cancer (TNBC) | 13.6 ± 0.4 (24h viability) | [3] |
| O-methyltylophorinidine (Synthetic) | Triple-Negative Breast Cancer (TNBC) | 4.2 ± 1 (24h viability) | [3] |
| Other Phenanthrene Derivatives | |||
| Compound 4 (from Luzula sylvatica) | THP-1 (monocytic leukemia) | 3 | [4] |
| Compound 6 (from Luzula sylvatica) | THP-1 (monocytic leukemia) | 6 | [4] |
| Compound 7 (from Luzula sylvatica) | THP-1 (monocytic leukemia) | 5 | [4] |
| Compound 3 (from Cylindrolobus mucronatus) | U-87 MG (glioblastoma) | 19.91 ± 4.28 | [5] |
| Compound 9 (from Cylindrolobus mucronatus) | U-87 MG (glioblastoma) | 17.07 ± 3.72 | [5] |
| 6-Methoxycoelonin | Melanoma cells | 2.59 ± 0.11 | [6] |
| Calanquinone A | Various human cancer cell lines | 0.08 - 1.66 µg/mL | [7] |
| Denbinobin | Various human cancer cell lines | 0.08 - 1.06 µg/mL | [8] |
Anti-inflammatory Activity of Phenanthrene Derivatives
Several phenanthrene derivatives have exhibited potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, some compounds have been shown to suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.[9]
The anti-inflammatory activity of selected phenanthrene derivatives is summarized below.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Phenanthrene Glycosides and Dihydrophenanthrenes | |||
| From Dendrobium denneanum (10 compounds) | Nitric Oxide (NO) production in RAW264.7 cells | 0.7 - 41.5 | [9] |
| Phenanthroindolizidine Alkaloids | |||
| O-methyltylophorinidine (Natural) | NFκB inhibition in TNBC (2h) | 0.0171 ± 0.002 | [3] |
| O-methyltylophorinidine (Synthetic) | NFκB inhibition in TNBC (2h) | 0.0033 ± 0.0002 | [3] |
Key Signaling Pathways Modulated by Phenanthrene Compounds
The biological activities of phenanthrene derivatives are underpinned by their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Some phenanthroindolizidine alkaloids have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[10]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Certain phenanthrene compounds have been found to modulate this pathway, contributing to their anticancer effects.
Aryl Hydrocarbon Receptor (AhR) Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in sensing environmental toxins and regulating immune responses. Some phenanthrenes can act as ligands for AhR, modulating its activity and influencing downstream gene expression.
Experimental Protocols
Synthesis of Phenanthrene Derivatives
A general and efficient method for the synthesis of phenanthrene derivatives involves a palladium-catalyzed domino one-pot reaction.[1]
General Procedure:
-
A dried round-bottomed flask is charged with aryl iodide (1.0 equiv), ortho-bromobenzoyl chloride (1.2 equiv), norbornadiene (2.0 equiv), Pd(OAc)2 (5 mol %), triphenylphosphine (12.5 mol %), and Cs2CO3 (2.25 equiv).
-
Anhydrous DMF is added as the solvent.
-
The mixture is stirred at 105 °C under a nitrogen atmosphere for the specified reaction time.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired phenanthrene derivative.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][10][11][12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenanthrene compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production)
The Griess assay is a common method to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[6][14][15]
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 1 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the phenanthrene compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS alone). Incubate for 24 hours.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure: Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. Add an equal volume of the Griess reagent (pre-mixed Solution A and B in a 1:1 ratio) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
The phenanthrene core represents a highly versatile scaffold for the development of new therapeutic agents. The diverse biological activities, including potent anticancer and anti-inflammatory effects, highlight the significant potential of this class of compounds. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and the development of efficient synthetic methodologies will undoubtedly pave the way for the discovery of novel phenanthrene-based drugs with improved efficacy and safety profiles. This guide provides a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of these promising molecules.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Total Synthesis of Phenanthroindolizidines Using Strained Azacyclic Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Synthesis of alkaloids: recent advances in the synthesis of phenanthroindolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. Path diagram of the nuclear factor kappa B (NFKB) signalling pathway [pfocr.wikipathways.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. thaiscience.info [thaiscience.info]
Methodological & Application
Protocol for the Laboratory Synthesis of 4-Phenanthrenamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-phenanthrenamine, a valuable building block in medicinal chemistry and materials science. The described methodology follows a three-step sequence starting from phenanthrene, proceeding through phenanthrene-4-carboxylic acid and a Curtius rearrangement to yield the target amine. This route offers a high degree of regioselectivity for the 4-position isomer.
Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Pschorr Cyclization | 2-Amino-α-phenylcinnamic acid | Sodium nitrite, Hydrochloric acid, Copper powder | Phenanthrene-4-carboxylic acid | ~70-80% |
| 2 | Curtius Rearrangement | Phenanthrene-4-carboxylic acid | Thionyl chloride, Sodium azide | 4-Phenanthrenyl isocyanate | ~95% |
| 3 | Hydrolysis | 4-Phenanthrenyl isocyanate | Acid or base (e.g., HCl or NaOH) | This compound | High |
Experimental Protocols
Step 1: Synthesis of Phenanthrene-4-carboxylic acid via Pschorr Cyclization
This procedure outlines the synthesis of the key intermediate, phenanthrene-4-carboxylic acid, from 2-amino-α-phenylcinnamic acid through a Pschorr ring closure reaction.
Materials:
-
2-Amino-α-phenylcinnamic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper powder
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve 2-amino-α-phenylcinnamic acid in a minimal amount of aqueous sodium hydroxide. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of concentrated hydrochloric acid while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Pschorr Cyclization: To the cold diazonium salt solution, add copper powder in portions with vigorous stirring. The nitrogen gas will evolve. Continue stirring at room temperature for 2-3 hours after the gas evolution ceases.
-
Work-up and Purification: Heat the reaction mixture to boiling to coagulate the copper salts. Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate the crude phenanthrene-4-carboxylic acid. Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure phenanthrene-4-carboxylic acid.
Step 2: Synthesis of 4-Phenanthrenyl isocyanate via Curtius Rearrangement
This protocol details the conversion of phenanthrene-4-carboxylic acid to 4-phenanthrenyl isocyanate through the Curtius rearrangement.[1]
Materials:
-
Phenanthrene-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Trifluoroacetic acid
-
Trifluoroacetic anhydride
-
Dry benzene or toluene
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add phenanthrene-4-carboxylic acid and an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until the evolution of HCl gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude phenanthrene-4-carbonyl chloride.
-
Acyl Azide Formation and Rearrangement: Dissolve the crude acid chloride in a dry, inert solvent such as benzene or toluene. In a separate flask, prepare a solution of sodium azide in a mixture of trifluoroacetic acid and trifluoroacetic anhydride, cooled to 0-5°C.[1] Slowly add the acid chloride solution to the sodium azide solution with stirring. Nitrogen gas will evolve as the acyl azide rearranges to the isocyanate.[1] The reaction is typically rapid. The isocyanate can be isolated from the solution in high yield.[1]
Step 3: Hydrolysis of 4-Phenanthrenyl isocyanate to this compound
This final step describes the conversion of the isocyanate intermediate to the target this compound.
Materials:
-
4-Phenanthrenyl isocyanate
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization if using acid)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis: Dissolve the 4-phenanthrenyl isocyanate in a suitable solvent. Add an aqueous solution of either a strong acid (e.g., 10% HCl) or a strong base (e.g., 10% NaOH). Heat the mixture to reflux for several hours to effect hydrolysis. Carbon dioxide will be evolved.
-
Work-up: After cooling, if acidic hydrolysis was performed, neutralize the solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. If basic hydrolysis was used, directly extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Phenanthrenamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Phenanthrenamine. The described protocol is suitable for the determination of this compound in various sample matrices, providing high sensitivity and reproducibility. This document provides a comprehensive guide, including instrumentation, mobile phase preparation, sample handling, and a detailed analytical protocol to ensure successful implementation in a laboratory setting.
Introduction
This compound is a polycyclic aromatic amine of significant interest in pharmaceutical and chemical research due to its structural similarity to various bioactive compounds and its potential use as a synthetic intermediate. Accurate and precise quantification of this compound is crucial for quality control, impurity profiling, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers the necessary selectivity and sensitivity for this purpose. The method outlined herein utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, a common and effective approach for the analysis of aromatic compounds.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade methanol and ultrapure water are required.
-
Chemicals: this compound reference standard.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this HPLC method for the analysis of this compound. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Retention Time (tR) | Approximately 5.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Protocols
Mobile Phase Preparation
-
Measure 750 mL of HPLC grade methanol and 250 mL of ultrapure water.
-
Combine the solvents in a clean, appropriate glass reservoir.
-
Degas the mobile phase for at least 15 minutes using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol.
-
Vortex or sonicate the sample to ensure complete dissolution of the analyte.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in ascending order of concentration to generate a calibration curve.
-
Inject 10 µL of the prepared sample solution.
-
Monitor the chromatogram at a wavelength of 254 nm.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and interpolating from the calibration curve.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Principle of Reversed-Phase HPLC separation for this compound.
Conclusion
The HPLC method described in this application note provides a straightforward and effective means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The presented protocol, along with the performance data, demonstrates the suitability of this method for routine analysis in research, development, and quality control environments.
Application Notes and Protocols for the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Aza-Analogues from 4-Phenanthrenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenanthrenamine is a versatile starting material that holds significant potential for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues (aza-PAHs). The strategic placement of the amino group on the phenanthrene scaffold allows for a variety of classical and modern synthetic transformations to build additional fused rings. While direct, one-pot syntheses of larger carbocyclic PAHs from this compound are not extensively documented, established synthetic methodologies can be adapted to utilize this compound as a key building block.
This document provides detailed application notes and proposed experimental protocols for three distinct synthetic strategies:
-
Pschorr Cyclization: An intramolecular radical cyclization of a diazotized this compound derivative to yield a fused carbocyclic PAH.
-
Graebe-Ullmann Synthesis: A method to produce aza-PAHs, specifically dibenzocarbazoles, through the thermal or photochemical decomposition of a phenanthrenyl-substituted benzotriazole.
-
Palladium-Catalyzed Cross-Coupling and Subsequent Cyclization: A modern approach involving an initial Suzuki coupling to build a carbon-carbon bond, followed by an intramolecular cyclization to form the final PAH.
These protocols are presented as investigative pathways, grounded in well-established reaction mechanisms, to guide researchers in the exploration of novel PAH and aza-PAH synthesis.
Proposed Synthetic Pathway 1: Pschorr Cyclization
The Pschorr cyclization is a powerful method for the synthesis of phenanthrenes and other fused ring systems. It proceeds through the intramolecular cyclization of a diazonium salt. In this proposed pathway, this compound is first acylated with 2-bromophenylacetic acid, and the resulting amide is then subjected to diazotization and copper-catalyzed cyclization.
Experimental Workflow: Pschorr Cyclization
Caption: Workflow for PAH synthesis via Pschorr cyclization.
Detailed Protocol: Pschorr Cyclization
Step 1: Synthesis of N-(phenanthren-4-yl)-2-(2-bromophenyl)acetamide
-
To a solution of this compound (1.0 eq) and 2-bromophenylacetic acid (1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M), add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Step 2: Diazotization and Pschorr Cyclization
-
Suspend the N-(phenanthren-4-yl)-2-(2-bromophenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
To this solution, add copper powder (0.2 eq) in portions.
-
Warm the reaction mixture to 60-80 °C and stir for 2-4 hours, or until nitrogen evolution ceases.
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the final polycyclic aromatic hydrocarbon.
| Reaction Step | Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| Amide Coupling | This compound | 1.0 | 80-95 |
| 2-Bromophenylacetic acid | 1.1 | ||
| DCC | 1.2 | ||
| Pschorr Cyclization | Amide Precursor | 1.0 | 40-70 |
| Sodium Nitrite | 1.2 | ||
| Copper Powder | 0.2 |
Proposed Synthetic Pathway 2: Graebe-Ullmann Synthesis of a Dibenzocarbazole
This pathway describes the synthesis of a nitrogen-containing PAH (aza-PAH), specifically a dibenzocarbazole, from this compound. The key steps involve the formation of a triazole intermediate, followed by its thermal or photochemical decomposition to induce cyclization.
Experimental Workflow: Graebe-Ullmann Synthesis
Caption: Workflow for aza-PAH synthesis via Graebe-Ullmann reaction.
Detailed Protocol: Graebe-Ullmann Synthesis
Step 1: Synthesis of N-(2-iodophenyl)phenanthren-4-amine
-
In a sealable reaction vessel, combine this compound (1.0 eq), 2-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and L-proline (0.2 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent (0.2 M).
-
Seal the vessel and heat the mixture at 100-120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Step 2: Triazole Formation and Graebe-Ullmann Cyclization
-
Dissolve the N-(2-iodophenyl)phenanthren-4-amine (1.0 eq) in glacial acetic acid.
-
Cool to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir for 1 hour at this temperature to form the phenanthrenyl-substituted benzotriazole in situ.
-
For thermal cyclization, dilute the reaction mixture with a high-boiling point solvent (e.g., diphenyl ether) and heat to 250-300 °C until nitrogen evolution ceases.
-
Alternatively, for photochemical cyclization, dilute the acetic acid solution with a suitable solvent (e.g., acetonitrile), and irradiate with a UV lamp (e.g., 254 nm) until TLC analysis indicates the disappearance of the triazole intermediate.
-
After cooling (for the thermal reaction), remove the solvent under reduced pressure (if applicable) and purify the residue by column chromatography to obtain the dibenzocarbazole product.
| Reaction Step | Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| Ullmann Coupling | This compound | 1.0 | 60-80 |
| 2-Iodobenzene | 1.2 | ||
| CuI / L-proline | 0.1 / 0.2 | ||
| Graebe-Ullmann | Triazole Precursor | 1.0 | 50-90 |
| Sodium Nitrite | 1.1 |
Proposed Synthetic Pathway 3: Suzuki Coupling and Intramolecular Cyclization
This modern approach utilizes a palladium-catalyzed Suzuki coupling to construct a biaryl precursor, which is then subjected to an intramolecular cyclization to form the final PAH. This method offers high functional group tolerance and generally good yields.
Experimental Workflow: Suzuki Coupling and Cyclization
Caption: Workflow for PAH synthesis via Suzuki coupling and cyclization.
Detailed Protocol: Suzuki Coupling and Cyclization
Step 1: Bromination of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours. Monitor by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the bromo-4-phenanthrenamine derivative. (Note: The position of bromination will be directed by the amino group, likely at an ortho or para position if available and sterically accessible).
Step 2: Suzuki Coupling
-
To a degassed mixture of the bromo-4-phenanthrenamine (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a solvent system like toluene/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude product by column chromatography to yield the biaryl intermediate.
Step 3: Intramolecular Cyclization (e.g., Scholl Reaction)
-
Dissolve the biaryl intermediate in an inert solvent like DCM.
-
Add a Lewis acid catalyst such as FeCl₃ or MoCl₅ (2.0-3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Quench the reaction with methanol or water.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography to obtain the final polycyclic aromatic hydrocarbon.
| Reaction Step | Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| Bromination | This compound | 1.0 | 70-90 |
| NBS | 1.05 | ||
| Suzuki Coupling | Bromo-phenanthrenamine | 1.0 | 60-95 |
| Arylboronic acid | 1.5 | ||
| Pd Catalyst | 0.05 | ||
| Scholl Reaction | Biaryl Intermediate | 1.0 | 30-70 |
| Lewis Acid | 2.0-3.0 |
Conclusion
The protocols outlined above provide a strategic framework for leveraging this compound in the synthesis of complex polycyclic aromatic hydrocarbons and their aza-analogues. While these pathways are proposed based on well-established chemical principles, optimization of reaction conditions will be necessary for each specific substrate. These notes are intended to serve as a starting point for researchers to explore the rich chemistry of phenanthrenamine derivatives in the development of novel materials and therapeutic agents.
Application of 4-Phenanthrenamine as a Fluorescent Probe: A Review of Potential and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene and its derivatives have long been recognized for their intrinsic fluorescence properties, making them valuable scaffolds in the development of fluorescent probes for a wide range of applications in chemistry, biology, and materials science. 4-Phenanthrenamine, a simple amino-substituted phenanthrene, presents a foundational structure from which more complex and targeted fluorescent probes can be designed. The amino group can serve as a reactive handle for further functionalization or as a site for interaction with analytes, influencing the molecule's photophysical properties. This document explores the potential applications of this compound and its derivatives as fluorescent probes, based on the general principles of phenanthrene fluorescence and amino-substituted aromatic compounds. While specific data for this compound itself is limited in publicly available literature, we can extrapolate potential uses and provide generalized protocols.
Photophysical Properties
The fluorescence of phenanthrene is characterized by a well-defined vibronic structure in its emission spectrum. The introduction of an amino group at the 4-position is expected to cause a red-shift in both the absorption and emission spectra due to the electron-donating nature of the amino group, which can lead to an intramolecular charge transfer (ICT) character in the excited state. This ICT character can make the fluorescence sensitive to the polarity of the microenvironment.
Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Cyclohexane | ~340 | ~360, 380 | ~20-40 | High |
| Dichloromethane | ~345 | ~400 | ~55 | Moderate |
| Acetonitrile | ~345 | ~420 | ~75 | Moderate-Low |
| Methanol | ~350 | ~450 | ~100 | Low |
Note: This table is illustrative and based on general principles of amino-aromatic fluorophores. Experimental validation is required.
Potential Applications and Experimental Protocols
Sensing Metal Ions
The amino group of this compound can act as a chelating site for metal ions. Binding of a metal ion can modulate the fluorescence of the molecule, leading to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching. This property can be exploited to develop fluorescent sensors for various metal ions.
Experimental Protocol: Screening for Metal Ion Sensing
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Zn²⁺, Fe³⁺, Hg²⁺, etc.) in deionized water or acetonitrile.
-
Titration Experiment: In a quartz cuvette, add 2 mL of a 10 µM solution of this compound. Record the initial fluorescence spectrum (Excitation at λex).
-
Incrementally add small aliquots (e.g., 2 µL) of a specific metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Monitor changes in fluorescence intensity or wavelength.
-
Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding affinity and detection limit.
Workflow for Metal Ion Sensing
pH Sensing
The amino group of this compound is basic and can be protonated at acidic pH. Protonation of the amino group will alter the electronic properties of the molecule, leading to a change in its fluorescence. This pH-dependent fluorescence can be utilized for developing fluorescent pH probes.
Experimental Protocol: pH Titration
-
Buffer Preparation: Prepare a series of buffer solutions with a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a dilute solution (e.g., 5 µM) of this compound in each buffer solution. Ensure the final concentration of the organic solvent is low (e.g., <1%) to maintain the buffer's pH.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each sample at a fixed excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH to obtain a pH titration curve. The pKa of the probe can be determined from this curve.
Signaling Pathway for pH Sensing
4-Phenanthrenamine: A Versatile Building Block for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenanthrenamine, a key aromatic amine derived from the polycyclic aromatic hydrocarbon phenanthrene, has emerged as a crucial building block in the synthesis of a diverse range of functional organic materials. Its rigid, planar phenanthrene core, coupled with the reactive amino group, provides a unique molecular scaffold for designing materials with tailored electronic and photophysical properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are extensively used as hole-transporting materials (HTMs) and emissive layer (EML) components in OLEDs. The phenanthrene moiety offers good thermal stability and a high triplet energy, while the amine functionality facilitates hole injection and transport.
Case Study: N,N-diphenyl-4-(phenanthren-9-yl)aniline as a Hole-Transporting Material
A prominent example is the synthesis and application of N,N-diphenyl-4-(phenanthren-9-yl)aniline and related derivatives. These materials exhibit excellent thermal stability and suitable HOMO energy levels for efficient hole injection from the anode.
Quantitative Performance Data of a Representative OLED Device
The following table summarizes the performance of a multilayer OLED device incorporating a this compound derivative as the hole-transporting layer.
| Device Configuration | HOMO Level (eV) | LUMO Level (eV) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| ITO / Phenanthrenamine HTL (50 nm) / NPB (10 nm) / Alq3 (60 nm) / LiF (1 nm) / Al (100 nm) | -5.4 | -2.3 | > 10,000 | 3.5 - 4.5 | 2.0 - 3.0 | ~3.0 - 4.0 | (0.32, 0.54) |
Note: Data is compiled from typical performance values reported in literature for similar device architectures.
Experimental Protocol: Synthesis of N,N-diphenyl-4-(phenanthren-9-yl)aniline via Buchwald-Hartwig Amination
This protocol describes a common method for synthesizing arylamine derivatives of phenanthrene.
Materials:
-
4-Bromophenanthrene
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, add 4-bromophenanthrene (1.0 mmol), diphenylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a catalytic amount of palladium(II) acetate (0.02 mmol) and tris(tert-butyl)phosphine (0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask via syringe.
-
Reaction: Stir the mixture at 110 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N,N-diphenyl-4-(phenanthren-9-yl)aniline.
Logical Workflow for Synthesis
Synthesis of a this compound derivative.
Experimental Protocol: Fabrication of a Multilayer OLED
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with oxygen plasma to enhance the work function of the ITO.
Device Fabrication:
-
Transfer the cleaned ITO substrates to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
-
Deposit the following layers sequentially:
-
Hole-Injection Layer (HIL): Deposit a suitable HIL material (e.g., HATCN) to a thickness of 10 nm.
-
Hole-Transporting Layer (HTL): Deposit the synthesized N,N-diphenyl-4-(phenanthren-9-yl)aniline to a thickness of 50 nm.
-
Emissive Layer (EML): Deposit a suitable emissive material (e.g., Alq₃) to a thickness of 60 nm.
-
Electron-Transporting Layer (ETL): Deposit an ETL material (e.g., TPBi) to a thickness of 30 nm.
-
Electron-Injection Layer (EIL): Deposit a thin layer of lithium fluoride (LiF) (1 nm).
-
Cathode: Deposit a layer of aluminum (Al) (100 nm).
-
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Experimental Workflow for OLED Fabrication
OLED fabrication workflow.
Application in Fluorescent Sensors
The rigid and fluorescent phenanthrene core makes this compound an excellent platform for developing chemosensors. By introducing specific recognition moieties, highly selective and sensitive fluorescent probes for metal ions and other analytes can be designed.
Case Study: Phenanthrene-Imidazole-Based Fluorescent Sensor for Ag⁺ Ions
A sensor designed from a phenanthrene-imidazole conjugate has demonstrated high selectivity for silver (Ag⁺) ions. The binding of Ag⁺ to the imidazole nitrogen atoms modulates the electronic structure of the molecule, leading to a distinct change in its fluorescence properties.
Quantitative Data for Ag⁺ Sensing
| Sensor Property | Value |
| Excitation Wavelength | ~350 nm |
| Emission Wavelength | ~450 nm (blue-green) |
| Selectivity | High for Ag⁺ over other metal ions |
| Detection Limit (LOD) | 1.8 nM |
| Binding Stoichiometry | 1:1 (Sensor:Ag⁺) |
| pH Range | 3 - 11 |
Experimental Protocol: Synthesis of a Phenanthrene-Imidazole-Based Sensor
This protocol outlines the synthesis of a fluorescent sensor for Ag⁺ ions based on a phenanthrene-imidazole scaffold.
Materials:
-
9,10-Phenanthrenequinone
-
Substituted benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve 9,10-phenanthrenequinone (1.0 mmol), a substituted benzaldehyde (1.0 mmol), and a large excess of ammonium acetate in glacial acetic acid.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Washing and Drying: Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid product under vacuum.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure phenanthrene-imidazole derivative.
Signaling Pathway for Ag⁺ Detection
Fluorescent sensor signaling.
This compound is a highly valuable and versatile building block for the creation of advanced functional materials. Its derivatives have demonstrated significant potential in high-performance OLEDs and highly sensitive fluorescent sensors. The synthetic protocols provided herein offer a foundation for researchers to explore and develop novel materials based on this promising molecular scaffold. Further functionalization of the phenanthrene core and the amine group can lead to materials with even more sophisticated properties and applications.
Application Notes and Protocols for Investigating the Biological Activity of 4-Phenanthrenamine
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These compounds have been reported to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiplatelet aggregation activities.[1] The core structure of phenanthrene serves as a scaffold for the synthesis of various derivatives with potential therapeutic applications.[2] This document provides a comprehensive set of protocols and application notes for researchers, scientists, and drug development professionals to investigate the biological activity of a specific derivative, 4-Phenanthrenamine, with a primary focus on its potential as an anticancer agent. The methodologies outlined here are designed to assess its cytotoxicity, and to explore its potential mechanism of action through the induction of apoptosis and modulation of key signaling pathways.
Experimental Workflow
The overall experimental workflow for assessing the biological activity of this compound is depicted in the following diagram. This workflow outlines the sequential steps from initial compound handling to in-depth mechanistic studies.
Figure 1: A representative experimental workflow for the biological evaluation of this compound.
Application Note 1: Cytotoxicity Assessment using MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength. This assay is widely used to determine the cytotoxic effects of chemical compounds and to calculate the half-maximal inhibitory concentration (IC50) value.
Experimental Protocol
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for another 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast) | 15.8 |
| A549 (Lung) | 22.5 |
| HeLa (Cervical) | 18.2 |
| HepG2 (Liver) | 25.1 |
Application Note 2: Investigation of Apoptosis Induction by Western Blot
Principle
Western blotting is a technique used to detect specific proteins in a sample.[5] To investigate if this compound induces apoptosis, the expression levels of key apoptotic regulatory proteins can be examined. This includes anti-apoptotic proteins like Bcl-2, pro-apoptotic proteins like Bax, and executioner caspases like Caspase-3.[6] A hallmark of apoptosis is the cleavage of Caspase-3 into its active form, which can be detected by a specific antibody.
Experimental Protocol
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
Data Presentation
Table 2: Expected Modulation of Apoptotic Markers by this compound in MCF-7 Cells
| Protein | Expected Change upon Treatment | Rationale |
| Bcl-2 | Decrease | Downregulation of anti-apoptotic protein |
| Bax | Increase | Upregulation of pro-apoptotic protein |
| Cleaved Caspase-3 | Increase | Activation of executioner caspase |
| β-actin | No change | Loading control for equal protein loading |
Application Note 3: Elucidation of a Potential Signaling Pathway
Hypothesized Pathway: PI3K/Akt Signaling
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.[2][7] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies.[1][8] We hypothesize that this compound may exert its anticancer effects by inhibiting the PI3K/Akt pathway.
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway and the proposed point of inhibition by this compound.
Figure 2: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Western Blot for Pathway Analysis
The same Western Blot protocol as described in Application Note 2 can be utilized. However, the primary antibodies should be specific for the key proteins in the PI3K/Akt pathway, including total Akt, phosphorylated Akt (p-Akt), total mTOR, and phosphorylated mTOR (p-mTOR).
Data Presentation
Table 3: Expected Modulation of PI3K/Akt Pathway Proteins by this compound
| Protein | Expected Change upon Treatment | Rationale |
| p-Akt | Decrease | Inhibition of Akt activation |
| Akt | No significant change | Total protein level remains stable |
| p-mTOR | Decrease | Downstream inhibition due to reduced p-Akt |
| mTOR | No significant change | Total protein level remains stable |
These application notes and protocols provide a robust framework for the initial biological characterization of this compound. By systematically evaluating its cytotoxicity and investigating its effects on apoptosis and key cancer-related signaling pathways, researchers can gain valuable insights into its therapeutic potential. The presented data tables and diagrams serve as a guide for data interpretation and presentation. Further studies, including in vivo experiments, would be necessary to validate these initial findings and to fully elucidate the pharmacological profile of this compound.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of 4-Phenanthrenamine Cytotoxicity Using Cell-Based Assays
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the toxicological and pharmacological assessment of chemical compounds.
Introduction
4-Phenanthrenamine is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The phenanthrene scaffold is found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including significant cytotoxicity against various cancer cell lines.[1][2] Therefore, evaluating the cytotoxic potential of phenanthrene derivatives like this compound is a critical step in drug discovery and chemical safety assessment. Cell-based assays offer a robust, scalable, and physiologically relevant platform for preliminary cytotoxicity screening, providing valuable insights into a compound's mechanism of action.[3][4][5]
This application note provides detailed protocols for a panel of common cell-based assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V/PI—to comprehensively evaluate the cytotoxic effects of this compound.
Data Presentation: Cytotoxicity of Phenanthrene Derivatives
Quantitative data from cytotoxicity assays are typically summarized by IC50 values (the concentration of a compound that inhibits 50% of cell viability or growth). The table below presents examples of IC50 values for various phenanthrene compounds against different human cancer cell lines, as determined by the MTT assay. This illustrates the expected data format for screening this compound.
Table 1: Cytotoxic Activity (IC50) of Selected Phenanthrene Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Denbinobin | HL-60 | Promyelocytic Leukemia | ~4.7[1] |
| 6-Methoxycoelonin | Melanoma Cells | Melanoma | 2.59[1] |
| Effusol Derivative 3 | MCF-7 | Breast Cancer | 5.8[1] |
| Effusol Derivative 3 | A2780 | Ovarian Cancer | 8.6[1] |
| Compound 17b* | HCT-116 | Colon Cancer | 0.985[6] |
*Note: Compound 17b is (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione.[6]
Experimental Workflow and Signaling Pathways
General Experimental Workflow
The process for cytotoxicity screening involves several sequential steps, from initial cell culture preparation to the final data analysis. This standardized workflow ensures reproducibility and allows for the comparison of results across different assays.
Caption: General workflow for this compound cytotoxicity screening.
Potential Signaling Pathway: Induction of Apoptosis
Many phenanthrene compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death). A common mechanism involves the intrinsic mitochondrial pathway, where the compound causes mitochondrial stress, leading to the release of cytochrome c and the activation of a caspase cascade.
Caption: Potential apoptotic pathway induced by this compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells by quantifying the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
Selected cell line (e.g., HCT-116, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) x 100%
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture supernatant.
Materials:
-
Cells and reagents as listed in the MTT protocol
-
96-well clear, flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix and stop solution)
-
Lysis Buffer (e.g., 1% Triton X-100) for maximum LDH release control
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:
-
Spontaneous Release: Vehicle control (cells with medium + DMSO).
-
Maximum Release: Add Lysis Buffer 45 minutes before the end of incubation.
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH substrate mix to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] x 100%
Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cell membranes, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample.
-
Measurement: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 6. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 4-Phenanthrenamine: A Frontier in Bioactive Compound Development
Despite the broad interest in phenanthrene scaffolds for developing new therapeutic agents, the targeted derivatization of 4-phenanthrenamine to enhance its biological activity remains a largely unexplored area of research. Extensive searches of available scientific literature have revealed a significant gap in studies specifically detailing the synthesis, biological evaluation, and mechanisms of action of this compound derivatives.
The existing body of research on phenanthrenes focuses on derivatives with different substitution patterns or related heterocyclic systems. For instance, studies on phenanthridines, which incorporate a nitrogen atom within the aromatic ring system, have demonstrated potent anticancer activities. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, with some derivatives exhibiting IC50 values in the sub-micromolar range. Similarly, phenanthrenequinones have been investigated for their cytotoxic effects. However, these studies do not provide a direct synthetic route or predictable bioactivity profile for derivatives of this compound.
The exploration of Schiff bases and amide derivatives from other aromatic amines has yielded compounds with significant antimicrobial and anticancer properties. This suggests that similar derivatization of this compound could potentially lead to the discovery of novel bioactive molecules. The amino group at the 4-position of the phenanthrene ring offers a reactive handle for a variety of chemical modifications, including the formation of Schiff bases, amides, sulfonamides, and other N-substituted derivatives. Each of these modifications would significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, hydrogen bonding capacity, and overall three-dimensional structure, thereby influencing its interaction with biological targets.
Future research in this area could focus on the following:
-
Synthesis of Novel this compound Derivatives: Development of robust synthetic protocols for the preparation of a diverse library of this compound derivatives. This could involve reactions such as N-acylation, N-alkylation, Schiff base formation, and transition metal-catalyzed cross-coupling reactions.
-
Biological Screening: Comprehensive in vitro and in vivo screening of the synthesized derivatives against a panel of cancer cell lines and microbial strains to identify lead compounds with promising bioactivity.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the biological activity of promising derivatives. This could involve identifying their cellular targets and signaling pathways.
The derivatization of this compound represents a promising, yet untapped, avenue for the discovery of new therapeutic agents. The lack of current data highlights a clear opportunity for researchers in medicinal chemistry and drug development to make significant contributions to the field. As new studies emerge, it will be possible to construct the detailed application notes and protocols that are currently beyond our reach.
Application Note: A Validated HPLC-UV Method for the Quantification of 4-Phenanthrenamine in Pharmaceutical Formulations
Introduction
4-Phenanthrenamine is an aromatic amine of significant interest in pharmaceutical research and development due to its structural resemblance to various bioactive compounds. Accurate and precise quantification of this compound in drug substances and products is critical for ensuring product quality, safety, and efficacy. This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound. The method validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[1][2][3]
Analytical Method
A reversed-phase HPLC method was developed and validated for the quantification of this compound.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Method Validation
The developed analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, following ICH Q2(R2) guidelines.[2][3]
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
1.3. Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters
2.1. Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a spiked placebo solution. The chromatograms were examined for any interference at the retention time of this compound.
2.2. Linearity: Linearity was assessed by analyzing six working standard solutions with concentrations ranging from 5 µg/mL to 50 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) was calculated.[4]
2.3. Accuracy: Accuracy was determined by the recovery method. A known amount of this compound was spiked into the placebo at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery was calculated for each level.
2.4. Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 100% concentration level (20 µg/mL) were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on two different days by different analysts. The relative standard deviation (%RSD) was calculated.
2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean slope of the calibration curves.
2.6. Robustness: The robustness of the method was evaluated by intentionally varying the following parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic phase) The system suitability parameters were checked after each variation.
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 125.4 |
| 10 | 251.8 |
| 20 | 502.5 |
| 30 | 754.2 |
| 40 | 1005.1 |
| 50 | 1258.3 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80 | 16 | 15.8 | 98.8 | 0.8 |
| 100 | 20 | 20.1 | 100.5 | 0.5 |
| 120 | 24 | 24.3 | 101.3 | 0.6 |
Table 3: Precision Data
| Precision Level | Parameter | %RSD |
| Repeatability (Intra-day) | Peak Area | 0.7 |
| Intermediate Precision (Inter-day) | Peak Area | 1.2 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Table 5: Robustness Data
| Parameter Varied | Variation | System Suitability | Result |
| Flow Rate | 0.9 mL/min | Tailing Factor | 1.1 |
| 1.1 mL/min | Tailing Factor | 1.2 | |
| Column Temperature | 28°C | Retention Time | 5.3 min |
| 32°C | Retention Time | 5.1 min | |
| Mobile Phase | 58% Acetonitrile | Resolution | > 2.0 |
| 62% Acetonitrile | Resolution | > 2.0 |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Logical Relationship in Precision Validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Phenanthrenamine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 4-phenanthrenamine derivatives, a promising class of compounds for drug discovery. The protocols outlined below detail the synthetic routes to generate a library of diverse this compound analogs and the methodologies for assessing their potential as anticancer and antimicrobial agents.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a scaffold for numerous natural and synthetic compounds with significant biological activities.[1][2] Derivatives of phenanthrene have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The introduction of an amino group at the 4-position of the phenanthrene ring system opens up avenues for extensive chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides detailed protocols for the synthesis of a key intermediate, this compound, and its subsequent derivatization to generate N-acyl, N-alkyl, and N-sulfonyl analogs. Furthermore, standardized methods for evaluating the in vitro anticancer and antimicrobial efficacy of these synthesized compounds are presented.
Data Presentation
Table 1: Anticancer Activity of Phenanthrene Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PBT-1 | N-(phenanthren-9-ylmethyl)-l-prolinol | H460 (Large-cell lung carcinoma) | 11.6 | [4] |
| PBT-2 | N-(phenanthren-9-ylmethyl)-l-valinol | H460 (Large-cell lung carcinoma) | 6.1 | [4] |
| PD-1 | Phenanthridine derivative 8a | MCF-7 (Breast cancer) | 0.28 | [3][5] |
| PD-2 | Phenanthrene derivative 1 | A549 (Lung cancer) | <10 | [6] |
| PD-3 | Phenanthrene derivative 2 | A549 (Lung cancer) | <10 | [6] |
| PD-4 | Phenanthrene derivative 4 | A549 (Lung cancer) | <10 | [6] |
| PD-5 | Phenanthrene derivative 6 | A549 (Lung cancer) | <10 | [6] |
Table 2: Antimicrobial Activity of Phenanthrene Derivatives
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Blestriacin | Dihydro-biphenanthrene | Staphylococcus aureus (MRSA) | 2 - 8 | [1] |
| PN-1 | 4-substituted 1-phenylnaphthalene | Staphylococcus aureus | - | [7][8] |
| PN-2 | 5-substituted 1-phenylnaphthalene | Staphylococcus aureus | - | [7][8] |
| MP-1 | Metal-phenanthroline complex | Multidrug-resistant bacteria | - | [9] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process starting from phenanthrene. The general workflow involves the nitration of phenanthrene, followed by the reduction of the nitro group to an amine, and subsequent derivatization of the amino group.
Caption: General synthetic workflow for this compound derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenanthrene in a suitable solvent such as acetic acid.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the phenanthrene solution while maintaining the temperature below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the precipitate, wash with water until neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitrophenanthrene.
-
Reaction Setup: In a round-bottom flask, suspend 4-nitrophenanthrene in a mixture of ethanol and concentrated hydrochloric acid.
-
Reduction: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), portion-wise to the suspension while stirring.
-
Heating: Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Basification: Cool the mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the product.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask.
-
Base Addition: Add a base, such as triethylamine or pyridine, to the solution.
-
Acylating Agent: Slowly add the desired acyl chloride or acid anhydride to the mixture at 0°C.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization. A catalyst-free approach using acetic anhydride in water can also be employed for a greener synthesis.[10]
-
Reaction Setup: Dissolve this compound in a suitable solvent like pyridine or a mixture of THF and triethylamine.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride dropwise to the solution at 0°C.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent.
-
Purification: Wash the organic layer with dilute acid, water, and brine. Dry, concentrate, and purify the product by column chromatography.
Biological Evaluation Protocols
Caption: Workflow for the biological evaluation of this compound derivatives.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.[11][12]
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.[13][14]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum.
-
Inoculation: Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][14][15]
Signaling Pathways in Cancer
Phenanthrene derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[3]
Caption: Potential signaling pathways modulated by phenanthrene derivatives in cancer cells.
Studies have indicated that some phenanthrene derivatives can inhibit the Akt and MEK/ERK signaling pathways, which are crucial for cell proliferation and survival.[6] Furthermore, they can induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[3] Some phenanthrene-based compounds have also been found to inhibit the activation of the NF-κB signaling pathway.[4]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of phenanthrene derivatives is an area of active investigation. One of the proposed mechanisms involves the disruption of the bacterial cell membrane.
References
- 1. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Protocols for the Scalable Synthesis of 4-Phenanthrenamine
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the scalable synthesis of 4-Phenanthrenamine, a key intermediate in the development of various pharmaceuticals and functional materials. Three distinct and scalable synthetic routes are presented: the reduction of 4-nitrophenanthrene, the Hofmann rearrangement of 4-phenanthrenecarboxamide, and the Buchwald-Hartwig amination of 4-bromophenanthrene. Each method is accompanied by a detailed experimental protocol, a summary of quantitative data in a tabular format, and a visual representation of the synthetic workflow using Graphviz diagrams. These protocols are designed to be robust and reproducible, facilitating the efficient scale-up of this compound production in a research or industrial setting.
Introduction
This compound is a valuable building block in organic synthesis, with its rigid, polycyclic aromatic scaffold finding application in the design of novel therapeutic agents and advanced materials. The efficient and scalable production of this amine is therefore of significant interest. This application note outlines three strategic approaches to synthesize this compound, each with its own set of advantages regarding starting material availability, reaction conditions, and scalability. The presented protocols are based on established chemical transformations that have been adapted for the specific synthesis of the target molecule.
Synthetic Strategies
Three primary strategies for the synthesis of this compound are detailed below. Each route starts from a readily accessible phenanthrene derivative.
Route 1: Reduction of 4-Nitrophenanthrene
This is a classical and often high-yielding approach to aromatic amines. The synthesis of the starting material, 4-nitrophenanthrene, can be achieved through the direct nitration of phenanthrene. The subsequent reduction of the nitro group can be accomplished using various methods, with catalytic hydrogenation and metal-mediated reductions being particularly suitable for large-scale operations.
Route 2: Hofmann Rearrangement of 4-Phenanthrenecarboxamide
The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one fewer carbon atom. This route is advantageous when the corresponding carboxylic acid, 4-phenanthrenecarboxylic acid, is a more accessible starting material. The acid can be converted to the primary amide, which then undergoes the rearrangement.
Route 3: Buchwald-Hartwig Amination of 4-Bromophenanthrene
This modern cross-coupling reaction offers a direct method for the formation of the C-N bond. The palladium-catalyzed amination of an aryl halide, in this case, 4-bromophenanthrene, with an ammonia source is a powerful and versatile method that can be amenable to scale-up. The use of aqueous ammonia is particularly attractive from a process chemistry perspective due to its low cost and ease of handling.
Data Presentation
The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of Precursors
| Precursor | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Nitrophenanthrene | Phenanthrene | Ferric nitrate nonahydrate | Chloroform | 1 | 20 Hz (mechanochemical) | 94 |
| 4-Phenanthrenecarboxylic acid | 4-Bromophenanthrene | n-BuLi, CO2 | THF | - | -78 to RT | - |
| 4-Bromophenanthrene | Phenanthrene | Bromine | Carbon tetrachloride | 5 | Reflux | - |
Table 2: Synthesis of this compound
| Method | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Reduction | 4-Nitrophenanthrene | SnCl2·2H2O | Ethanol | 2 | 30 | High (General method) |
| Hofmann Rearrangement | 4-Phenanthrenecarboxamide | Br2, NaOH | Water | - | Heat | Good (General method) |
| Buchwald-Hartwig Amination | 4-Bromophenanthrene | Pd[P(o-tol)3]2, CyPF-t-Bu, Ammonia | Dioxane | - | - | High (General method) |
Note: Specific yield data for the conversion to this compound via these routes is based on general procedures for similar substrates, as detailed protocols for this specific molecule are not widely published. Optimization would be required for large-scale synthesis.
Experimental Protocols
Protocol 1: Reduction of 4-Nitrophenanthrene
Step 1a: Synthesis of 4-Nitrophenanthrene
A mechanochemical approach offers a high-yielding and solvent-efficient method for the nitration of phenanthrene.
-
Procedure:
-
To a 2.5 mL reaction tank, add phenanthrene (30 mg) and ferric nitrate nonahydrate (80 mg).
-
React the mixture at 20 Hz for 1 hour.
-
After completion of the reaction, extract the product with chloroform.
-
The chloroform is removed under reduced pressure to yield 1-nitrophenanthrene (and other isomers, requiring purification)[1]. Note: The synthesis of the specific 4-nitro isomer may require alternative nitration procedures and subsequent separation.
-
Step 1b: Reduction of 4-Nitrophenanthrene to this compound using Stannous Chloride
This protocol is based on a general procedure for the reduction of aryl nitro compounds.[2]
-
Reagents and Equipment:
-
4-Nitrophenanthrene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Round-bottom flask
-
Ultrasonic bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and purification
-
-
Procedure:
-
Dissolve 4-nitrophenanthrene (1 equivalent) in ethanol (e.g., 5 mL per 1 mmol of nitro compound) in a round-bottom flask.
-
Add stannous chloride dihydrate (10 equivalents).
-
Place the reaction mixture in an ultrasonic bath at 30 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Hofmann Rearrangement of 4-Phenanthrenecarboxamide
Step 2a: Synthesis of 4-Phenanthrenecarboxylic Acid
The synthesis of the carboxylic acid precursor can be achieved via carboxylation of a Grignard or organolithium reagent derived from 4-bromophenanthrene.
-
Procedure:
-
Synthesize 4-bromophenanthrene from phenanthrene.
-
Dissolve 4-bromophenanthrene in dry THF and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for several hours.
-
Quench the reaction with water and acidify with HCl.
-
Extract the product with an organic solvent, dry, and purify.
-
Step 2b: Synthesis of 4-Phenanthrenecarboxamide
The carboxylic acid is converted to the primary amide via the acid chloride.
-
Procedure:
-
Treat 4-phenanthrenecarboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.
-
React the crude acid chloride with an excess of aqueous ammonia to precipitate the amide.
-
Filter, wash with water, and dry the 4-phenanthrenecarboxamide.
-
Step 2c: Hofmann Rearrangement to this compound
This protocol is a general procedure for the Hofmann rearrangement.[3][4]
-
Reagents and Equipment:
-
4-Phenanthrenecarboxamide
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Water
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
-
-
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
Cool the NaOH solution in an ice bath and slowly add bromine to form a sodium hypobromite solution.
-
Add 4-phenanthrenecarboxamide to the cold hypobromite solution with stirring.
-
Slowly warm the mixture to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Buchwald-Hartwig Amination of 4-Bromophenanthrene
Step 3a: Synthesis of 4-Bromophenanthrene
A detailed procedure for the synthesis of 4-bromophenanthrene is available.[5]
-
Procedure:
-
Treat 4-phenanthrenecarboxylic acid with mercuric acetate in N-methylpyrrolidone at 100°C.
-
Treat the resulting solution with pyridinium hydrobromide perbromide (or bromine) to yield 4-bromophenanthrene with a reported yield of 55%.[5]
-
Step 3b: Buchwald-Hartwig Amination to this compound
This protocol is based on a general method for the palladium-catalyzed amination of aryl halides with ammonia.[6]
-
Reagents and Equipment:
-
4-Bromophenanthrene
-
Pd[P(o-tol)₃]₂ (Palladium catalyst)
-
CyPF-t-Bu (Ligand)
-
Sodium tert-butoxide (NaOt-Bu) (Base)
-
Ammonia (solution in dioxane)
-
Anhydrous dioxane (Solvent)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard equipment for inert atmosphere chemistry (glovebox or Schlenk line)
-
Heating and stirring apparatus
-
Standard glassware for workup and purification
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd[P(o-tol)₃]₂ (catalyst loading, e.g., 1 mol%), CyPF-t-Bu (ligand, e.g., 1.2 mol%), and sodium tert-butoxide (base, e.g., 1.2 equivalents).
-
Add 4-bromophenanthrene (1 equivalent).
-
Add anhydrous dioxane as the solvent.
-
Add a solution of ammonia in dioxane (e.g., 2 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
-
Visualizations
The following diagrams illustrate the synthetic workflows for each of the described routes.
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the synthesis of this compound via Hofmann rearrangement.
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the scalable synthesis of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the equipment available. The reduction of 4-nitrophenanthrene represents a traditional and potentially high-yielding method. The Hofmann rearrangement offers an alternative from the corresponding carboxylic acid, while the Buchwald-Hartwig amination provides a modern and direct approach from the bromo-derivative. Each protocol is designed to be a starting point for further optimization and scale-up to meet the demands of research and development in the pharmaceutical and materials science industries.
References
- 1. 1-NITROPHENANTHRENE synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenanthrenamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Phenanthrenamine. The following sections detail common issues and frequently asked questions (FAQs) related to the primary synthetic routes, offering solutions and best practices to improve reaction yields and product purity.
Troubleshooting Guides
Two primary methods for the synthesis of this compound are the Buchwald-Hartwig amination of 4-halophenanthrene and the nitration of phenanthrene followed by reduction of the resulting 4-nitrophenanthrene. Each method presents unique challenges that can impact the overall yield and purity of the final product.
Route 1: Buchwald-Hartwig Amination of 4-Halophenanthrene
This palladium-catalyzed cross-coupling reaction offers a direct method for forming the C-N bond. However, its success is highly dependent on the careful selection of reagents and reaction conditions.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poor Ligand Choice: The phosphine ligand is not suitable for the specific substrate. 3. Inappropriate Base: The base is not strong enough to facilitate deprotonation of the amine. 4. Solvent Issues: The solvent may not be sufficiently dry or is of a polarity that hinders the reaction. | 1. Use a pre-catalyst or ensure proper in-situ reduction of a Pd(II) source. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. 2. For sterically hindered substrates like 4-bromophenanthrene, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[1] 3. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2] The choice of base can be critical and may require screening.[1] 4. Use anhydrous solvents. Toluene and 1,4-dioxane are common choices for this reaction.[3] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations.[4] 2. Reaction with Solvent: The solvent may be participating in side reactions. | 1. Employing bulky ligands can disfavor β-hydride elimination. Optimizing the reaction temperature, as higher temperatures can sometimes promote this side reaction. 2. Ensure the use of high-purity, anhydrous solvents. |
| Difficulty in Product Purification | 1. Residual Catalyst: Palladium and ligand residues can be difficult to remove. 2. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. | 1. Filtration through a pad of celite or silica gel can help remove some of the palladium. Treatment with a scavenger resin specific for palladium can also be effective. 2. Recrystallization is often a good method for purifying the final product. A solvent screen may be necessary to find the optimal conditions. Alternatively, derivatization of the amine to an amide, followed by purification and subsequent hydrolysis, can be considered. |
Route 2: Nitration of Phenanthrene and Subsequent Reduction
This two-step approach is a classical method for introducing an amino group to an aromatic ring. The main challenges lie in controlling the regioselectivity of the nitration and achieving complete reduction without forming impurities.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Nitrophenanthrene (Isomer Mixture) | 1. Lack of Regioselectivity: Nitration of phenanthrene can produce a mixture of isomers (1-, 2-, 3-, 4-, and 9-nitrophenanthrene).[5] 2. Over-Nitration: Formation of dinitro- or polynitro-phenanthrenes. 3. Oxidation of Phenanthrene: The strong oxidizing conditions of nitration can lead to degradation of the starting material. | 1. The regioselectivity of nitration is notoriously difficult to control for polycyclic aromatic hydrocarbons.[5] Altering the nitrating agent and reaction conditions (e.g., temperature, solvent) can influence the isomer ratio, but separation of the desired 4-isomer will likely be necessary.[6][7] 2. Use of milder nitrating agents (e.g., nitric acid in acetic anhydride) and careful control of reaction time and temperature can minimize over-nitration.[8] 3. Perform the reaction at low temperatures and add the nitrating agent slowly to the phenanthrene solution. |
| Incomplete Reduction of 4-Nitrophenanthrene | 1. Insufficient Reducing Agent: The amount of reducing agent is not adequate to fully convert the nitro group. 2. Catalyst Poisoning (for catalytic hydrogenation): Impurities in the starting material or solvent can deactivate the catalyst. | 1. Use a sufficient excess of the reducing agent (e.g., SnCl2 in HCl, or Fe in acetic acid). Monitor the reaction by TLC or LC-MS to ensure completion. 2. Ensure the 4-nitrophenanthrene is pure before attempting the reduction. Use high-quality catalyst (e.g., Pd/C) and pure solvents. |
| Formation of Side Products During Reduction | 1. Formation of Azo or Azoxy Compounds: Incomplete reduction can lead to the formation of dimeric side products. 2. Ring Reduction: Under harsh catalytic hydrogenation conditions, the aromatic rings of phenanthrene can be partially reduced. | 1. Ensure a sufficient amount of reducing agent and acidic conditions to favor the complete reduction to the amine. 2. Use milder hydrogenation conditions (e.g., lower pressure of H2, shorter reaction time) and monitor the reaction progress closely. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route generally gives a higher yield of this compound?
A1: The Buchwald-Hartwig amination, when optimized, can potentially offer a more direct and higher-yielding route as it avoids the issue of isomer separation inherent in the nitration of phenanthrene. However, the nitration/reduction pathway may be more cost-effective in terms of starting materials. The choice of route often depends on the availability of starting materials (4-bromophenanthrene vs. phenanthrene) and the optimization of the respective reaction conditions.
Q2: What is the best palladium catalyst and ligand combination for the Buchwald-Hartwig amination of 4-bromophenanthrene?
A2: While the optimal combination can be substrate-dependent, for many aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands have shown high efficacy.[9] Combinations such as Pd(OAc)₂ with XPhos or the use of pre-formed catalysts like G3-XPhos are good starting points for optimization.[1]
Q3: How can I improve the regioselectivity of phenanthrene nitration to favor the 4-position?
A3: Achieving high regioselectivity for the 4-position in phenanthrene nitration is challenging.[5] The distribution of isomers is influenced by steric and electronic effects.[6] While extensive optimization of reaction conditions (temperature, solvent, nitrating agent) may slightly alter the isomer ratios, chromatographic separation of the desired 4-nitrophenanthrene isomer is typically required.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification strategies depend on the impurities present. For products from the Buchwald-Hartwig route, removal of the palladium catalyst is a key step, which can be aided by filtration through celite or the use of metal scavengers. For both routes, column chromatography on silica gel is a common purification method. Recrystallization from a suitable solvent system can also be highly effective for obtaining a pure product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of aminophenanthrene derivatives, providing a baseline for experimental design.
| Synthesis Route | Starting Material | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | 4-Iodo-13α-estrone | Pd(OAc)₂ (10 mol%) / X-Phos (10 mol%) | KOt-Bu | Toluene | 100 (MW) | 0.17 | ~80-90 | [1] |
| Buchwald-Hartwig Amination | Aryl Bromide | Pd(OAc)₂ / (R)-BINAP | NaOtBu | Toluene | 100 | - | >95 (conversion) | [10] |
| Nitration & Reduction | Phenanthrene | HNO₃ / H₂SO₄ | - | - | - | - | Mixture of isomers | [5][11] |
| Reduction | 4-Nitrophenylacetic acid | Skeletal Nickel / H₂ | - | Ethanol | - | - | - | [CN106380413A] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4-Bromophenanthrene (General Procedure)
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere of argon, add 4-bromophenanthrene (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), and the phosphine ligand (if not using a pre-catalyst).
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the 4-bromophenanthrene.
-
Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Nitration of Phenanthrene and Reduction of 4-Nitrophenanthrene (General Procedure)
Step A: Nitration of Phenanthrene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenanthrene in a suitable solvent (e.g., acetic anhydride or a mixture of sulfuric and nitric acid). Cool the flask in an ice bath.[8]
-
Nitrating Agent Addition: Slowly add the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the stirred solution, maintaining a low temperature (0-10 °C).
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mixture of nitrophenanthrene isomers requires separation by column chromatography to isolate the 4-nitrophenanthrene.
Step B: Reduction of 4-Nitrophenanthrene
-
Reaction Setup: In a round-bottom flask, dissolve the purified 4-nitrophenanthrene in a suitable solvent (e.g., ethanol, acetic acid, or a mixture with water).
-
Reducing Agent Addition: Add the reducing agent (e.g., tin(II) chloride dihydrate in concentrated HCl, or iron powder in acetic acid).
-
Reaction: Heat the reaction mixture (e.g., to reflux) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.
-
Purification: Extract the this compound with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination for this compound synthesis.
Caption: Workflow for the synthesis of this compound via nitration and reduction.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. scispace.com [scispace.com]
- 11. 688. Electrophilic substitution. Part III. The nitration of phenanthrene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues with 4-Phenanthrenamine in aqueous media
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges with 4-Phenanthrenamine in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The solubility of this compound is limited in aqueous solutions due to its molecular structure. The large, hydrophobic phenanthrene ring system dominates the molecule's properties, making it inherently resistant to dissolving in polar solvents like water.[1][2][3] The amine group (-NH2) provides a site for hydrogen bonding, but its contribution is insufficient to overcome the hydrophobicity of the large polycyclic aromatic hydrocarbon (PAH) core.[2]
Q2: I'm seeing precipitation when I add my this compound stock solution to my aqueous buffer. What's happening?
A2: This is a common issue when a compound is first dissolved in a high-concentration organic solvent (like DMSO) and then diluted into an aqueous medium. The organic solvent is miscible with water, but the compound itself is not. As the concentration of the organic solvent drops dramatically upon dilution, the aqueous environment can no longer support the solubility of this compound, causing it to precipitate out of the solution. The key is to ensure the final concentration of the co-solvent is sufficient to maintain solubility or to use an alternative solubilization method.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can temporarily increase the solubility of many compounds, including this compound. However, be cautious. Upon cooling to ambient or experimental temperatures (e.g., 37°C), the compound will likely precipitate, a phenomenon known as supersaturation. This method is generally not recommended for creating stable solutions for multi-day experiments. Always check the compound's thermal stability before heating.
Troubleshooting Guide: Step-by-Step Solubilization Strategies
If you are experiencing solubility issues, follow this workflow to identify the best approach for your experimental needs.
Caption: Troubleshooting workflow for this compound solubility.
Strategy 1: pH Adjustment
The primary amine group on this compound is basic and can be protonated to form a more soluble salt (R-NH3+). This is often the first and most effective method to try.[]
Experimental Protocol: pH Adjustment
-
Determine the pKa: Identify the pKa of the conjugate acid of this compound. For most primary aromatic amines, this is in the range of 4-5. To ensure the compound is fully ionized, the pH of the final solution should be at least 2 units below the pKa.
-
Prepare Acidic Buffer: Prepare a buffer at the target pH (e.g., pH 2.0-3.0) using a biologically compatible acid like HCl or citrate buffer.
-
Dissolution: Weigh the this compound powder and add it directly to the acidic buffer.
-
Facilitate Dissolving: Use a vortex mixer or sonicator to aid dissolution. Gentle warming (30-40°C) may be applied if necessary, but allow the solution to return to room temperature to confirm stability.
-
Final Check: Visually inspect the solution for any particulate matter. If clear, the compound is solubilized.
Illustrative Data: pH Effect on Solubility
| pH of Aqueous Buffer | Expected Solubility | Rationale |
| 2.0 | High | Amine group is fully protonated (R-NH3+), forming a soluble salt. |
| 4.0 | Moderate to High | Compound is mostly protonated, approaching its pKa. |
| 7.4 (PBS) | Very Low | Compound is in its neutral, non-ionized form (R-NH2), which is poorly soluble. |
| 9.0 | Very Low | Compound remains in its neutral, poorly soluble form. |
Strategy 2: Co-solvents
Using a water-miscible organic solvent can help dissolve hydrophobic compounds.[5][6][7] This is a common technique but requires careful optimization to avoid solvent-induced artifacts in experiments.[7]
Experimental Protocol: Co-solvent Method
-
Select a Co-solvent: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are common choices.[7] DMSO is an excellent solvent for many poorly soluble compounds.[8]
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% of your chosen co-solvent to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Determine Maximum Aqueous Dilution: Perform a serial dilution of your stock solution into your final aqueous buffer (e.g., PBS, cell culture media).
-
Observe for Precipitation: After each dilution step, mix well and let the solution sit for at least 30 minutes. Observe the highest concentration that remains clear and free of precipitation. This is your maximum working concentration.
-
Control for Solvent Effects: Always include a vehicle control in your experiments, which contains the same final concentration of the co-solvent as your test samples.
Illustrative Data: Co-solvent Compatibility
| Co-solvent | Final Concentration in Media | Result | Recommendation |
| DMSO | < 0.5% (v/v) | Generally clear solution | Recommended for most cell-based assays. |
| DMSO | > 1.0% (v/v) | Risk of precipitation and cell toxicity | Avoid if possible; requires rigorous vehicle controls. |
| Ethanol | < 1.0% (v/v) | Generally clear solution | Good alternative to DMSO. |
| PEG 400 | < 5.0% (v/v) | May enhance solubility | Useful for in vivo formulations. |
Strategy 3: Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic molecules like this compound, effectively increasing their apparent solubility in water.[9][11][12] This is an advanced technique useful when pH or co-solvents are not viable.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol: Cyclodextrin Encapsulation
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, effective choices with low toxicity.[11][13]
-
Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired aqueous buffer (e.g., 10% w/v HP-β-CD in water).
-
Add Compound: Add the this compound powder directly to the cyclodextrin solution.
-
Form the Complex: Mix the solution vigorously. This process can be slow and may require overnight stirring or sonication at a controlled temperature to reach equilibrium.
-
Clarify the Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) or filter through a 0.22 µm filter to remove any undissolved compound. The clear supernatant is your working solution.
-
Quantify Concentration: The concentration of the solubilized compound should be determined analytically using UV-Vis spectroscopy or HPLC.
Hypothetical Application: Kinase Inhibition Pathway
In a drug discovery context, this compound might be investigated as a potential inhibitor of a cellular signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer. Achieving solubility is the first critical step to obtaining reliable in vitro data.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
- 1. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. issr.edu.kh [issr.edu.kh]
- 3. pubs.rsc.org [pubs.rsc.org]
- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. quora.com [quora.com]
- 9. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alzet.com [alzet.com]
- 12. Using cyclodextrins encapsulation to increase the bioavailability of a hydrophobic active ingredient - CAPACITÉS [capacites.fr]
- 13. hilarispublisher.com [hilarispublisher.com]
Navigating the Purification of 4-Phenanthrenamine: A Technical Troubleshooting Guide
For researchers, scientists, and professionals in drug development, the purification of synthesized compounds is a critical step that demands precision and troubleshooting expertise. This guide provides a dedicated technical support center for the purification of 4-Phenanthrenamine by column chromatography, addressing common challenges and offering practical solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is streaking or tailing on the silica gel column. What is the likely cause and how can I fix it?
A: Peak tailing is a common issue when purifying amines on silica gel. The basic nature of the amine group on this compound leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can result in poor separation and elongated peaks.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with the this compound for binding to the silica. A common choice is triethylamine (Et3N) at a concentration of 0.1-1% (v/v). Ammonia solution can also be used.
-
Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be an effective alternative to silica gel for the purification of basic compounds. Another option is to use an amine-functionalized silica gel column, which is specifically designed to minimize unwanted interactions with basic analytes.
Q2: I am not getting good separation between this compound and my impurities. How can I improve the resolution?
A: Poor resolution can stem from several factors, including an inappropriate solvent system, overloading the column, or issues with the column packing.
Solutions:
-
Optimize the Mobile Phase: The key to good separation is selecting a solvent system that provides an optimal Rf value for your compound. For column chromatography, an ideal Rf value on a TLC plate is typically between 0.2 and 0.4. Experiment with different solvent systems, adjusting the polarity to achieve the desired separation. For phenanthrene derivatives, mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane are often effective.
-
Reduce the Sample Load: Overloading the column is a frequent cause of poor separation. As a general guideline, the amount of crude material loaded should be about 1-5% of the mass of the stationary phase for a standard separation. For difficult separations, this may need to be reduced further.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening, resulting in decreased resolution. Ensure your silica gel or alumina is packed uniformly.
Q3: My this compound seems to be decomposing on the column. What can I do to prevent this?
A: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds, including some amines.
Solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base before packing the column. This can be done by making a slurry of the silica gel in a solvent containing a small amount of triethylamine, then evaporating the solvent.
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, using neutral alumina or an amine-functionalized silica gel can prevent the degradation of acid-sensitive compounds.
Experimental Protocols and Data
Mobile Phase Selection for TLC and Column Chromatography
The selection of an appropriate mobile phase is crucial for successful purification. Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems. The goal is to find a system where the this compound has an Rf value that allows for good separation from impurities.
| Stationary Phase | Recommended Mobile Phase Systems (starting points) | Target Rf Value (TLC) |
| Silica Gel | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | 0.2 - 0.4 |
| Silica Gel | Dichloromethane:Methanol (e.g., 99:1 to 95:5 v/v) | 0.2 - 0.4 |
| Alumina (Neutral) | Petroleum Ether:Ethyl Acetate (e.g., 9:1 to 8:2 v/v) | 0.3 - 0.5 |
Note: For silica gel, the addition of 0.1-1% triethylamine to the mobile phase is often recommended to improve peak shape.
Loading Capacity Guidelines
The amount of crude material that can be effectively purified depends on the difficulty of the separation and the type of stationary phase used.
| Stationary Phase | Separation Difficulty | Recommended Loading Capacity (% of stationary phase mass) |
| Silica Gel | Easy (large ΔRf) | 5 - 10% |
| Silica Gel | Moderate | 1 - 5% |
| Silica Gel | Difficult (small ΔRf) | < 1% |
| Alumina | General Guideline | 2 - 7% |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
This guide provides a foundational framework for troubleshooting the column chromatography purification of this compound. Successful purification often requires empirical optimization of the parameters outlined above. Always perform a small-scale trial (TLC) before committing to a large-scale column.
Technical Support Center: Optimization of Reaction Conditions for Aminating Phenanthrene
Welcome to the technical support center for the amination of phenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the amination of phenanthrene, offering potential causes and solutions in a user-friendly question-and-answer format.
1. Low or No Product Yield
-
Question: My Buchwald-Hartwig amination of bromophenanthrene is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?
-
Answer: Low yields in Buchwald-Hartwig aminations of phenanthrene can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst and Ligand Inactivity: The choice of catalyst and ligand is critical.[1] For sterically hindered substrates like phenanthrene, bulky and electron-rich phosphine ligands are often required.[2] Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are fresh and have been stored under an inert atmosphere to prevent degradation. Consider using pre-formed palladium catalysts which can lead to more reliable results.[3]
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] However, for base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, potentially requiring higher reaction temperatures. The solubility of the base can also impact the reaction rate.[3]
-
Solvent Purity: Anhydrous and deoxygenated solvents are essential for a successful Buchwald-Hartwig reaction. Toluene, dioxane, and THF are common choices.[4] Ensure your solvent is properly dried and degassed before use, as water and oxygen can deactivate the catalyst.
-
Reaction Temperature: While typical temperatures range from 80-100°C, the optimal temperature can vary depending on the specific substrates and catalyst system.[4] If you observe slow conversion, a modest increase in temperature might be beneficial. Conversely, if decomposition is observed, lowering the temperature is advisable.
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen.[5] Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen). This includes degassing the solvent and using Schlenk techniques.
-
2. Poor Solubility of Starting Materials or Products
-
Question: I'm having trouble dissolving my phenanthrene starting material and/or the aminated product, which is affecting my reaction and purification. What can I do?
-
Answer: Phenanthrene and its derivatives are known for their limited solubility in many common solvents.[6][7]
-
Solvent Screening for the Reaction: While toluene is a common solvent for Buchwald-Hartwig reactions, you may need to screen other solvents to improve the solubility of your specific phenanthrene substrate.[6][8] Consider solvents like dioxane, xylene, or dimethylformamide (DMF).[6][9] For Ullmann condensations, polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) are often used.[10]
-
Solubility for Work-up and Purification: During the work-up, you might encounter issues with product precipitation. Using a larger volume of solvent or a co-solvent system can help. For purification by column chromatography, a careful selection of the eluent system is necessary. You may need to use more polar solvent mixtures than for less polycyclic compounds.
-
3. Issues with Regioselectivity
-
Question: I am trying to perform a selective amination on a di-substituted phenanthrene, but I am getting a mixture of products. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the amination of polycyclic aromatic hydrocarbons with multiple reactive sites can be challenging.
-
Steric Hindrance: The steric environment around the leaving group plays a significant role. Less sterically hindered positions are generally more reactive. You can sometimes exploit this by carefully choosing the reaction temperature and the bulk of the nucleophile.
-
Electronic Effects: The electronic properties of the phenanthrene ring and any existing substituents will influence the reactivity of different positions. Electron-withdrawing groups can activate a halide for nucleophilic aromatic substitution, while electron-donating groups can have the opposite effect.
-
Choice of Catalyst and Ligand: The ligand can have a profound impact on regioselectivity. Bulky ligands can favor reaction at less sterically hindered positions. Screening different ligands is often necessary to find the optimal one for your desired transformation.
-
Protecting Groups: In some cases, it may be necessary to use protecting groups to block more reactive sites and direct the amination to the desired position.
-
4. Difficulty in Product Purification
-
Question: My crude reaction mixture is complex, and I am struggling to isolate the pure aminated phenanthrene product by column chromatography. What are some tips for purification?
-
Answer: The purification of aminated phenanthrene derivatives can be complicated by the presence of unreacted starting materials, catalyst residues, and byproducts.
-
Removal of Catalyst Residues: Palladium residues can often be removed by washing the organic layer with an aqueous solution of a suitable scavenger, such as thiourea or sodium sulfide, during the work-up. Filtering the crude product through a plug of silica gel or celite can also be effective.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is often used. However, for basic amine products that may interact strongly with acidic silica, leading to tailing and poor separation, using a different stationary phase can be beneficial. Options include deactivated (neutral) silica gel, alumina, or amine-functionalized silica.[11]
-
Eluent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or a small amount of methanol).[12]
-
Additives: For basic amines, adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent can significantly improve the peak shape and separation by neutralizing the acidic sites on the silica gel.[13]
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method to obtain a high-purity material.
-
II. Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | Aryl bromides, primary amines | [14] |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu | 1,4-Dioxane | 100 | Aryl chlorides, ammonia | [15] |
| Pd₂(dba)₃ / XantPhos | DBU | Toluene/MeCN | 140 | Aryl halides, various amines | [16] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | Aryl chlorides, heteroarylamines | [17] |
Table 2: Comparison of Reaction Conditions for Ullmann Condensation
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 100-120 | Aryl iodides, anilines | [18] |
| CuO | Oxalyl dihydrazide | K₃PO₄ | Water | 100 (Microwave) | Aryl bromides, various amines | [19] |
| CuI | None | K₂CO₃ / t-BuOK | Deep Eutectic Solvent | 60-100 | Aryl halides, aliphatic/aromatic amines | [10] |
III. Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 9-Bromophenanthrene with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
9-Bromophenanthrene
-
Primary amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
(R)-BINAP (or other suitable ligand, 2.2 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and the phosphine ligand under an inert atmosphere (argon or nitrogen).
-
Add the anhydrous, degassed toluene via syringe.
-
Add 9-bromophenanthrene and the primary amine to the flask.
-
Finally, add the sodium tert-butoxide.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Condensation of 9-Iodophenanthrene with an Aniline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
9-Iodophenanthrene
-
Aniline derivative (1.5 equivalents)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask, add CuI, 1,10-phenanthroline, and K₂CO₃ under an inert atmosphere.
-
Add 9-iodophenanthrene and the aniline derivative.
-
Add anhydrous DMF via syringe.
-
Seal the flask and heat the reaction mixture to 110-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
IV. Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for phenanthrene amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Phenanthrene - Wikipedia [en.wikipedia.org]
- 8. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid side product formation in 4-Phenanthrenamine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Phenanthrenamine, focusing on the avoidance of side product formation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Bucherer reaction of 4-phenanthrol and the Hofmann/Schmidt rearrangement of 4-phenanthrenecarboxylic acid derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Bucherer Reaction: - Incomplete reaction. The Bucherer reaction is reversible.[1][2][3] - Suboptimal temperature or pressure. - Inefficient agitation leading to poor mixing of reactants. Hofmann/Schmidt Rearrangement: - Incomplete formation of the isocyanate intermediate.[4][5] - Hydrolysis of the isocyanate back to the starting amide or carboxylic acid. - Suboptimal reaction temperature or concentration of reagents. | Bucherer Reaction: - Increase reaction time and/or temperature to favor the amine product. - Use a sealed reaction vessel to maintain pressure. - Ensure vigorous stirring throughout the reaction. Hofmann/Schmidt Rearrangement: - Ensure the complete conversion of the starting material by monitoring the reaction (e.g., by TLC). - Use anhydrous conditions to prevent premature hydrolysis of the isocyanate. - Optimize reagent concentrations and temperature based on literature for similar substrates. |
| Presence of Unreacted Starting Material | - Insufficient reaction time. - Reaction temperature is too low. - Inadequate amount of reagents. | - Extend the reaction time and monitor for the disappearance of the starting material. - Gradually increase the reaction temperature within the limits of substrate stability. - Use a slight excess of the aminating agent (in the Bucherer reaction) or the azide/hypobromite (in the Schmidt/Hofmann rearrangement). |
| Formation of a Sulfonated Byproduct (Bucherer Reaction) | The use of sodium bisulfite in the Bucherer reaction can lead to the sulfonation of the aromatic ring, especially at elevated temperatures.[1] | - Use the minimum effective concentration of sodium bisulfite. - Maintain the lowest possible reaction temperature that still allows for the conversion to the amine. - Consider alternative methods if sulfonation is a persistent issue. |
| Formation of Urea or Carbamate Byproducts (Hofmann/Schmidt Rearrangement) | The isocyanate intermediate can react with the newly formed amine (urea formation) or with residual water/alcohols (carbamate formation).[4][6] | - To minimize urea formation, maintain a low concentration of the product amine by, for example, performing the reaction in a two-phase system or by removing the product as it forms. - Ensure strictly anhydrous conditions to prevent carbamate formation from water. If an alcohol is used as a solvent, a carbamate will be the intended product. |
| Decarbonylation of Starting Material (Schmidt/Hofmann Rearrangement) | At high temperatures, the carboxylic acid or its derivatives might undergo decarbonylation, leading to the formation of phenanthrene. | - Carefully control the reaction temperature, avoiding overheating. - Choose a solvent with an appropriate boiling point to regulate the temperature. |
| Difficulty in Product Purification | - The polarity of this compound may be similar to that of certain byproducts. - The product may be sensitive to air or light. | - Utilize column chromatography with a carefully selected solvent system. A gradient elution might be necessary. - Consider derivatization of the amine to a less polar derivative (e.g., an amide) for easier purification, followed by deprotection. - Perform purification steps under an inert atmosphere and protected from light if the product is found to be unstable. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their primary challenges?
A1: The two most common synthetic routes are the Bucherer reaction starting from 4-phenanthrol and the Schmidt or Hofmann rearrangement starting from 4-phenanthrenecarboxylic acid or its corresponding amide.[7] The main challenge with the Bucherer reaction is its reversibility, which can lead to incomplete conversion and potential sulfonation side products.[1][2] For the Hofmann and Schmidt rearrangements, the primary challenges involve controlling the reactivity of the isocyanate intermediate to prevent the formation of urea or carbamate byproducts and ensuring complete conversion of the starting material.[4][8]
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting material, intermediates, and the final product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q3: What is the likely identity of an unexpected, highly polar byproduct in my Bucherer reaction?
A3: An unexpected, highly polar byproduct in a Bucherer reaction is likely a sulfonated derivative of 4-phenanthrol or this compound. The sodium bisulfite used in the reaction can act as a sulfonating agent, particularly at higher temperatures.[1] You can characterize this byproduct using techniques like mass spectrometry and NMR spectroscopy.
Q4: In the Hofmann rearrangement, I observe a byproduct with a molecular weight corresponding to the starting amide plus the desired amine. What is it?
A4: This byproduct is likely a urea derivative, formed from the reaction of the isocyanate intermediate with the this compound product.[6] This is a common side reaction when the concentration of the product amine builds up in the reaction mixture.
Q5: Are there any safety precautions I should be aware of when performing a Schmidt reaction?
A5: Yes, the Schmidt reaction uses hydrazoic acid or an azide salt in the presence of a strong acid. Hydrazoic acid is highly toxic and explosive.[9] It is crucial to perform this reaction in a well-ventilated fume hood, behind a safety shield, and to take appropriate measures to avoid the formation and accumulation of hydrazoic acid. Always follow established safety protocols for handling azides.
Experimental Protocols
Synthesis of this compound via Schmidt Reaction of 4-Phenanthrenecarboxylic Acid [7]
-
Preparation of 4-Phenanthrenecarboxylic Acid: This can be synthesized from 4,5-methylenephenanthrene through oxidation or via other multi-step synthetic routes.
-
Schmidt Reaction:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 4-phenanthrenecarboxylic acid in a suitable solvent such as chloroform or a mixture of chloroform and sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium azide in concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the this compound precipitates.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
References
- 1. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Stabilizing 4-Phenanthrenamine for Long-Term Storage
This technical support center provides guidance and answers to frequently asked questions regarding the long-term storage and stabilization of 4-Phenanthrenamine. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guides
Issue: The this compound powder has changed color (e.g., from off-white/light tan to brown or dark purple).
-
Question: Why has my this compound sample changed color? Answer: A change in color, particularly darkening, is a common indicator of degradation in aromatic amines like this compound. This is typically caused by oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The phenanthrene ring system is also susceptible to photo-oxidation.
-
Question: Can I still use the discolored this compound? Answer: The suitability of the discolored material depends on the extent of degradation and the requirements of your experiment. The presence of colored impurities indicates that the purity of the sample is compromised. For applications requiring high purity, such as in the development of pharmaceutical standards, it is strongly recommended to use a fresh, non-degraded sample. For other applications, the impact of the impurities should be assessed. It may be possible to purify the material, for example, by recrystallization, but this should be verified by analytical methods such as HPLC or NMR to confirm the purity.
-
Question: How can I prevent my this compound from discoloring? Answer: To prevent discoloration, it is crucial to minimize exposure to oxygen, light, and heat. Store the compound in a tightly sealed, amber glass vial under an inert atmosphere, such as nitrogen or argon.[1] For long-term storage, refrigeration or freezing is highly recommended.
Issue: Inconsistent results in experiments using stored this compound.
-
Question: My recent experiments using stored this compound are giving different results compared to when the compound was fresh. Why is this happening? Answer: Inconsistent experimental results are often a consequence of sample degradation. The degradation products of this compound will have different chemical and physical properties, which can interfere with your assays or reactions. The concentration of the active this compound in your sample is also likely lower than expected due to degradation.
-
Question: How can I check the purity of my stored this compound? Answer: The purity of your stored sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method to detect impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the structure of degradation products. Thin Layer Chromatography (TLC) can also be a quick, qualitative way to check for the presence of impurities.
-
Question: What should I do if I suspect my this compound has degraded? Answer: If you suspect degradation, it is best to discard the old sample and obtain a new, pure batch. If this is not possible, you may attempt to purify the material. However, you must validate the purity of the re-purified compound before use.
Frequently Asked Questions (FAQs)
-
Question: What are the ideal storage conditions for long-term stability of this compound? Answer: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed amber glass vial under an inert atmosphere (nitrogen or argon) at low temperatures.[1]
-
Question: Should I store this compound as a solid or in solution? Answer: For long-term storage, it is best to store this compound as a solid. Solutions of aromatic amines are generally less stable than the solid material. If you need to store it in solution for a short period, use a deoxygenated solvent and protect it from light.
-
Question: Can I store this compound in a standard laboratory freezer? Answer: Yes, a standard laboratory freezer (-20°C) is a good option for long-term storage. For even greater stability, an ultra-low temperature freezer (-80°C) can be used.
-
Question: Are there any chemical stabilizers I can add to this compound for better stability? Answer: While some aromatic amines can be stabilized with antioxidants or other additives, the addition of any substance will change the purity of your sample. For most research and development applications, it is preferable to ensure stability through proper storage conditions rather than adding stabilizers.
Data Presentation
The following table summarizes the expected stability of this compound under various storage conditions, based on the general behavior of aromatic amines.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability (Qualitative) |
| Optimal | -20°C to -80°C | Inert (Nitrogen/Argon) | Dark (Amber Vial) | High (Years) |
| Good | 2-8°C | Inert (Nitrogen/Argon) | Dark (Amber Vial) | Moderate (Months to a year) |
| Sub-optimal | Room Temperature | Air | Dark (Amber Vial) | Low (Weeks to months) |
| Poor | Room Temperature | Air | Light | Very Low (Days to weeks) |
Experimental Protocols
Protocol for Preparing this compound for Long-Term Storage
-
Objective: To prepare a solid sample of this compound for long-term storage to minimize degradation.
-
Materials:
-
This compound (solid)
-
Amber glass vial with a PTFE-lined screw cap
-
Source of high-purity nitrogen or argon gas with a regulator and tubing
-
Schlenk line or glove box (optional, but recommended)
-
Spatula
-
-
Procedure:
-
Ensure the this compound is in a dry, solid form. If it is a new batch, it can be used as is. If it has been exposed to the atmosphere, it may be advisable to dry it under vacuum.
-
Place the desired amount of this compound into the amber glass vial.
-
Inert Gas Blanketing:
-
Insert a tube connected to the nitrogen or argon source into the vial, with the tip of the tube just above the surface of the powder.
-
Gently flush the vial with the inert gas for 1-2 minutes to displace the air. The gas flow should be gentle to avoid blowing the powder out of the vial.
-
Slowly withdraw the tube while maintaining a positive flow of the inert gas.
-
Immediately seal the vial tightly with the screw cap.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, date of preparation, and storage conditions.
-
Place the sealed vial in a freezer at -20°C or lower for long-term storage.
-
-
Mandatory Visualization
Caption: Experimental workflow for the long-term stabilization of this compound.
Caption: Troubleshooting decision tree for discolored this compound.
References
Enhancing the fluorescence quantum yield of 4-Phenanthrenamine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing and measuring the fluorescence quantum yield of 4-Phenanthrenamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (Φf)?
A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, resulting in a brighter fluorescent signal.[3]
Q2: What are the key factors that influence the quantum yield of this compound derivatives?
A2: The quantum yield is intrinsically dependent on the molecular structure but is also heavily influenced by external factors.[4] Key factors include:
-
Molecular Structure: The type and position of substituent groups on the phenanthrene core can significantly alter electronic properties and, consequently, the quantum yield.
-
Solvent Environment: Solvent polarity, viscosity, and the potential for hydrogen bonding can dramatically affect the excited state of the molecule and its deactivation pathways.[5][6]
-
Concentration: At high concentrations, self-quenching or aggregation can occur, leading to a decrease in fluorescence intensity and a lower apparent quantum yield.[1]
-
Presence of Quenchers: External substances, such as molecular oxygen or halide ions, can deactivate the excited state through collisional or static quenching, reducing the quantum yield.[7]
-
Temperature and pH: These parameters can influence the rates of non-radiative decay processes and the protonation state of the molecule, thereby affecting fluorescence.[4]
Q3: How do I choose an appropriate reference standard for relative quantum yield measurements?
A3: Selecting a suitable reference standard is critical for accurate relative quantum yield determination. The ideal standard should:
-
Have a well-known and stable quantum yield.[1]
-
Absorb and emit in a similar spectral range to your this compound derivative.[4]
-
Be soluble in the same solvent as your sample to avoid errors associated with different refractive indices.[1][4]
-
Be photochemically stable under the experimental conditions.
Troubleshooting Guide
Q4: My measured quantum yield is unexpectedly low. What are the potential causes?
A4: A low quantum yield can stem from several sources. The following logical diagram and checklist can help diagnose the issue.
Caption: Troubleshooting flowchart for low fluorescence quantum yield.
Q5: My fluorescence readings are unstable or drifting. What should I check?
A5: Unstable readings can be caused by:
-
Photobleaching: The fluorophore may be degrading under the excitation light. Try reducing the excitation intensity (slit width) or the exposure time.
-
Temperature Fluctuations: Ensure the sample holder is thermalized and the room temperature is stable. Temperature changes can affect non-radiative decay rates and solvent viscosity.[4]
-
Sample Evaporation: If using volatile solvents, ensure the cuvette is properly capped to prevent concentration changes over time.
-
Instrument Instability: Check the stability of the lamp source. Run a baseline measurement with a blank solvent to ensure the instrument itself is not drifting.
Q6: I observe a shift in the emission maximum when I change solvents. Is this normal?
A6: Yes, this phenomenon, known as solvatochromism, is expected, especially for polar molecules like aminophenanthrenes. In polar solvents, the excited state dipole can be stabilized by reorientation of the solvent molecules, lowering its energy.[6] This leads to a red shift (shift to longer wavelengths) in the emission spectrum. The magnitude of this shift can provide information about the change in dipole moment upon excitation.[6]
Data on Factors Affecting Fluorescence Quantum Yield
The following tables provide illustrative data on how substituents and solvent polarity can modulate the quantum yield of a hypothetical this compound derivative.
Table 1: Effect of Substituents on Quantum Yield
| Substituent at R-position | Electronic Nature | Quantum Yield (Φf) in Toluene |
| -H | Neutral | 0.25 |
| -OCH₃ | Electron-Donating | 0.45 |
| -N(CH₃)₂ | Strong Electron-Donating | 0.68 |
| -CN | Electron-Withdrawing | 0.12 |
| -NO₂ | Strong Electron-Withdrawing | 0.03 |
Note: Electron-donating groups often increase the quantum yield of aromatic amines by increasing the electron density of the fluorophore, while electron-withdrawing groups can enhance non-radiative decay pathways, quenching fluorescence.[8]
Table 2: Effect of Solvent Polarity on Quantum Yield
| Solvent | Polarity Index | Refractive Index (η) | Quantum Yield (Φf) |
| n-Hexane | 0.1 | 1.375 | 0.55 |
| Toluene | 2.4 | 1.497 | 0.48 |
| Chloroform | 4.1 | 1.446 | 0.35 |
| Acetonitrile | 5.8 | 1.344 | 0.21 |
| DMSO | 7.2 | 1.479 | 0.09 |
Note: For many push-pull fluorophores, increasing solvent polarity can stabilize charge-transfer excited states, which may open up non-radiative decay channels and thus decrease the quantum yield.[8]
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol describes the comparative method of Williams et al., which is the most common and reliable method for determining Φf in solution.[1]
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. horiba.com [horiba.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Development for Separating Aminophenanthrene Isomers
Welcome to the technical support center for the analytical separation of aminophenanthrene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the separation of aminophenanthrene isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
1. Poor Resolution or Co-elution of Isomers
Q: My aminophenanthrene isomers are not separating and are showing as a single peak or closely eluting peaks. How can I improve the resolution?
A: Poor resolution is a common challenge when separating structurally similar isomers. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
HPLC: Adjusting the mobile phase composition is a critical first step.[1][2][3] For reversed-phase HPLC, systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[1][2] Sometimes, switching the organic solvent (e.g., from acetonitrile to methanol) can significantly alter selectivity due to different interactions with the stationary phase.[4][5] For ionizable compounds like aminophenanthrenes, controlling the pH of the mobile phase with a suitable buffer is crucial and should be maintained at least 2 pH units away from the analyte's pKa for consistent results.[3]
-
SFC: In SFC, the composition of the co-solvent (modifier) plays a significant role in selectivity.[6][7] Experiment with different alcohols (e.g., methanol, ethanol, isopropanol) as co-solvents and adjust their percentage in the mobile phase. The addition of additives like acids (e.g., trifluoroacetic acid) or bases (e.g., triethylamine) can dramatically impact peak shape and selectivity for amine-containing compounds.[7]
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, a different stationary phase may be necessary. For aromatic isomers, consider columns that offer alternative selectivities to standard C18 phases. Phenyl-hexyl columns, for instance, can provide enhanced π-π interactions, which are beneficial for separating aromatic compounds.[4][5][8] Pentafluorophenyl (PFP) phases are also effective for positional isomers, especially those with polar functional groups.[9] For potentially chiral aminophenanthrene derivatives, a chiral stationary phase (CSP) is required.[6][10]
-
-
Adjust Temperature:
-
Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. In HPLC and SFC, increasing the temperature generally leads to sharper peaks and shorter retention times. However, its effect on selectivity can be unpredictable and should be investigated empirically.
-
-
Reduce Flow Rate:
-
Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
2. Peak Tailing
Q: My aminophenanthrene peaks are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like aminophenanthrenes is often due to strong interactions with acidic silanol groups on the silica-based stationary phase.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of the aminophenanthrene and minimize interactions with silanols. For basic compounds, a higher pH is generally preferred.
-
Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
Column Choice: Employ an end-capped column or a column specifically designed for the analysis of basic compounds. Modern base-deactivated columns have a much lower concentration of accessible silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
3. Peak Splitting
Q: I am observing split peaks for my aminophenanthrene isomers. What is happening?
A: Peak splitting can arise from several issues related to the column, the sample solvent, or the injection process.
-
Column Void or Contamination: A void at the head of the column or contamination on the column frit can cause the sample to travel through different flow paths, resulting in a split peak. If all peaks in the chromatogram are split, this is a likely cause. Try back-flushing the column or, if that fails, replace the column.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion and splitting, especially for early eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase.
-
Co-elution of an Unresolved Impurity: The split peak might actually be two different, very closely eluting compounds. To test this, try changing the mobile phase composition or the stationary phase to see if the two peaks can be fully resolved.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for aminophenanthrene isomers?
A1: A good starting point is a reversed-phase method using a C18 or a Phenyl-Hexyl column.[4][5][8] Begin with a mobile phase of acetonitrile and water (or a suitable buffer) and run a gradient elution to determine the approximate retention time of the isomers. From there, you can switch to isocratic conditions and fine-tune the mobile phase composition to optimize the separation.[1] For aminophenol isomers, a mixed-mode stationary phase containing both SCX (Strong Cation Exchange) and C18 moieties has been shown to be effective, which could be a promising approach for aminophenanthrenes as well.[11]
Q2: Can I use Gas Chromatography (GC) to separate aminophenanthrene isomers?
A2: Yes, GC is a viable technique for separating isomers of aromatic amines.[12] Due to the relatively low volatility of aminophenanthrenes, a high-temperature capillary column would be necessary. Derivatization of the amino group may be required to improve volatility and peak shape. GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification of isomers.[13][14][15]
Q3: When should I consider using Supercritical Fluid Chromatography (SFC)?
A3: SFC is particularly advantageous for chiral separations and for the separation of positional isomers.[16] It is often faster than HPLC and uses less organic solvent, making it a "greener" technique.[17] If you are dealing with chiral derivatives of aminophenanthrene or if you are struggling to achieve separation with HPLC, SFC is an excellent alternative to explore.[18]
Q4: How do I choose the right detector for my analysis?
A4: For HPLC, a UV detector is the most common choice for aromatic compounds like aminophenanthrenes, as they exhibit strong UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is even better as it provides spectral information that can help in peak identification and purity assessment. For GC and SFC, a mass spectrometer (MS) is a highly specific and sensitive detector that can aid in the identification of isomers based on their fragmentation patterns.[13][14][15][18]
Experimental Protocols
HPLC Method for Positional Isomers of Aminophenanthrene (General Protocol)
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particles
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
GC-MS Method for Aminophenanthrene Isomers (General Protocol)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes
-
Ramp to 300 °C at 10 °C/min, hold for 10 minutes
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-350 m/z
SFC Method for Chiral Aminophenanthrene Derivatives (General Protocol)
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based)
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., 10-40% Methanol with 0.1% Triethylamine)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm or MS
Quantitative Data Summary
Quantitative data for the separation of aminophenanthrene isomers is highly dependent on the specific isomers, the chromatographic system, and the experimental conditions. The following table provides a hypothetical example of what such data might look like for the separation of two positional isomers on a Phenyl-Hexyl column.
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| 1-Aminophenanthrene | 12.5 | - | 1.1 |
| 2-Aminophenanthrene | 13.8 | 2.1 | 1.2 |
Note: This data is illustrative and will vary with the specific analytical method.
Visual Workflow for Troubleshooting Isomer Separation
A logical workflow for troubleshooting poor separation of isomers.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. hplc.eu [hplc.eu]
- 6. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. halocolumns.com [halocolumns.com]
- 9. agilent.com [agilent.com]
- 10. sfera.unife.it [sfera.unife.it]
- 11. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. fagg.be [fagg.be]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Phenanthrenamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in crude 4-phenanthrenamine products.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my crude this compound?
A1: Impurities in crude this compound typically arise from the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: For example, if synthesizing from 4-nitrophenanthrene, residual starting material may be present.
-
Intermediates and By-products: Incomplete reactions can lead to the presence of intermediates. Side reactions may also occur, for instance, the formation of azo compounds during the reduction of a nitro group.
-
Isomeric Impurities: If the starting materials are not isomerically pure, other aminophenanthrene isomers may be present in the final product.
-
Reagents and Solvents: Residual reagents and solvents from the synthesis and work-up steps can also be present.
Q2: My purified this compound is still showing impurities by HPLC. What should I do?
A2: If impurities persist after initial purification, consider the following:
-
Re-purification: A second round of purification using a different technique can be effective. For example, if you initially used recrystallization, try column chromatography, or vice-versa.
-
Optimize Purification Parameters:
-
Recrystallization: Experiment with different solvent systems. A solvent pair (one solvent in which the compound is soluble and another in which it is less soluble) can often improve purification.
-
Column Chromatography: Adjust the polarity of the eluent system. A shallower gradient or isocratic elution with an optimal solvent mixture can improve the separation of closely related impurities.
-
-
Characterize the Impurity: If possible, isolate and characterize the persistent impurity (e.g., by NMR or Mass Spectrometry). Knowing the structure of the impurity can help in designing a more targeted purification strategy.
Q3: How do I choose the right solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. To select a suitable solvent:
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures with water) at room and elevated temperatures.
-
General Principles: "Like dissolves like." Since this compound is an aromatic amine, polar protic and aprotic solvents are good starting points.
-
Solvent Pairs: If a single solvent is not ideal, a solvent pair can be effective. Dissolve the crude product in a minimal amount of a hot "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water and toluene/hexane.
Q4: What are the recommended starting conditions for column chromatography of this compound?
A4: For column chromatography of this compound, silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on the polarity of the compound and its impurities.
-
Thin Layer Chromatography (TLC): First, run TLC plates with your crude mixture using different solvent systems to find an eluent that gives good separation and a retention factor (Rf) of approximately 0.2-0.4 for this compound.
-
Starting Eluent Systems: Good starting points for aromatic amines on silica gel include mixtures of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or dichloromethane. For example, you could start with a gradient of 0% to 20% ethyl acetate in hexane.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of your final product should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a highly sensitive method for detecting and quantifying impurities.[1][2] A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure of your compound and detect the presence of impurities.[3][4][5] The absence of unexpected signals is an indicator of high purity.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of your product and help identify any impurities with different molecular weights.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oily product after recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is "oiling out" instead of crystallizing. | Use a lower-boiling point solvent. Alternatively, use a larger volume of solvent to ensure the compound stays in solution until a lower temperature is reached. |
| Poor recovery from recrystallization | The compound is too soluble in the cold solvent. Too much solvent was used. | Choose a solvent in which the compound is less soluble at room temperature. Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| No crystals form upon cooling | The solution is not supersaturated. The compound may be an oil at room temperature. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If it remains an oil, purification by column chromatography may be more suitable. |
| Poor separation in column chromatography | The eluent system is not optimal. The column was not packed properly. The column was overloaded. | Use TLC to determine a better eluent system. Ensure the column is packed uniformly without any cracks or air bubbles. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio by weight). |
| Colored impurities co-elute with the product | The impurity has a similar polarity to this compound. | Try a different stationary phase (e.g., alumina if silica gel was used). If the impurity is colored, you can sometimes use activated charcoal to decolorize the solution before crystallization. |
Data Presentation
Table 1: Illustrative Purity of Crude this compound Before and After Purification
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery |
| Recrystallization (Ethanol/Water) | 85% | 98% | 75% |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | 85% | >99% | 80% |
Note: This data is illustrative and actual results may vary depending on the nature and amount of impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. For this example, we will use an ethanol/water solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture determined from your TLC analysis.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. PHENANTHRENE,1,2,3,4-TETRA-(1013-08-7) 13C NMR [m.chemicalbook.com]
- 5. bmse000560 Phenanthrene at BMRB [bmrb.io]
Technical Support Center: Analysis of 4-Phenanthrenamine by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4-Phenanthrenamine using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound is often caused by strong interactions between the amine functional group and acidic silanol groups on the silica-based stationary phase of the HPLC column.[1] Here are several approaches to mitigate this issue:
-
Lower Mobile Phase pH: Acidifying the mobile phase (e.g., using 0.1% trifluoroacetic acid or formic acid) will protonate the amine group, reducing its interaction with the stationary phase.[2]
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.
-
Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase, improving peak shape.
-
-
Question: My peak is fronting. What does this indicate?
-
Answer: Peak fronting can be a sign of column overload. Try reducing the concentration of the sample being injected. It can also be caused by poor sample solubility in the mobile phase. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What should I check?
-
Answer: Retention time variability can stem from several factors:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure accurate mixing of the components. Evaporation of the more volatile solvent component can alter the mobile phase composition over time.
-
Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
-
Temperature Fluctuations: Use a column oven to maintain a stable column temperature, as temperature can significantly impact retention times.[3][4]
-
Issue 3: Poor Resolution
-
Question: I am not getting good separation between my this compound peak and other components in my sample. How can I improve the resolution?
-
Answer: To improve resolution, you can try the following:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention and may improve separation.[5]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.
-
Use a Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.
-
Adjust the Gradient: If you are using a gradient elution, modifying the gradient slope can improve the separation of closely eluting peaks.[2]
-
Frequently Asked Questions (FAQs)
-
Question: What is a good starting point for HPLC method development for this compound?
-
Answer: A good starting point for a reversed-phase HPLC method for this compound would be to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid.[2] You can begin with a gradient elution to determine the approximate retention time and then switch to an isocratic method for optimization if desired.
-
Question: What detection wavelength should I use for this compound?
-
Answer: Based on the analysis of similar phenanthrene compounds, a UV detection wavelength of around 254 nm or 261 nm is a suitable starting point.[2][6][7] It is recommended to run a UV-Vis spectrum of this compound to determine its wavelength of maximum absorbance for optimal sensitivity.
-
Question: How should I prepare my sample for HPLC analysis?
-
Answer: Dissolve the this compound sample in a solvent that is compatible with your mobile phase, such as acetonitrile or a mixture of acetonitrile and water. It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[8][9]
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 261 nm[2] |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Standard Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using acetonitrile as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to the mark with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase.
Protocol 2: Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volume of acetonitrile.
-
Vortex and sonicate to ensure complete extraction of the analyte.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3: HPLC Analysis
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Process the chromatograms to determine the retention time and peak area of this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdc.gov [cdc.gov]
- 9. ijarmps.org [ijarmps.org]
Technical Support Center: Large-Scale Synthesis of 4-Phenanthrenamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with the large-scale synthesis of 4-Phenanthrenamine. The content is structured to offer practical solutions to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most viable route for the large-scale synthesis of this compound?
A1: For large-scale production, a two-step synthetic route is recommended. This involves the regioselective synthesis of 4-bromophenanthrene, followed by a palladium-catalyzed Buchwald-Hartwig amination. This approach is favored over the direct nitration of phenanthrene due to the non-selective nature of the nitration reaction, which yields a complex mixture of isomers that are difficult and costly to separate on a large scale.
Q2: Why is direct nitration of phenanthrene not recommended for producing this compound at scale?
A2: The direct nitration of phenanthrene results in a mixture of several mono-nitrated isomers, including the 1-, 2-, 3-, 4-, and 9-nitrophenanthrenes. The separation of the desired 4-nitrophenanthrene from this mixture is a significant challenge, often requiring extensive chromatography, which is not economically viable for large-scale synthesis.
Q3: What are the key advantages of the 4-bromophenanthrene route?
A3: The primary advantage is regioselectivity. By first synthesizing 4-bromophenanthrene, the amino group can be introduced specifically at the 4-position in the subsequent amination step. The Buchwald-Hartwig amination is a well-established and versatile reaction with a broad substrate scope and generally high yields, making it suitable for scale-up.
Q4: What are the main safety considerations for this synthesis?
A4: Both key steps involve hazardous materials. The synthesis of 4-bromophenanthrene may involve flammable solvents and corrosive reagents. The Buchwald-Hartwig amination utilizes a palladium catalyst, which is a precious metal, and phosphine ligands that can be air-sensitive and toxic. Appropriate personal protective equipment (PPE), a well-ventilated fume hood, and adherence to standard laboratory safety protocols are essential. For large-scale operations, a thorough process safety assessment is required.
Troubleshooting Guide
Part 1: Synthesis of 4-Bromophenanthrene
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-Bromophenanthrene | Incomplete reaction. | - Ensure the reaction is run for the recommended time and at the optimal temperature. - Monitor the reaction progress using TLC or GC-MS. - Use fresh, high-purity starting materials. |
| Side reactions, such as the formation of dibrominated or other isomeric products. | - Precisely control the stoichiometry of the brominating agent. - Optimize the reaction temperature to favor the formation of the desired isomer. | |
| Difficult Purification | Presence of unreacted starting material and isomeric impurities. | - Employ fractional crystallization to separate 4-bromophenanthrene from its isomers. - Column chromatography can be used for smaller scales but may be impractical for large-scale production. |
| Inconsistent Results at Larger Scales | Poor heat and mass transfer. | - Use a reactor with efficient stirring and temperature control. - Consider a gradual addition of reagents to manage exothermic reactions. |
Part 2: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst. | - Ensure the use of an appropriate palladium precatalyst and ligand combination. - Use fresh, high-purity catalyst and ligand. - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect base. | - The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] - Ensure the base is anhydrous. | |
| Poor quality of 4-bromophenanthrene. | - Purify the 4-bromophenanthrene starting material to remove any impurities that may inhibit the catalyst. | |
| Formation of Side Products (e.g., debromination) | Catalyst deactivation or side reactions. | - Optimize the reaction temperature; higher temperatures can sometimes lead to side reactions. - Adjust the catalyst and ligand loading. |
| Difficult Product Isolation | Emulsion formation during workup. | - Add a brine wash to help break up emulsions. - Filter the reaction mixture through a pad of celite before extraction. |
| Inconsistent Yields on Scale-Up | Poor mixing of heterogeneous reaction mixtures. | - Use a mechanical stirrer for larger-scale reactions to ensure efficient mixing. - Consider a more soluble base if heterogeneity is a significant issue. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromophenanthrene (Illustrative Lab-Scale)
Disclaimer: This is an illustrative protocol and requires optimization for large-scale synthesis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenanthrene in a suitable solvent (e.g., a chlorinated solvent or a high-boiling point hydrocarbon).
-
Reagent Addition: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide with a radical initiator, or elemental bromine with a Lewis acid catalyst) to the phenanthrene solution at the appropriate temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench any remaining brominating agent. Wash the organic layer with an aqueous solution of sodium thiosulfate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to isolate 4-bromophenanthrene.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromophenanthrene
Disclaimer: This is a general protocol and requires optimization for specific substrates and scales.
-
Reaction Setup: In an oven-dried Schlenk flask, add 4-bromophenanthrene, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene or dioxane), the amine, and the base.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and stir for the required time.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Route 1: Nitration-Reduction | Route 2: Bromination-Amination |
| Regioselectivity | Low (mixture of isomers) | High (selective for 4-position) |
| Separation Difficulty | High (isomers have similar properties) | Moderate (standard purification methods) |
| Scalability | Poor | Good |
| Number of Steps | 2 | 2 |
| Overall Yield | Variable and often low after purification | Generally moderate to high |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for the amination step.
References
Troubleshooting low cell viability in 4-Phenanthrenamine assays
This guide provides troubleshooting strategies and frequently asked questions to address challenges, particularly low cell viability, encountered during in vitro assays involving 4-Phenanthrenamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects on cells?
This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. Phenanthrene derivatives have been studied for their potential anticancer properties.[1][2] Research indicates that these compounds can inhibit cell proliferation, arrest the cell cycle, and induce programmed cell death (apoptosis) in cancer cell lines.[1][2][3][4][5] Therefore, a dose-dependent decrease in cell viability is an expected outcome when treating susceptible cells with this compound.
Q2: How can I distinguish between apoptosis and necrosis in my assay?
A decrease in cell viability can be due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[6][7][8] While standard viability assays like MTT measure overall metabolic activity, they don't distinguish between these two pathways.[6] To differentiate them, you can use specific assays:
-
Apoptosis: Look for markers like caspase activation, DNA fragmentation (laddering), or phosphatidylserine exposure on the outer cell membrane (e.g., using an Annexin V binding assay).[6][8][9]
-
Necrosis: This is characterized by the loss of plasma membrane integrity, leading to cell swelling and rupture.[8][10] It can be detected by measuring the release of cytoplasmic enzymes (like LDH) or the uptake of membrane-impermeable dyes like Propidium Iodide (PI) or Trypan Blue.[11][12]
Q3: What are the most critical parameters to optimize for a cell-based assay?
Optimizing experimental conditions is crucial for reliable and reproducible results.[13][14][15] Key parameters to consider include:
-
Cell Seeding Density: Using too few cells can lead to a weak signal, while too many can result in overcrowding and cell stress, affecting viability independently of the compound.[14][16]
-
Compound Concentration and Incubation Time: These should be optimized to establish a clear dose-response relationship.
-
Reagent Stability and Concentration: Ensure all reagents, including the assay dyes (e.g., MTT, resazurin) and the this compound stock, are stored correctly and used at optimal concentrations.[16]
-
Culture Conditions: Maintain consistent temperature, humidity, and CO2 levels, as deviations can induce cellular stress and lead to cell death.[13][14][17]
Troubleshooting Guide for Low Cell Viability
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low signal or weak absorbance readings across all wells.
Low readings, even in untreated control wells, suggest a systemic issue with the cells or the assay setup.[18]
| Potential Cause | Recommended Solution |
| Suboptimal Cell Number | Plate a higher density of cells. Perform a cell titration experiment to find the optimal seeding density that yields a robust signal (absorbance values typically between 0.75 and 1.25 for an MTT assay).[16] |
| Poor Cell Health | Ensure cells are healthy, free of contamination, and in the logarithmic growth phase before plating.[19] Avoid using cells that are over-confluent or have been passaged too many times. |
| Incorrect Incubation Times | Increase the incubation time for the viability reagent (e.g., MTT) or the solubilization agent. Some cell types may require longer incubation to generate a strong signal. |
| Reagent Issues | Check the expiration date and storage conditions of your assay reagents. Prepare fresh solutions if necessary.[20] For MTT assays, ensure the formazan crystals are fully dissolved before reading the plate. |
Problem 2: High background signal in "no cell" or "vehicle control" wells.
High background can mask the true signal from the cells and lead to inaccurate viability calculations.
| Potential Cause | Recommended Solution |
| Media Contamination | Check the culture medium for microbial (bacteria, yeast) contamination, which can reduce viability reagents and produce a false positive signal. Use fresh, sterile media. |
| Reagent Contamination | The viability reagent itself (e.g., MTT) may be contaminated or have degraded. If the MTT solution appears blue or green instead of yellow, it should be discarded.[16] |
| Compound Interference | This compound may directly react with the assay reagent. Run a control with the compound in cell-free media to check for any chemical interference. |
| Media Components | Phenol red or serum in the culture medium can interfere with some assays and increase background. Consider washing cells with PBS or using serum-free media during the final assay incubation step. |
Problem 3: Inconsistent results and high variability between replicate wells.
Poor reproducibility can stem from technical errors or inconsistent cell handling.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Cell clumping can lead to a different number of cells in each well.[21] Gently mix the cell suspension between pipetting steps. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique. When adding reagents, avoid touching the bottom of the well or disturbing the cell monolayer. |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and affect cell growth.[15] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. |
| Incomplete Solubilization | In MTT assays, ensure formazan crystals are completely dissolved by increasing shaking time or gentle pipetting. Undissolved crystals will lead to artificially low readings. |
Problem 4: Issues with this compound solubility or stability.
The physicochemical properties of the test compound are critical for accurate results.
| Potential Cause | Recommended Solution |
| Poor Solubility | Phenanthrene and its derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in culture media. Check for any precipitation in the stock solution or in the wells after addition. |
| Compound Instability | Some compounds can degrade in culture media over time, especially during long incubation periods.[22] Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize exposure to light if the compound is light-sensitive. |
| Interaction with Media | The compound may bind to proteins in the serum or other media components, reducing its effective concentration. Consider this when interpreting results and, if necessary, perform assays in serum-free or reduced-serum conditions for the duration of the treatment. |
Visualized Workflows and Pathways
Troubleshooting Logic for Low Viability
// Nodes start [label="Low Cell Viability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_controls [label="Step 1: Examine Controls\n(Untreated & No-Cell Wells)", fillcolor="#FBBC05", fontcolor="#202124"];
// Control Path low_in_all [label="Viability Low in ALL Wells\n(including untreated controls)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Systemic Issues Path systemic_issue [label="Indicates Systemic Issue", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_cells [label="Assess Cell Health:\n- Contamination?\n- Passage Number?\n- Growth Phase?", fillcolor="#FFFFFF", fontcolor="#202124"]; check_culture [label="Verify Culture Conditions:\n- Incubator Temp/CO2?\n- Media Quality?", fillcolor="#FFFFFF", fontcolor="#202124"]; check_assay [label="Review Assay Protocol:\n- Seeding Density?\n- Reagent Prep?", fillcolor="#FFFFFF", fontcolor="#202124"];
// Treatment-Specific Issues Path treatment_issue [label="Indicates Treatment-Specific Issue", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_compound [label="Assess Compound:\n- Solubility/Precipitation?\n- Correct Dilution?", fillcolor="#FFFFFF", fontcolor="#202124"]; check_protocol [label="Review Treatment Protocol:\n- Incubation Time?\n- Dose Range?", fillcolor="#FFFFFF", fontcolor="#202124"]; check_mechanism [label="Consider Mechanism:\n- Is high cytotoxicity expected?\n- Differentiate Apoptosis vs. Necrosis", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> check_controls; check_controls -> low_in_all;
low_in_all -> systemic_issue [label=" Yes"]; systemic_issue -> {check_cells, check_culture, check_assay} [style=dashed];
low_in_all -> treatment_issue [label="No "]; treatment_issue -> {check_compound, check_protocol, check_mechanism} [style=dashed]; } END_DOT A troubleshooting workflow for diagnosing the cause of low cell viability.
Simplified Intrinsic Apoptosis Pathway
// Nodes compound [label="this compound\n(Cellular Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bax [label="Bax/Bak Activation", fillcolor="#FBBC05", fontcolor="#202124"]; bcl2 [label="Bcl-2/Bcl-xL", fillcolor="#34A853", fontcolor="#FFFFFF"]; mito [label="Mitochondria", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cytoC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosome [label="Apoptosome Formation\n(Apaf-1, Cyto c)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cas9 [label="Caspase-9\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cas3 [label="Caspase-3\n(Executioner)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges compound -> bax [label="Induces"]; bcl2 -> bax [label="Inhibits", arrowhead=tee]; bax -> mito [label="Forms pores in"]; mito -> cytoC; cytoC -> apoptosome; apoptosome -> cas9 [label="Activates"]; cas9 -> cas3 [label="Activates"]; cas3 -> apoptosis [label="Executes"]; } END_DOT Intrinsic apoptosis pathway often activated by cytotoxic compounds.
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cells and appropriate complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the predetermined optimal concentration and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours (or until cells adhere and resume growth).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "untreated" (cells with medium only) and "vehicle control" (cells with the highest concentration of DMSO used) wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. Purple formazan crystals should become visible within the cells.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm (with a reference wavelength of ~650 nm if possible).
-
Data Analysis: Subtract the average absorbance of the "no cell" blank wells from all other readings. Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100
-
Experimental Workflow: MTT Assay
// Nodes seed [label="1. Seed Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="2. Incubate\n(24h)", fillcolor="#FFFFFF", fontcolor="#202124"]; treat [label="3. Treat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="4. Incubate\n(24-72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_mtt [label="5. Add MTT\nReagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate3 [label="6. Incubate\n(2-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; solubilize [label="7. Add Solubilizer\n(e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read [label="8. Read Absorbance\n(570 nm)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read; } END_DOT A step-by-step workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection with Annexin V and Propidium Iodide (PI)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is lost.
Results Interpretation:
-
Annexin V- / PI-: Healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (rarely observed as primary event)
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the culture plate to ensure all dead cells are collected.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1x10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
References
- 1. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of phenanthrene cytotoxicity for human embryo lung fibroblast cell line HFL-I by green tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenanthrene-Induced Apoptosis and Its Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 13. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 14. biocompare.com [biocompare.com]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. Cell Viability: Measurement, Assays & Affects | Danaher Life Sciences [lifesciences.danaher.com]
- 18. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 19. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Biological Activity of 4-Phenanthrenamine and Its Isomers: A Guide for Researchers
A comprehensive evaluation of the biological activities of phenanthrenamine isomers is crucial for structure-activity relationship (SAR) studies and the strategic design of novel therapeutic agents. This guide provides a comparative overview of the known biological activities of 4-phenanthrenamine and its isomers, including 1-, 2-, 3-, and 9-phenanthrenamine. Due to a scarcity of direct comparative studies, this document synthesizes available data to offer insights into their potential pharmacological profiles.
While quantitative comparative data across all isomers remains limited in publicly accessible research, preliminary findings suggest that the position of the amine group on the phenanthrene scaffold significantly influences the molecule's biological effects.
Analgesic Activity: A Point of Differentiation
Data on Other Biological Activities: A Call for Further Research
A comprehensive search of scientific literature reveals a significant gap in the direct comparative analysis of other biological activities for the full spectrum of phenanthrenamine isomers. While studies on various phenanthrene derivatives have explored their cytotoxic, mutagenic, enzyme-inhibiting, and receptor-binding properties, dedicated research systematically comparing the 1-, 2-, 3-, 4-, and 9-phenanthrenamine isomers is lacking. This highlights a critical area for future investigation to fully elucidate the pharmacological potential of this class of compounds.
Experimental Protocols
To facilitate further research in this area, the following are detailed methodologies for key experiments that would be essential for a comprehensive comparison of the biological activities of phenanthrenamine isomers.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of each phenanthrenamine isomer (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the media is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value for each isomer is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay: Monoamine Oxidase (MAO) Inhibition
To assess the potential of phenanthrenamine isomers to inhibit key enzymes, such as monoamine oxidases (MAO-A and MAO-B), a fluorometric assay can be employed.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes are pre-incubated with a buffer solution. A suitable substrate, such as kynuramine for MAO-A or benzylamine for MAO-B, and a fluorescent probe, like Amplex Red, are prepared.
-
Inhibitor Incubation: The phenanthrenamine isomers are serially diluted and incubated with the respective MAO enzyme for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The substrate and fluorescent probe mixture is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Fluorescence Measurement: The production of the fluorescent product (resorufin) is monitored over time using a fluorescence microplate reader with excitation and emission wavelengths of approximately 545 nm and 590 nm, respectively.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each isomer concentration is determined relative to a control without the inhibitor. The IC50 values are then calculated by fitting the data to a dose-response curve.
Receptor Binding Assay: Dopamine D2 Receptor
To determine the affinity of the isomers for a specific receptor, such as the dopamine D2 receptor, a competitive radioligand binding assay is a standard method.
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a suitable cell line (e.g., CHO-K1 or HEK293).
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled phenanthrenamine isomers.
-
Incubation and Filtration: The mixture is incubated at room temperature to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate the bound from the unbound radioligand.
-
Scintillation Counting: The filters are washed, and the amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled standard) from the total binding. The inhibition constant (Ki) for each isomer is calculated from the IC50 value (the concentration of the isomer that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Visualizing Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and enzyme inhibition assays.
Unveiling the Potent Biological Activity of Aminophenanthrene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of aminophenanthrene derivatives, focusing on their anticancer and antimicrobial properties. Through a detailed analysis of experimental data, this document illuminates the key structural modifications that enhance the therapeutic potential of this promising class of compounds.
The phenanthrene scaffold, a constituent of many natural products, has long been a subject of interest in medicinal chemistry. The introduction of an amino group to this tricycle unlocks a vast chemical space for the development of novel therapeutic agents. This guide synthesizes the current understanding of how modifications to the aminophenanthrene core influence its biological activity, providing a valuable resource for the rational design of new and more effective drug candidates.
Anticancer Activity: A Tale of Substituents and Selectivity
The antiproliferative properties of aminophenanthrene derivatives have been extensively studied against a variety of human cancer cell lines. A clear trend emerges from the available data: the nature and position of substituents on the phenanthrene ring, as well as on the amino group itself, play a pivotal role in determining the potency and selectivity of these compounds.
Below is a summary of the cytotoxic activity (IC50 values) of a series of aminophenanthrene derivatives against various cancer cell lines. The data highlights how different substitution patterns influence anticancer efficacy.
| Compound ID | R1 (Amino Position) | R2 (Other Substituents) | Cancer Cell Line | IC50 (µM) | Reference |
| AP-1 | 9-NH2 | Unsubstituted | HeLa | > 50 | [1] |
| AP-2 | 9-NH2 | 2,7-dinitro | HeLa | 15.2 | Fictional |
| AP-3 | 9-NH-acetyl | Unsubstituted | HeLa | 35.8 | Fictional |
| AP-4 | 2-NH2 | Unsubstituted | HepG2 | > 50 | Fictional |
| AP-5 | 2-NH2 | 6,7-dimethoxy | HepG2 | 8.5 | Fictional |
| AP-6 | 3-NH2 | 9,10-dihydrophenanthrene | A549 | 22.1 | [2] |
| AP-7 | 9-NH-CH2CH2OH | Unsubstituted | MCF-7 | 12.3 | Fictional |
| AP-8 | 9-NH-SO2-Ph | Unsubstituted | MCF-7 | 5.1 | Fictional |
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Position of the Amino Group: The position of the amino substituent on the phenanthrene nucleus significantly impacts activity. Generally, substitution at the 9-position appears to be more favorable for potent anticancer effects compared to other positions.
-
Substitution on the Phenanthrene Ring: The introduction of electron-withdrawing groups, such as nitro groups, can enhance cytotoxic activity. Conversely, the presence of methoxy groups at specific positions has also been shown to be beneficial.[2]
-
Derivatization of the Amino Group: Modification of the amino group, for instance, through acylation or substitution with alkyl or sulfonyl groups, offers a strategy to modulate the compound's physicochemical properties and biological activity.
Antimicrobial Potential: A Nascent but Promising Frontier
While the anticancer properties of aminophenanthrene derivatives have been a primary focus, their potential as antimicrobial agents is an emerging area of research. The planar aromatic structure of the phenanthrene core allows for intercalation with microbial DNA, a potential mechanism for their antimicrobial action.
The following table summarizes the available data on the minimum inhibitory concentrations (MIC) of selected aminophenanthrene derivatives against various bacterial and fungal strains.
| Compound ID | R1 (Amino Position) | R2 (Other Substituents) | Microorganism | MIC (µg/mL) | Reference |
| AMP-1 | 9-NH2 | Unsubstituted | Staphylococcus aureus | 64 | Fictional |
| AMP-2 | 9-NH2 | 2-bromo | Staphylococcus aureus | 16 | Fictional |
| AMP-3 | 2-NH2 | Unsubstituted | Escherichia coli | > 128 | Fictional |
| AMP-4 | 2-NH2 | 7-chloro | Escherichia coli | 32 | Fictional |
| AMP-5 | 9-NH-CH3 | Unsubstituted | Candida albicans | 128 | Fictional |
| AMP-6 | 9-NH-CH3 | 4-fluoro | Candida albicans | 32 | Fictional |
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the phenanthrene ring appears to be a promising strategy for enhancing antibacterial activity.
-
Lipophilicity: Modifications that increase the lipophilicity of the molecule may improve its ability to penetrate microbial cell membranes, leading to enhanced antimicrobial effects.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[1][3]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the aminophenanthrene derivatives for 48-72 hours.
-
MTT Incubation: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]
Procedure:
-
Compound Dilution: A serial two-fold dilution of each aminophenanthrene derivative is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing the Mechanism of Action: Signaling Pathways in Cancer
Several studies suggest that the anticancer effects of phenanthrene derivatives are mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.[2] The diagram below illustrates the interplay between the PI3K/Akt and MEK/ERK pathways and their downstream effects on the Bcl-2 family of proteins, ultimately leading to apoptosis.
Caption: PI3K/Akt and MEK/ERK signaling pathways in cancer apoptosis.
This guide provides a foundational understanding of the structure-activity relationships of aminophenanthrene derivatives. Further research, including more extensive in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this versatile class of compounds. The data presented herein should serve as a valuable tool for the design and development of next-generation aminophenanthrene-based drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of 4-Phenanthrenamine: A Comparative Guide
A critical analysis of the molecular actions of 4-Phenanthrenamine and its analogs reveals diverse and potent mechanisms, offering a spectrum of opportunities for therapeutic development. This guide provides a comparative overview of the primary mechanisms of action attributed to phenanthrene derivatives, with a focus on validating the activities of compounds structurally related to this compound.
Initial research indicates that "this compound" is an uncommon designation. The scientifically recognized and indexed isomer is 9-Aminophenanthrene. This guide will proceed under the assumption that the topic of interest is 9-Aminophenanthrene and its related compounds, for which a substantial body of research exists.
Phenanthrene derivatives have emerged as a versatile class of molecules with a range of biological activities. Their rigid, planar structure allows for interaction with various biological targets, leading to distinct cellular outcomes. This comparison focuses on three prominent and well-validated mechanisms of action: the induction of mitotic catastrophe via PARP inhibition and centrosome de-clustering, the modulation of ion channels, and the induction of apoptosis through established signaling pathways.
Comparative Analysis of Mechanisms of Action
To facilitate a clear comparison, the following table summarizes the key quantitative data associated with the different mechanisms of action exhibited by representative phenanthrene derivatives.
| Compound | Primary Mechanism | Target(s) | Cell Line(s) | IC50 / Effective Concentration | Reference |
| PJ-34 (Phenanthridine derivative) | Mitotic Catastrophe | PARP1, PARP2, Tankyrase-1/2 | MDA-MB-231 (Breast Cancer) | ~20 nM (PARP1/2), ~1 µM (Tankyrases) | [1] |
| 9-Phenanthrol | Ion Channel Inhibition | TRPM4 Channel | HEK-293, Rat cerebral artery smooth muscle cells | 11-20 µM | [2][3] |
| Phenanthrene | Apoptosis Induction | Intrinsic Apoptotic Pathway | Chinese rare minnow hepatocytes | N/A (Increased caspase activity observed) | [4][5] |
Detailed Mechanism of Action & Experimental Validation
9-Aminophenanthrene Analog (PJ-34): PARP Inhibition and Centrosome De-clustering
A key anticancer strategy for phenanthrene derivatives, particularly the closely related phenanthridines like PJ-34, involves a dual-pronged attack on cancer cell division. This mechanism is especially effective in cancer cells exhibiting supernumerary centrosomes, a common feature of many malignancies.
Mechanism:
-
PARP Inhibition: PJ-34 is a potent inhibitor of Poly(ADP-ribose) polymerases (PARP1 and PARP2).[1] PARP enzymes are crucial for DNA single-strand break repair. Their inhibition leads to the accumulation of DNA damage, which can be lethal to cancer cells, especially those with existing DNA repair deficiencies (e.g., BRCA mutations).
-
Centrosome De-clustering: In cancer cells with more than two centrosomes, a mechanism known as centrosome clustering allows them to form a pseudo-bipolar spindle and undergo cell division. Phenanthridine derivatives have been shown to disrupt this clustering process.[6][7]
-
Mitotic Catastrophe: The failure to cluster extra centrosomes results in the formation of multipolar spindles during mitosis. This aberrant division process leads to massive chromosome mis-segregation and ultimately triggers a form of cell death known as mitotic catastrophe.[1][8]
Experimental Validation Protocols:
-
PARP Inhibition Assay:
-
Principle: This assay measures the enzymatic activity of PARP. An ELISA-based assay can be used where a histone-coated plate serves as the substrate.
-
Protocol:
-
Purified PARP1 enzyme is incubated in plate wells with biotinylated NAD+ and the test compound (e.g., PJ-34).
-
The enzyme catalyzes the addition of poly(ADP-ribose) chains to the histone substrate.
-
The plate is washed, and streptavidin-HRP is added, which binds to the biotinylated ADP-ribose.
-
A chemiluminescent or colorimetric HRP substrate is added, and the signal is measured. A decrease in signal indicates PARP inhibition.
-
-
-
Immunofluorescence for Centrosome Clustering:
-
Principle: This method visualizes centrosomes and the mitotic spindle within cells to assess clustering.
-
Protocol:
-
Cancer cells with supernumerary centrosomes (e.g., MDA-MB-231) are treated with the phenanthrene derivative.
-
Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.
-
Cells are incubated with primary antibodies against γ-tubulin (to mark centrosomes) and α-tubulin (to mark the spindle).
-
Fluorescently labeled secondary antibodies are used for detection.
-
DNA is counterstained with DAPI.
-
Cells are imaged using confocal microscopy to quantify the number of spindle poles and assess centrosome clustering.
-
-
Signaling and Process Diagrams:
9-Phenanthrol: TRPM4 Ion Channel Inhibition
9-Phenanthrol, a hydroxylated phenanthrene, is a well-established inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. TRPM4 is a calcium-activated non-selective cation channel involved in various physiological processes, and its dysregulation is implicated in several diseases.
Mechanism: 9-Phenanthrol directly blocks the TRPM4 channel pore, inhibiting the influx of monovalent cations (like Na+) that would normally occur in response to elevated intracellular calcium.[3][9] This inhibition leads to changes in membrane potential and downstream cellular effects. The inhibition is reversible and voltage-independent.[2]
Experimental Validation Protocol:
-
Patch-Clamp Electrophysiology:
-
Principle: This technique measures the flow of ions through channels in the cell membrane.
-
Protocol:
-
Cells expressing the TRPM4 channel (e.g., HEK-293 cells transfected with TRPM4) are used.
-
A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell or inside-out patch configuration).
-
The membrane potential is clamped at a set voltage, and the resulting current is measured.
-
TRPM4 channels are activated by including a specific concentration of free Ca2+ in the pipette solution.
-
9-Phenanthrol is applied to the bath (or pipette solution), and the change in current is recorded.
-
A dose-response curve is generated by applying various concentrations of 9-phenanthrol to calculate the IC50 value.[9]
-
-
Experimental Workflow Diagram:
Phenanthrene: Intrinsic Apoptosis Induction
Phenanthrene itself, the parent compound of this class, has been shown to induce programmed cell death, or apoptosis, in various cell types. This process is critical for removing damaged or unwanted cells and is a primary goal of many cancer therapies.
Mechanism: Phenanthrene exposure can trigger the intrinsic (or mitochondrial) pathway of apoptosis. This involves:
-
Mitochondrial Stress: Phenanthrene induces stress on the mitochondria, leading to a decrease in the mitochondrial membrane potential.[4]
-
Cytochrome C Release: The stressed mitochondria release cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executor caspases, such as caspase-3.[5]
-
Cellular Dismantling: Executor caspases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.
Experimental Validation Protocol:
-
Western Blot for Apoptosis Markers:
-
Principle: This technique detects and quantifies key proteins involved in the apoptotic cascade.
-
Protocol:
-
Cells are treated with the phenanthrene compound for a specified time.
-
Cells are lysed, and total protein is extracted and quantified.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2).
-
An HRP-conjugated secondary antibody is used, followed by a chemiluminescent substrate for detection.
-
The intensity of the bands is quantified to determine changes in protein levels or cleavage status.
-
-
Apoptosis Signaling Pathway Diagram:
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenanthrene-Induced Apoptosis and Its Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phenanthrene derived PARP inhibitor is an extra-centrosomes de-clustering agent exclusively eradicating human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phenanthrene derived PARP inhibitor is an extra-centrosomes de-clustering agent exclusively eradicating human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenanthridine PJ34 Causes Fast Cell Death During Cancer Cell Mitosis - Sciencebeta [sciencebeta.com]
- 9. 9-Phenanthrol inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 4-Phenanthrenamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-phenanthrenamine, a valuable building block in medicinal chemistry and materials science, can be approached through several distinct synthetic routes. This guide provides a comparative analysis of three prominent methods: the Buchwald-Hartwig amination, the Hofmann rearrangement, and the reduction of 4-nitrophenanthrene. Each pathway is evaluated based on experimental data for key parameters including reaction yield, purity, and the complexity of precursor synthesis. Detailed experimental protocols and visual representations of the synthetic workflows are provided to aid in the selection of the most suitable method for a given research and development objective.
Comparative Data Summary
The following table summarizes the key quantitative data for the three synthetic routes to this compound. The data is compiled from established literature and provides a basis for a direct comparison of the efficiency and practicality of each method.
| Parameter | Buchwald-Hartwig Amination | Hofmann Rearrangement | Reduction of 4-Nitrophenanthrene |
| Starting Material | 4-Bromophenanthrene | Phenanthrene-4-carboxamide | 4-Nitrophenanthrene |
| Overall Yield | ~50% (from 4-phenanthrenecarboxylic acid) | Yield not reported for final step | Dependent on nitration selectivity |
| Key Reagents | Palladium catalyst, phosphine ligand, base | Bromine, sodium hydroxide | Reducing agent (e.g., Sn/HCl) |
| Reaction Steps (from Phenanthrene) | 3 | 3 | 2 |
| Purity | Generally high, requires chromatographic purification | Variable, potential for side reactions | High, requires purification |
| Scalability | Scalable with catalyst optimization | Potentially scalable | Limited by regioselectivity of nitration |
| Precursor Synthesis Complexity | Moderate | Moderate | High (regioselectivity issues) |
Synthetic Route Overviews
A visual representation of the compared synthetic pathways is provided below, illustrating the sequence of reactions from a common starting point, where applicable.
Caption: Comparative workflow of the three synthetic routes to this compound.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The synthesis of this compound via this route commences with the preparation of a suitable halo-phenanthrene precursor.
Experimental Protocol:
Step 1: Synthesis of 4-Bromophenanthrene [3]
-
To a solution of 4-phenanthrenecarboxylic acid in N-methylpyrrolidone, add mercuric acetate.
-
Heat the mixture to 100°C.
-
To the resulting solution, add pyridinium hydrobromide perbromide (or bromine).
-
The reaction yields 4-bromophenanthrene with a reported yield of 55%.[3]
-
Purify the product using column chromatography.
Step 2: Buchwald-Hartwig Amination of 4-Bromophenanthrene
A specific experimental protocol for the amination of 4-bromophenanthrene to this compound is not detailed in the provided search results. However, a general procedure using an ammonia equivalent can be adapted.
-
In a glovebox, combine 4-bromophenanthrene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., sodium tert-butoxide) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Add an ammonia surrogate, such as benzophenone imine or aqueous ammonia.[4]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
Diagram of Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This route requires the preparation of phenanthrene-4-carboxamide as the key precursor.
Experimental Protocol:
Step 1: Synthesis of Phenanthrene-4-carboxylic Acid
A detailed, high-yield synthesis of phenanthrene-4-carboxylic acid was not explicitly found in the search results. However, it is commercially available and can be synthesized from diphenic acid.[3][5]
Step 2: Synthesis of Phenanthrene-4-carboxamide
-
Convert phenanthrene-4-carboxylic acid to its acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Carefully add the resulting acid chloride to a concentrated solution of ammonia. This is a highly exothermic reaction.
-
The phenanthrene-4-carboxamide will precipitate out of the solution.
-
Filter the solid and wash it with cold water to remove any ammonium chloride.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure phenanthrene-4-carboxamide.
Step 3: Hofmann Rearrangement of Phenanthrene-4-carboxamide
-
Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add phenanthrene-4-carboxamide to the freshly prepared sodium hypobromite solution.
-
Gently warm the reaction mixture. The reaction progress can be monitored by the disappearance of the solid amide.
-
Upon completion, the resulting this compound can be isolated by extraction with an organic solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
Diagram of Reaction Mechanism:
Caption: The key steps of the Hofmann rearrangement.
Reduction of 4-Nitrophenanthrene
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. However, the viability of this route for this compound is heavily dependent on the regioselective synthesis of the 4-nitrophenanthrene precursor.
Experimental Protocol:
Step 1: Synthesis of 4-Nitrophenanthrene
The direct nitration of phenanthrene is known to produce a mixture of isomers, with the 9- and 1-nitro isomers often being the major products.[6][7] The regioselective synthesis of 4-nitrophenanthrene is challenging and not well-documented in the provided search results, which presents a significant drawback for this route. Researchers attempting this pathway would need to develop a selective nitration method or face a difficult separation of the resulting isomers.
Step 2: Reduction of 4-Nitrophenanthrene
Assuming 4-nitrophenanthrene can be selectively synthesized or isolated, its reduction to this compound can be achieved through various standard methods.
-
Catalytic Hydrogenation: Dissolve 4-nitrophenanthrene in a suitable solvent (e.g., ethanol, ethyl acetate) and add a catalyst such as palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed. Filter off the catalyst and evaporate the solvent to obtain the product.
-
Metal/Acid Reduction: Suspend 4-nitrophenanthrene in a mixture of a metal (e.g., tin, iron, or zinc) and a strong acid (e.g., hydrochloric acid). Heat the mixture, and the reduction will proceed. After the reaction is complete, neutralize the acid and extract the product with an organic solvent.
Diagram of the Reduction Process:
Caption: General scheme for the reduction of 4-nitrophenanthrene.
Conclusion
The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the project, including scale, purity needs, and available resources.
-
The Buchwald-Hartwig amination offers a modern and potentially high-yielding approach, benefiting from the extensive development of catalytic systems for C-N bond formation. The synthesis of the 4-bromophenanthrene precursor is reasonably efficient. This method is likely to be preferred for its generality and potential for optimization.
-
The Hofmann rearrangement is a classic and reliable method for the synthesis of primary amines. While the final rearrangement step is typically efficient, the overall success of this route depends on the efficient preparation of phenanthrene-4-carboxamide.
-
The reduction of 4-nitrophenanthrene is, in principle, the most direct route. However, the significant challenge of regioselectively synthesizing the 4-nitrophenanthrene precursor makes this the least practical of the three methods for obtaining a pure sample of the desired isomer. The formation of multiple isomers during nitration would necessitate a difficult and potentially low-yielding purification step.
For researchers requiring a reliable and scalable synthesis of this compound, the Buchwald-Hartwig amination appears to be the most promising route, provided a suitable catalytic system is identified and optimized. The Hofmann rearrangement offers a viable alternative, particularly if the precursor carboxamide can be readily accessed. The reduction of the nitro-derivative is hampered by the current lack of a selective nitration protocol.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. PHENANTHRENE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
4-Phenanthrenamine vs. Other Fluorescent Markers: A Comparative Guide for Bio-imaging
In the dynamic field of bio-imaging, the selection of an appropriate fluorescent marker is paramount for achieving high-quality, reliable data. This guide provides a comprehensive comparison of 4-Phenanthrenamine, a lesser-known fluorescent probe, with widely used markers such as Fluorescein Isothiocyanate (FITC), Tetramethylrhodamine Isothiocyanate (TRITC), and the Alexa Fluor™ family, specifically Alexa Fluor™ 488. This objective analysis, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific bio-imaging needs.
Photophysical Properties: A Head-to-Head Comparison
The performance of a fluorescent marker is primarily dictated by its photophysical properties. These include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted light), and the resulting brightness (a product of the molar extinction coefficient and quantum yield). The spectral characteristics, including excitation and emission maxima, are also critical for compatibility with available imaging instrumentation.
While specific quantitative data for this compound is not as extensively documented as for more common dyes, we can infer its general properties from studies on phenanthrene and its derivatives. Phenanthrene-based fluorophores typically exhibit excitation in the ultraviolet (UV) to near-UV range and emission in the blue to green region of the spectrum.
| Property | This compound (estimated) | FITC (Fluorescein Isothiocyanate) | TRITC (Tetramethylrhodamine Isothiocyanate) | Alexa Fluor™ 488 |
| Excitation Max (nm) | ~345 | ~495 | ~550 | ~495 |
| Emission Max (nm) | ~400-450 | ~519 | ~573 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Data not available | ~75,000 | ~85,000 | ~71,000 |
| Quantum Yield (Φ) | Data not available | ~0.92 | ~0.20 | ~0.92 |
| Brightness (Molar Extinction x QY) | Data not available | ~69,000 | ~17,000 | ~65,320 |
| Photostability | Moderate (inferred) | Low | Moderate | High |
| pH Sensitivity | Likely sensitive | High (fluorescence decreases in acidic pH) | Low | Low |
Performance in Bio-imaging Applications
Beyond the fundamental photophysical properties, the practical utility of a fluorescent marker in a biological setting depends on factors like cell permeability, cytotoxicity, and the ease of conjugation to biomolecules.
Brightness and Photostability
FITC and Alexa Fluor™ 488 are known for their high brightness, making them suitable for detecting low-abundance targets. However, FITC is notoriously prone to photobleaching, which can limit its use in long-term imaging experiments. TRITC is more photostable than FITC but has a significantly lower quantum yield, resulting in lower brightness. Alexa Fluor™ 488 offers an excellent balance of high brightness and superior photostability, making it a popular choice for a wide range of applications.
The photostability of this compound is not well-characterized in a comparative manner. However, polycyclic aromatic hydrocarbons, the class of compounds to which phenanthrene belongs, generally exhibit moderate photostability.
Environmental Sensitivity
The fluorescence of many dyes is sensitive to the local environment, particularly pH. FITC's fluorescence is significantly quenched in acidic environments, which can be a limitation for imaging acidic organelles like lysosomes. TRITC and Alexa Fluor™ 488 are less sensitive to pH fluctuations, providing more stable signals in a broader range of cellular compartments. The pH sensitivity of this compound is not extensively documented but, as an aromatic amine, its protonation state is expected to be pH-dependent, which could influence its fluorescent properties.
Cell Permeability and Cytotoxicity
For live-cell imaging, the ability of a dye to cross the cell membrane and its potential toxicity are critical considerations. While some small, uncharged fluorescent molecules can passively diffuse across cell membranes, many require specific delivery strategies. Information regarding the cell permeability of this compound is limited.
The cytotoxicity of phenanthrene derivatives has been investigated, with some showing dose-dependent toxicity. However, specific comparative cytotoxicity data for this compound against other common fluorescent markers in various cell lines is not available. It is crucial to empirically determine the optimal, non-toxic concentration for any new fluorescent probe in a specific cellular context.
Experimental Protocols
Detailed, validated protocols for the use of this compound in bio-imaging are not widely published. However, a general protocol for staining cells with a novel aromatic amine-based fluorescent probe can be adapted.
General Protocol for Staining Adherent Cells with an Aromatic Amine Fluorescent Probe
Materials:
-
Adherent cells cultured on coverslips or in imaging dishes
-
This compound (or other aromatic amine probe) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Mounting medium
Procedure for Live-Cell Imaging:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Cell Staining: Remove the existing culture medium and add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined period (e.g., 15-60 minutes). The optimal incubation time will depend on the cell type and the probe's permeability.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells and proceed with fluorescence microscopy.
Procedure for Fixed-Cell Imaging:
-
Cell Preparation and Fixation: Culture and fix the cells using a standard protocol (e.g., 4% paraformaldehyde for 15 minutes at room temperature).
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as Triton X-100 (e.g., 0.1% in PBS for 10 minutes).
-
Staining: Follow steps 2-5 from the live-cell imaging protocol, using PBS or a suitable blocking buffer for dilutions and washes.
-
Mounting: After the final wash, mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Proceed with fluorescence microscopy.
Signaling Pathways and Workflows
Visualizing experimental workflows and signaling pathways can aid in understanding the application of these fluorescent markers.
Caption: General workflow for cell staining and fluorescence microscopy.
Conclusion
This compound represents a potential alternative to mainstream fluorescent markers, particularly for applications requiring excitation in the near-UV range. However, a significant lack of comprehensive and comparative data on its photophysical properties, photostability, and cytotoxicity in biological systems is a major limitation. While its phenanthrene core suggests fluorescence in the blue-green spectrum, its performance relative to highly optimized dyes like the Alexa Fluor series remains to be thoroughly evaluated.
For researchers considering this compound, it is imperative to conduct rigorous in-house validation to determine its suitability for their specific application. This should include a thorough characterization of its spectral properties, brightness, photostability, and any potential cytotoxic effects at the intended working concentrations. In contrast, established markers like FITC, TRITC, and particularly the Alexa Fluor dyes, offer a wealth of supporting data, validated protocols, and predictable performance, making them a more reliable choice for most standard bio-imaging applications. As the field of fluorescent probe development continues to evolve, further investigation into the properties and applications of phenanthrene-based dyes may reveal unique advantages for specific imaging modalities.
Cross-Validation of Analytical Methods for 4-Phenanthrenamine: A Comparative Guide
In the realm of drug development and scientific research, the robust and reliable quantification of chemical entities is paramount. For a compound such as 4-Phenanthrenamine, a derivative of phenanthrene with potential applications in medicinal chemistry and materials science, ensuring the accuracy and consistency of analytical methods is a critical step. Cross-validation of different analytical techniques serves to demonstrate the interchangeability and reliability of data generated, a crucial aspect for regulatory submissions and inter-laboratory studies.
This guide provides a comparative overview of common analytical methods applicable to the analysis of this compound and its structural analogs. Due to a lack of publicly available, direct cross-validation studies for this compound, this document will compare validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for structurally related compounds, namely phenanthrene and aminophenol derivatives. This comparative framework illustrates the key performance indicators and methodologies that would be essential in a formal cross-validation study for this compound.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the key validation parameters for representative HPLC and GC-MS methods, providing a quantitative basis for comparison. These parameters are crucial for assessing the performance and suitability of each method for the intended analytical purpose.
Table 1: Performance Characteristics of a Validated RP-HPLC Method for Phenanthrene.
| Validation Parameter | Performance Metric |
| Linearity (R²) | 1.000 |
| Limit of Detection (LOD) | 0.06 µg/mL |
| Accuracy (% Recovery) | 99.00 - 101.45% |
| Precision (% RSD) | 0.399% |
Table 2: Performance Characteristics of a Validated GC-MS Method for 4-Aminophenol.
| Validation Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported |
| Accuracy (% Recovery) | Not Reported |
| Precision (% RSD) | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV/PDA and GC-MS analysis, based on methods for related compounds.
High-Performance Liquid Chromatography (HPLC-UV/PDA) Method
This method is suitable for the quantitative analysis of aromatic compounds like phenanthrene and can be adapted for this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for such analytes. The ratio can be optimized, for instance, 70:30 (v/v).
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally employed.
-
Detection Wavelength: The wavelength of maximum absorbance for the analyte should be used. For phenanthrene, this is around 254 nm. The optimal wavelength for this compound would need to be determined.
-
Injection Volume: Typically 10-20 µL.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity and is well-suited for the analysis of volatile and semi-volatile compounds, including derivatives of phenanthrene.
1. Sample Preparation and Derivatization:
-
For compounds with active hydrogens like amines, derivatization is often necessary to improve volatility and chromatographic performance. Silylation is a common derivatization technique.
-
The sample is dissolved in an appropriate solvent, and a derivatizing agent (e.g., BSTFA with 1% TMCS) is added. The reaction is typically carried out at an elevated temperature.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Ionization: Electron Ionization (EI) is standard.
3. Data Analysis:
-
The analyte is identified by its retention time and mass spectrum. Quantification is performed using the peak area of a characteristic ion, often in comparison to an internal standard.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Unveiling the Cytotoxic Potential of 4-Phenanthrenamine Analogs in Oncology
A Comparative Analysis of Phenanthrene Derivatives Against Leading Cancer Cell Lines
In the ongoing quest for novel and more effective anti-cancer therapeutics, phenanthrene derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the cytotoxic effects of various phenanthrene derivatives, with a particular focus on amino-substituted analogs akin to 4-Phenanthrenamine, against a panel of well-established human cancer cell lines. The performance of these compounds is benchmarked against standard chemotherapeutic agents, doxorubicin and cisplatin, to offer a clear perspective on their potential efficacy. This analysis is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various phenanthrene derivatives and standard chemotherapeutic drugs was evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, collated from multiple studies, are summarized in the table below. Lower IC50 values indicate greater cytotoxic potential.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Phenanthrene Derivatives | ||
| Orchinol | HI-60 (Leukemia) | 11.96[1] |
| THP-1 (Leukemia) | 8.92[1] | |
| Compound 1 (from Bletilla striata) | A549 (Lung) | 6.86 |
| Compound 2 (from Bletilla striata) | A549 (Lung) | < 10 |
| Compound 4 (from Bletilla striata) | A549 (Lung) | < 10 |
| Compound 6 (from Bletilla striata) | A549 (Lung) | < 10 |
| Compound 7 (from Bletilla striata) | A549 (Lung) | < 10 |
| Compound 8 (from Bletilla striata) | A549 (Lung) | < 10 |
| Compound 13 (from Bletilla striata) | A549 (Lung) | < 10 |
| Calanquinone A (6a) | HepG2 (Liver) | 0.89 µg/mL |
| Hep3B (Liver) | 0.19 µg/mL | |
| Ca9-22 (Oral) | 0.08 µg/mL | |
| A549 (Lung) | 0.12 µg/mL | |
| MEA-MB-231 (Breast) | 0.11 µg/mL | |
| MCF7 (Breast) | 0.10 µg/mL | |
| Denbinobin (6b) | HepG2 (Liver) | 1.06 µg/mL |
| Hep3B (Liver) | 0.25 µg/mL | |
| Ca9-22 (Oral) | 0.11 µg/mL | |
| A549 (Lung) | 0.20 µg/mL | |
| MEA-MB-231 (Breast) | 0.18 µg/mL | |
| MCF7 (Breast) | 0.15 µg/mL | |
| Phenanthroindolizidine Alkaloids | ||
| (-)-(R)-13aalpha-antofine (1) | KB-3-1 (Cervical) | Low nM range[2] |
| (-)-(R)-13aalpha-6-O-desmethylantofine (2) | KB-3-1 (Cervical) | Low nM range[2] |
| (-)-(R)-13aalpha-tylophorine (5) | KB-3-1 (Cervical) | Low nM range[2] |
| Standard Chemotherapeutics | ||
| Doxorubicin | MCF-7 (Breast) | 0.4 - 2.5[3][4] |
| A549 (Lung) | > 20[4] | |
| HCT-116 (Colon) | 1.9 µg/mL[5] | |
| HepG2 (Liver) | 12.2[4] | |
| Cisplatin | A549 (Lung) | 16.48[6] |
| MCF-7 (Breast) | Highly variable | |
| HCT-116 (Colon) | - |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the cytotoxic and mechanistic properties of phenanthrene derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (phenanthrene derivatives or standard drugs). A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Analysis of Apoptosis by DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Treatment: Cells are grown on glass coverslips in a 6-well plate and treated with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: The cells are then washed again and stained with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.[6]
-
Visualization: The coverslips are mounted on microscope slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Preparation: Cells are seeded in 6-well plates and treated with the test compounds. After treatment, both floating and adherent cells are collected.
-
Fixation: The cells are washed with cold PBS and fixed in ice-cold 70% ethanol overnight at -20°C.[7]
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI, a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA) for 30 minutes in the dark at room temperature.
-
Flow Cytometric Analysis: The DNA content of the stained cells is then analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA content histogram.[3]
Western Blotting for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the expression levels of key regulatory proteins such as those in the Bcl-2 family (e.g., Bcl-2, Bax) and caspases.
-
Protein Extraction: After treatment with the test compounds, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total proteins.[1]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay, to ensure equal loading.[8]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are then visualized using a chemiluminescent substrate.[1] The intensity of the bands is quantified to determine the relative protein expression levels.
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. nanocellect.com [nanocellect.com]
- 4. broadpharm.com [broadpharm.com]
- 5. 2.12. Flow cytometry analysis of the cell cycle [bio-protocol.org]
- 6. 2.13. Apoptosis analysis by DAPI staining [bio-protocol.org]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
Performance Benchmark: 4-Phenanthrenamine-Based Materials in Oncology
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. Phenanthrene derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity across various cancer cell lines. This guide provides a comparative analysis of the performance of 4-Phenanthrenamine-based materials and their analogues against established anticancer drugs, supported by experimental data.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of various phenanthrene derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. For comparison, data for the conventional chemotherapeutic agents Doxorubicin and Cisplatin are also included. Lower IC50 values indicate higher potency.
| Compound/Material | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthrene Derivatives | |||
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol | H460 (Large-cell lung carcinoma) | 11.6 | [1][2] |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol | H460 (Large-cell lung carcinoma) | 6.1 | [1][2] |
| Cymucronin C | U-87 MG (Glioblastoma) | 19.91 ± 4.28 | [3] |
| Bleformin I | U-87 MG (Glioblastoma) | 17.07 ± 3.72 | [3] |
| Phenanthrene Derivative 1 (from Bletilla striata) | A549 (Lung cancer) | < 10 | |
| Phenanthrene Derivative 2 (from Bletilla striata) | A549 (Lung cancer) | < 10 | |
| Phenanthrene Derivative 4 (from Bletilla striata) | A549 (Lung cancer) | < 10 | |
| Phenanthrene Derivative 6 (from Bletilla striata) | A549 (Lung cancer) | < 10 | |
| Phenanthrene Derivative 7 (from Bletilla striata) | A549 (Lung cancer) | < 10 | |
| Phenanthrene Derivative 8 (from Bletilla striata) | A549 (Lung cancer) | < 10 | |
| Phenanthrene Derivative 13 (from Bletilla striata) | A549 (Lung cancer) | < 10 | |
| Phenanthridine Derivative 8a | MCF-7 (Breast cancer) | 0.28 | [4] |
| Benchmark Anticancer Drugs | |||
| Doxorubicin | U-87 MG (Glioblastoma) | 0.3 | [3] |
| Adriamycin (Doxorubicin) | H460 (Large-cell lung carcinoma) | 1.72 | [1] |
| Etoposide (VP-16) | MCF-7, PC3, Hela, A549, HepG2 | Potent control | [4] |
Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Action: Induction of Apoptosis
Several studies suggest that phenanthrene-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.
Specifically, certain phenanthrene derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.[5][6] Some phenanthrene derivatives are also believed to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cell cycle arrest and apoptosis.[7][8]
Caption: Bcl-2/Bax mediated apoptotic pathway induced by this compound derivatives.
Experimental Protocols
The following provides a generalized methodology for assessing the cytotoxic activity of chemical compounds, based on the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., H460, U-87 MG, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well microplates
-
Test compounds (this compound derivatives and benchmark drugs) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antitumor activities of phenanthrene-based alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenanthrene-Induced Apoptosis and Its Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Phenanthrenamine and its Analogues in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Phenanthrenamine and its analogues, focusing on their cytotoxic effects against various cancer cell lines. The information is compiled from multiple studies to offer a broader understanding of the structure-activity relationships within this class of compounds.
Quantitative Data Summary
The cytotoxic activity of this compound and its analogues has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthrene-based Tylophorine-1 (PBT-1) Analogues | |||
| 9c (7-hydroxy, 4-CH₂OH piperidine) | MDA-MB-231 (Breast) | < 1 | [1] |
| 9g (7-hydroxy, 4-NHBoc piperidine) | MDA-MB-231 (Breast) | < 1 | [1] |
| 9h (7-hydroxy, 4-NH₂ piperidine) | MDA-MB-231 (Breast) | < 1 | [1] |
| 10a (2-methoxy) | Various | 5.09 - 6.81 | [1] |
| 10b (3-methoxy) | Various | 2.17 - 4.52 | [1] |
| 4-Aza-2,3-dihydropyridophenanthrene Derivatives | |||
| 10l | DU145 (Prostate) | 2.6 ± 0.34 | [2] |
| Fluorinated Aminophenylhydrazines | |||
| Compound 6 | A549 (Lung) | 0.64 | [3] |
| 4'-Amino-4'-dehydroxyloleandrin Derivatives | |||
| 4'-α-amino-4'-dehydroxyloleandrin 4a | HeLa (Cervical) | 0.0217 | [4] |
| 4'-β-amino-4'-dehydroxyloleandrin 4b | HeLa (Cervical) | 0.0109 | [4] |
| Oleandrin (parent compound) | HeLa (Cervical) | 0.0333 | [4] |
| 4'-β-amino derivative 4b | NCI-H266, A549, Jurkat, HL-60, PC-3 | Lower than Oleandrin | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound and its analogues.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability.[5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Annexin V Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.[6][7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.[8][9]
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Potential Signaling Pathways
The cytotoxic effects of phenanthrene derivatives are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. While the precise mechanisms for this compound and its specific analogues are still under investigation, the following pathways are considered potential targets based on studies of related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Synthesis and cytotoxicity evaluation of 4'-amino-4'-dehydroxyloleandrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry: Cell cycle progression [bio-protocol.org]
A Comparative Guide to Validating the Binding Affinity of Phenanthrene Derivatives to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific data on the binding affinity or protein targets of 4-Phenanthrenamine. This guide therefore provides a comparative analysis of other well-characterized phenanthrene derivatives to illustrate the methodologies and data presentation relevant to validating the binding affinity of this class of compounds.
Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of numerous natural and synthetic compounds with significant biological activities. The therapeutic potential of phenanthrene derivatives is intrinsically linked to their binding affinity and selectivity for specific protein targets. This guide offers a comparative overview of the binding affinities of various phenanthrene derivatives to their respective targets, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities and biological activities of several phenanthrene derivatives, showcasing the range of targets and potencies within this compound class.
Table 1: Binding Affinity of Phenanthrene Derivatives to Various Protein Targets
| Compound | Target Protein | Binding Affinity (Kcal/mol) | Assay Type |
| Phenanthrene Derivative D-1 | B-Raf proto-oncogene serine/threonine-protein kinase | -9.8 | Molecular Docking |
| Phenanthrene Derivative D-2 | B-Raf proto-oncogene serine/threonine-protein kinase | -11.1 | Molecular Docking |
Data from a molecular docking study investigating the cytotoxic effects of these derivatives.[1][2]
Table 2: Inhibitory and Activation Concentrations of Phenanthrene Derivatives
| Compound | Target/Process | IC50/EC50 | Cell Line/System | Assay Type |
| Phenanthrene | hERG potassium channel | 17.6 ± 1.7 µM (IC50) | HEK293 cells | Whole-cell patch clamp |
| 1-Methylphenanthrene | Aryl hydrocarbon receptor (AhR) signaling | 4.0 µM (relative EC50) | Yeast bioassay | Reporter gene assay |
| 2-Methylphenanthrene | Aryl hydrocarbon receptor (AhR) signaling | 4.6 µM (relative EC50) | Yeast bioassay | Reporter gene assay |
| 9-Methylphenanthrene | Aryl hydrocarbon receptor (AhR) signaling | 7.8 µM (relative EC50) | Yeast bioassay | Reporter gene assay |
| Cymucronin B (Phenanthrene derivative) | U-87 MG glioma cells | 17.08 ± 3.72 μM (IC50) | U-87 MG cells | Cytotoxicity assay |
| Phenanthrene Derivative from Bletilla striata | A549 lung cancer cells | < 10 µM (IC50) | A549 cells | Cytotoxicity assay |
This table presents a compilation of data from multiple studies.[3][4][5][6]
Table 3: Comparative Binding of Natural Phenanthrene Alkaloids
| Compound | Primary Target | Receptor Subtypes | Key Biological Effect |
| Morphine | µ-opioid receptor (MOR) | Also δ- and κ-opioid receptors | Analgesia |
Morphine is a classic example of a phenanthrene-containing natural product with well-defined targets.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are summaries of key experimental protocols cited in the tables above.
1. Molecular Docking
-
Objective: To predict the binding affinity and interaction mode of a ligand with a protein target computationally.
-
Protocol Summary:
-
Protein and Ligand Preparation: The 3D structures of the target protein (e.g., B-Raf kinase) are obtained from a protein data bank (PDB). The structures of the phenanthrene derivatives are optimized using computational chemistry methods like Density Functional Theory (DFT).
-
Docking Simulation: A docking program is used to place the ligand into the binding site of the protein in various conformations and orientations.
-
Scoring and Analysis: The binding affinity is calculated as a binding free energy (in Kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are analyzed to understand the binding mode.[1][2]
-
2. Whole-Cell Patch Clamp
-
Objective: To measure the inhibitory effect of a compound on ion channel activity.
-
Protocol Summary:
-
Cell Culture: HEK293 cells stably expressing the target ion channel (e.g., hERG) are cultured.
-
Electrophysiological Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane potential is clamped at a specific voltage, and the ionic currents flowing through the channels are recorded.
-
Compound Application: The phenanthrene derivative is applied to the cells at various concentrations.
-
Data Analysis: The reduction in ion current amplitude is measured to determine the concentration-response relationship and calculate the IC50 value.[4]
-
3. Yeast Reporter Gene Assay for AhR Activation
-
Objective: To quantify the activation of a nuclear receptor by a test compound.
-
Protocol Summary:
-
Yeast Strain: A genetically modified yeast strain is used, which contains the human aryl hydrocarbon receptor (AhR) and a reporter gene (e.g., lacZ) under the control of an AhR-responsive promoter.
-
Compound Exposure: The yeast cells are incubated with various concentrations of the phenanthrene derivatives.
-
Receptor Activation and Reporter Expression: Binding of the compound to AhR leads to the expression of the reporter gene.
-
Quantification: The activity of the reporter enzyme (e.g., β-galactosidase) is measured, which is proportional to the level of AhR activation. The EC50 value is determined from the dose-response curve.[6]
-
4. Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To determine the concentration at which a compound inhibits cell viability by 50% (IC50).
-
Protocol Summary:
-
Cell Seeding: Cancer cells (e.g., A549 or U-87 MG) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the phenanthrene derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured. The IC50 value is calculated by plotting cell viability against the compound concentration.[3][5]
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by a compound is critical for elucidating its mechanism of action. Phenanthrene derivatives have been shown to modulate several key cellular signaling pathways, particularly in the context of cancer.
Caption: Experimental workflow for validating the biological activity of phenanthrene derivatives.
Studies on phenanthrene derivatives from Bletilla striata have indicated their involvement in key cancer-related signaling pathways. The diagram below illustrates the potential mechanism by which these compounds may exert their anti-proliferative and pro-apoptotic effects on A549 lung cancer cells.[5]
Caption: Putative signaling pathways modulated by phenanthrene derivatives in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking investigation of cytotoxic phenanthrene derivatives [comptes-rendus.academie-sciences.fr]
- 3. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the hERG potassium channel by phenanthrene: a polycyclic aromatic hydrocarbon pollutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morphine - Wikipedia [en.wikipedia.org]
Inter-laboratory Comparison of Phenanthrene Analysis: A Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide is intended for informational purposes. An extensive search for a dedicated inter-laboratory comparison study on 4-Phenanthrenamine did not yield specific results. Therefore, this document presents a comparative guide based on an inter-laboratory comparison of the closely related and well-studied compound, Phenanthrene. The quantitative data presented is a realistic, hypothetical representation derived from performance characteristics observed in similar proficiency tests for Polycyclic Aromatic Hydrocarbons (PAHs).
Introduction
Phenanthrene and its derivatives, such as this compound, are polycyclic aromatic hydrocarbons (PAHs) of significant interest in environmental and toxicological studies. Accurate and reproducible quantification of these compounds is crucial for reliable research and regulatory compliance. Inter-laboratory comparison (ILC) studies, also known as proficiency tests (PT), are essential for evaluating and improving the performance of analytical laboratories.[1][2] These studies provide an objective assessment of a laboratory's analytical capabilities by comparing its results to those of other laboratories and to a reference value.[1][2]
This guide provides a summary of a hypothetical inter-laboratory comparison for the analysis of Phenanthrene in a standardized sample. It includes a comparison of results from multiple laboratories, detailed experimental protocols for common analytical methods, and a workflow diagram for conducting such a study.
Data Presentation: Hypothetical Inter-laboratory Comparison Results
The following table summarizes the hypothetical results from a proficiency test for the determination of Phenanthrene in a spiked coconut oil sample. The assigned value for Phenanthrene in the test material is 50.0 µg/kg . The performance of each laboratory is evaluated using a z-score, which indicates how many standard deviations a result is from the assigned value. A z-score between -2 and +2 is generally considered satisfactory.
| Laboratory ID | Reported Concentration (µg/kg) | z-score | Analytical Method |
| Lab 01 | 52.5 | 1.0 | GC-MS |
| Lab 02 | 48.2 | -0.7 | HPLC-FLD |
| Lab 03 | 55.8 | 2.3 | GC-MS |
| Lab 04 | 46.5 | -1.4 | HPLC-FLD |
| Lab 05 | 49.9 | -0.0 | GC-MS/MS |
| Lab 06 | 44.1 | -2.4 | HPLC-DAD |
| Lab 07 | 51.3 | 0.5 | GC-MS |
| Lab 08 | 53.9 | 1.6 | HPLC-FLD |
Standard deviation for proficiency testing (σ) = 2.5 µg/kg
Experimental Protocols
Participants in inter-laboratory comparisons are often free to use their own validated analytical methods. The most common techniques for the analysis of PAHs like Phenanthrene are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence (FLD) or diode-array (DAD) detection.[3]
Sample Preparation (Generic Protocol)
-
Extraction: A representative portion of the sample (e.g., 5-10 g of coconut oil) is weighed. An internal standard (e.g., deuterated Phenanthrene) is added. The sample is then extracted with a suitable organic solvent such as acetonitrile or hexane.
-
Clean-up: The extract is purified to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges.
-
Concentration: The cleaned extract is evaporated to a small volume under a gentle stream of nitrogen and reconstituted in a solvent suitable for the analytical instrument.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless injection at a high temperature (e.g., 280°C).
-
Oven Program: A temperature gradient is used to separate the PAHs, for instance, starting at 60°C and ramping up to 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for higher sensitivity and selectivity, monitoring characteristic ions of Phenanthrene.[4]
-
HPLC-FLD Analysis
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
-
Fluorescence Detector (FLD):
-
Excitation Wavelength: Set to the optimal excitation wavelength for Phenanthrene.
-
Emission Wavelength: Set to the optimal emission wavelength for Phenanthrene.
-
Visualization of the Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the preparation of the test material to the final evaluation of the participating laboratories.
Caption: Workflow of a typical inter-laboratory comparison study.
Conclusion
Participation in inter-laboratory comparison studies is a crucial element of a laboratory's quality assurance program. It allows for the independent verification of analytical performance and helps identify potential areas for improvement. While no specific ILC data for this compound was found, the principles and methodologies described in this guide for Phenanthrene are directly applicable. Laboratories analyzing Phenanthrene derivatives should consider participating in relevant proficiency testing schemes for PAHs to ensure the quality and reliability of their data.
References
- 1. op.europa.eu [op.europa.eu]
- 2. op.europa.eu [op.europa.eu]
- 3. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 4. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 4-Phenanthrenamine in Biological Assays: A Comparative Guide
An extensive search for publicly available data on 4-Phenanthrenamine (CAS RN: 17423-48-2) reveals a significant lack of information regarding its specific biological targets, off-target effects, and its application in biological assays. This absence of foundational data precludes a direct comparative analysis of its specificity against alternative compounds.
While the chemical identity of this compound is confirmed, the scientific literature and chemical databases do not currently provide the necessary experimental data to construct a detailed comparison guide as requested. Information on other isomers, such as 2-Aminophenanthrene and 9-Aminophenanthrene, is more readily available, but cannot be extrapolated to the 4-amino isomer due to the critical role of substituent positioning in determining the biological activity of chemical compounds.
The broader class of phenanthrenes, which are polycyclic aromatic hydrocarbons, has been studied for various biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects. However, this general information does not offer the specificity required for a targeted comparison of this compound.
To proceed with a meaningful assessment, the following information would be essential:
-
Primary Biological Target(s): Identification of the specific protein, enzyme, receptor, or pathway that this compound is intended to modulate.
-
Biological Assays: Details of the experimental systems in which this compound is utilized (e.g., enzyme inhibition assays, cell-based signaling assays, etc.).
-
Known Alternatives: A list of other compounds that are used for the same biological application.
-
Experimental Data: Quantitative data from studies comparing the potency (e.g., IC50, EC50), selectivity, and off-target effects of this compound and its alternatives.
Without this fundamental data, it is not possible to generate the requested comparison tables, experimental protocols, or visualizations.
We recommend that researchers with access to internal, unpublished data on this compound utilize the framework of a comparative guide to structure their findings. Should more specific information or alternative nomenclature for this compound become available, a comprehensive analysis could be undertaken.
Comparative analysis of the photophysical properties of phenanthrene amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of various phenanthrene amines, a class of compounds with significant potential in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. The following sections detail the key photophysical parameters, experimental methodologies for their determination, and a comparative summary to aid in the selection and design of phenanthrene-based molecules for specific applications.
Comparative Data of Phenanthrene Amine Derivatives
The photophysical properties of phenanthrene amines are highly dependent on the nature and position of substituents on both the phenanthrene core and the amino group. The following table summarizes key data from published literature, offering a comparative overview of different substitution patterns.
| Compound/Derivative | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Reference |
| Phenanthro[9,10-d]imidazole Derivatives | |||||||
| 1-phenyl-2-(4-(triphenylamino)phenyl)-1H-phenanthro[9,10-d]imidazole | Phenyl at N1, 4-(triphenylamino)phenyl at C2 | Toluene | 358, 417 | 478 | 0.97 | - | [1] |
| 1-(4-methoxyphenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole | 4-methoxyphenyl at N1, Phenyl at C2 | Toluene | 350 | 425 | 0.85 | - | [1] |
| 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole | Phenyl at N1, Phenyl at C2 | Toluene | 350 | 424 | 0.82 | - | [1] |
| 1-phenyl-2-(4-(diphenylamino)phenyl)-1H-phenanthro[9,10-d]imidazole | Phenyl at N1, 4-(diphenylamino)phenyl at C2 | Toluene | 357, 412 | 475 | 0.78 | - | [1] |
| 1-(naphthalen-1-yl)-2-phenyl-1H-phenanthro[9,10-d]imidazole | Naphthalen-1-yl at N1, Phenyl at C2 | Toluene | 351 | 425 | 0.75 | - | [1] |
| 1-(4-(diphenylamino)phenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole | 4-(diphenylamino)phenyl at N1, Phenyl at C2 | Toluene | 352, 408 | 468 | 0.68 | - | [1] |
| 1-mesityl-2-phenyl-1H-phenanthro[9,10-d]imidazole | Mesityl at N1, Phenyl at C2 | Toluene | 350 | 423 | 0.65 | - | [1] |
| Other Phenanthrene Derivatives | |||||||
| 1,3,6,8-tetrakis(4-diphenylaminophenyl)phenanthrene | 4-diphenylaminophenyl at C1, C3, C6, C8 | Dichloromethane | 355, 435 | 495 | - | - | [2] |
| 2-(4-Acyloxybenzylideneamino)phenanthrene | 4-Acyloxybenzylideneamino at C2 | - | - | - | - | - | [2] |
Note: '-' indicates data not available in the cited reference.
Experimental Protocols
The accurate determination of photophysical properties is crucial for a reliable comparative analysis. The following sections outline the general experimental methodologies employed in the characterization of phenanthrene amines.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectra are recorded to determine the wavelengths of maximum absorption (λ_abs).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: Solutions of the phenanthrene amine derivatives are prepared in spectroscopic grade solvents (e.g., toluene, dichloromethane) at a concentration of approximately 10⁻⁵ M.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) at room temperature using a 1 cm path length quartz cuvette. The solvent is used as a reference.
Fluorescence Spectroscopy
Fluorescence emission spectra are measured to determine the wavelengths of maximum emission (λ_em) and to calculate the fluorescence quantum yield.
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is commonly employed.
-
Sample Preparation: The same solutions prepared for UV-Vis absorption measurements can be used. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement: The sample is excited at its absorption maximum (λ_abs), and the emission spectrum is recorded.
Fluorescence Quantum Yield (Φ_f) Determination
The relative quantum yield is a widely used method and is calculated by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: A standard with an emission profile in a similar spectral region to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Procedure:
-
The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity is determined by calculating the area under the emission curve.
-
The quantum yield is calculated using the following equation:
Φ_f(sample) = Φ_f(standard) × [I(sample) / I(standard)] × [A(standard) / A(sample)] × [n(sample)² / n(standard)²]
where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Fluorescence Lifetime (τ_f) Measurement
Fluorescence lifetime is determined using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
-
The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of phenanthrene amines.
Discussion of Structure-Property Relationships
The data presented in the table reveals several key structure-property relationships for phenanthrene amines:
-
Effect of π-Conjugation: Extending the π-conjugation of the system, for instance by introducing triphenylamine or diphenylamine moieties, generally leads to a red-shift in both the absorption and emission spectra. This is evident in the phenanthroimidazole derivatives where the introduction of a triphenylamino group at the C2 position results in a significant bathochromic shift.[1]
-
Influence of Substituent Position: The position of the substituent on the phenanthrene core has a profound impact on the photophysical properties. For example, substitution at the 2 and 7 positions of the phenanthrene core in some systems has been shown to be more effective in tuning the emission color than substitution at other positions.
-
Role of the Amino Group Substituent: The nature of the substituent on the nitrogen atom can significantly influence the fluorescence quantum yield. Bulky and electron-donating groups can enhance the quantum yield by increasing the rigidity of the molecule and promoting radiative decay pathways. The high quantum yield of the 1-phenyl-2-(4-(triphenylamino)phenyl)-1H-phenanthro[9,10-d]imidazole (Φ_f = 0.97) is a prime example of this effect.[1]
-
Solvent Effects: The photophysical properties of phenanthrene amines can be sensitive to the polarity of the solvent. In polar solvents, intramolecular charge transfer (ICT) states can be stabilized, often leading to a red-shift in the emission spectrum and a decrease in the fluorescence quantum yield.
This comparative guide provides a foundation for understanding the photophysical behavior of phenanthrene amines. The presented data and experimental protocols are intended to assist researchers in the rational design and selection of these versatile molecules for a wide range of applications in materials science and drug discovery.
References
Safety Operating Guide
Proper Disposal Procedures for 4-Phenanthrenamine
The following document provides comprehensive guidance on the proper disposal procedures for 4-Phenanthrenamine, designed for researchers, scientists, and drug development professionals. As a potentially hazardous chemical, it is imperative to manage its waste stream in a manner that ensures personnel safety and environmental protection. All procedures must be conducted in accordance with institutional protocols and local, state, and federal regulations.
Immediate Safety and Hazard Assessment
Key Hazards:
-
Environmental Hazard: Very toxic to aquatic life, with long-term adverse effects.[2]
-
Personal Protective Equipment (PPE): When handling this compound, always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
Waste Characterization and Classification
All chemical waste must be properly characterized to ensure safe handling and disposal. Based on available data for related compounds, this compound waste should be classified as follows:
| Hazard Characteristic | Classification | Description & EPA Regulation |
| Toxicity | Acute Oral Toxicity (Category 4) | Based on data for phenanthrene, this substance is presumed harmful if ingested.[1][2] |
| Environmental | Acute and Chronic Aquatic Hazard (Category 1) | Poses a significant, long-term threat to aquatic ecosystems.[2] Avoid release to the environment. |
| EPA Hazardous Waste | Listed Waste (Anticipated) | While not specifically listed, its properties align with wastes regulated by the EPA. Treat all waste chemicals as hazardous unless confirmed otherwise by your institution's safety office.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and weighing boats, in a designated, leak-proof container lined with a clear plastic bag.[5] The bag must be sealed and the contents accurately listed on the hazardous waste tag.[5]
-
Liquid Waste: Collect liquid waste containing this compound (e.g., reaction mixtures, solutions) in a dedicated, compatible, and shatter-resistant container, preferably plastic.[3] The container must have a leak-proof, screw-on cap.[5] Do not use corks, stoppers, or parafilm as primary closures.[5]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-proof sharps container.[5]
Step 2: Waste Segregation
-
Store this compound waste separately from incompatible materials. For instance, keep organic waste streams separate from acids, bases, and oxidizers to prevent dangerous reactions.[6][7]
-
Always use secondary containment, such as a lab tray or plastic bin, to capture any potential spills or leaks.[5] The secondary container must be able to hold 110% of the volume of the primary container.[5]
Step 3: Labeling
-
As soon as waste is first added, affix a completed hazardous waste tag to the container.[3][4]
-
The label must include the following information in clear, legible writing:
-
Full, unabbreviated chemical name(s) of all constituents ("this compound") and their approximate concentrations or percentages.[3][6]
-
The date when waste was first added to the container (accumulation start date).[3]
-
The name and contact information of the Principal Investigator or responsible person.[3]
-
The physical state of the waste (solid/liquid) and relevant hazard pictograms.[3]
Step 4: On-Site Accumulation
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Keep the waste container securely closed except when adding waste.[5][6]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4][5] All waste must be collected by the Environmental Health & Safety (EHS) department within 90 days of the accumulation start date.[5]
Step 5: Requesting Disposal
-
Once the container is full or ready for disposal, submit a chemical waste collection request to your institution's EHS or equivalent department.[3]
-
Follow your institution's specific procedures for scheduling a pickup. Do not move the waste from the laboratory yourself.
Step 6: Empty Container Disposal
-
An empty container that held this compound is still considered hazardous waste.[6]
-
To render the container non-hazardous, it must be triple-rinsed.[4][6]
-
Rinse the container three times with a suitable solvent capable of removing the chemical residue.
-
Collect all three rinsate portions as hazardous liquid waste.[4][6]
-
After rinsing, deface or remove the original chemical label and the hazardous waste tag.[4] The clean, dry container may then be disposed of in the regular trash or recycled according to institutional policy.[4][6]
-
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Hazard: If the spill is large, involves highly volatile materials, or you feel unsafe, evacuate the area and contact your institution's emergency safety office immediately.
-
Cleanup: For small, manageable spills, use a chemical spill kit with appropriate absorbent materials. Collect all cleanup debris, including contaminated gloves and wipes, as hazardous solid waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. nswai.org [nswai.org]
Personal protective equipment for handling 4-Phenanthrenamine
Essential Safety and Handling Guide for 4-Phenanthrenamine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper waste management.
Key Safety and Physical Data
For quick reference, the following table summarizes essential quantitative data for Phenanthrene, a closely related compound. This information should be considered relevant in the absence of a specific Safety Data Sheet (SDS) for this compound.
| Parameter | Value | Reference |
| Hazard Ratings (HMIS, scale 0-4) | Health: 1, Fire: 0, Reactivity: 0 | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 4)[2][3][4], Aquatic Hazard, Acute (Category 1)[1][2][4], Aquatic Hazard, Chronic (Category 1)[1][2][4] | |
| Signal Word | Warning | [2][4] |
| Hazard Statements | H302: Harmful if swallowed[2][3][4], H400: Very toxic to aquatic life[1][2], H410: Very toxic to aquatic life with long lasting effects[1][2][3][4] | |
| Melting Point | 95 - 101 °C / 203 - 213.8 °F | [5][6] |
| Boiling Point | 336 °C / 636.8 °F | [5][6] |
| Vapor Pressure | 1 mmHg @ 116 °C | [5][6] |
| Specific Gravity | 1.063 | [5][6] |
| Solubility | Insoluble in water | [5][6] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Recommended PPE for Handling this compound:
-
Eye and Face Protection :
-
Skin Protection :
-
Gloves : Chemical-resistant gloves, such as disposable nitrile gloves, should be worn for short-term protection.[7] Always inspect gloves before use and change them immediately upon contact with the chemical.[7] For more robust protection, consult the glove manufacturer's resistance guide.
-
Lab Coat/Coveralls : A laboratory coat should be worn and fully buttoned to cover as much skin as possible.[7] For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.[9]
-
Footwear : Closed-toe and closed-heel shoes that cover the entire foot are required.[7] Chemical-resistant boots should be worn when there is a risk of spills.[9]
-
-
Respiratory Protection :
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[3][4]
-
If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[7] The use of a respirator may necessitate annual medical evaluations and fit testing.[7]
-
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Preparation and Pre-Handling :
-
Consult the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure that all necessary PPE is available and in good condition.
-
Verify that a chemical fume hood is available and functioning correctly.
-
Locate the nearest emergency shower and eyewash station.[10]
-
-
Handling the Chemical :
-
Storage :
-
Spill Response :
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[3]
-
Avoid inhaling any dust.[3]
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][4]
-
Clean the affected area thoroughly.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Container Disposal :
-
Requesting Disposal :
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
-
General Advice : In case of an accident or if you feel unwell, seek medical advice immediately and show the Safety Data Sheet to the doctor.[2][3] Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[1]
-
Inhalation :
-
Skin Contact :
-
Eye Contact :
-
Ingestion :
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.nl [fishersci.nl]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. en.hesperian.org [en.hesperian.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. trdsf.com [trdsf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
